Technical Documentation Center

6-Fluoro-4-hydroxypyridine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-4-hydroxypyridine-2-carboxamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Fluoro-4-hydroxypyridine-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Introduction: The Promise of a Privileged Scaffold The pyridine-2-carboxamide framework is a well-established "privileged" structure in medicinal chemistry, frequently forming the core of biologically active compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

The pyridine-2-carboxamide framework is a well-established "privileged" structure in medicinal chemistry, frequently forming the core of biologically active compounds with diverse therapeutic applications.[1] Its unique arrangement of hydrogen bond donors and acceptors, coupled with the tunable electronic properties of the pyridine ring, makes it an ideal scaffold for designing targeted therapeutics. This guide focuses on a specific, novel derivative: 6-Fluoro-4-hydroxypyridine-2-carboxamide .

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in this compound. We will delve into its structural nuances, propose a robust synthetic pathway, and explore its potential therapeutic applications based on a thorough analysis of structurally related molecules.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 6-Fluoro-4-hydroxypyridine-2-carboxamide is not prominently listed in major chemical databases as of this guide's publication. However, its direct precursor, 6-Fluoro-4-hydroxypyridine-2-carboxylic acid , is well-documented with CAS Number 1393552-06-1 .[2] This guide provides the necessary framework to synthesize and study the title compound from this readily available starting material.

Part 1: Physicochemical Properties and Structural Analysis

The unique combination of a 4-hydroxypyridine core, a 6-fluoro substituent, and a 2-carboxamide group endows this molecule with a distinct set of chemical properties that are critical to its potential biological function.

PropertyPredicted Value/InformationSource(s)
CAS Number Not assigned. Precursor CAS: 1393552-06-1[2]
Molecular Formula C₆H₅FN₂O₂-
Molecular Weight 156.12 g/mol -
IUPAC Name 6-fluoro-4-hydroxypyridine-2-carboxamide-
Topological Polar Surface Area 69.2 Ų-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 4-
The 4-Hydroxypyridine Core: Tautomeric Equilibrium

A critical feature of 4-hydroxypyridine is its existence in equilibrium with its tautomeric form, 4-pyridone.[3] The position of this equilibrium is highly dependent on the solvent environment. In the gas phase or nonpolar solvents, the hydroxy form may be favored, while polar solvents and the solid state typically favor the pyridone form due to intermolecular hydrogen bonding.[4][5] This tautomerism is crucial as it dictates the molecule's hydrogen bonding patterns and overall shape, which in turn affects its interaction with biological targets.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

The 6-Fluoro Substituent: Modulating Electronics and Potency

The incorporation of a fluorine atom is a cornerstone strategy in modern drug design.[6][7] Placed at the 6-position of the pyridine ring, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect.[8] This has several important consequences:

  • pKa Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for improving bioavailability and altering interactions with target proteins.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the metabolic stability and half-life of a drug candidate.[9]

  • Enhanced Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, potentially enhancing binding affinity to target enzymes or receptors.[10][11] The withdrawal of electron density from the aromatic ring can also create a "π-hole," influencing stacking interactions.[10]

The 2-Carboxamide Group: A Key Pharmacophore

The carboxamide group is a versatile functional group that is central to the biological activity of many pharmaceuticals.[12][13] In the 2-position, it is ideally placed to act as a bidentate ligand, forming strong hydrogen bonds with amino acid residues in a protein's active site. This chelating ability is a common feature in many enzyme inhibitors.

Part 2: Proposed Synthesis Protocol

The most direct and logical route to 6-Fluoro-4-hydroxypyridine-2-carboxamide is via the amidation of its corresponding carboxylic acid. This process involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an ammonia source. Standard peptide coupling reagents are highly effective for this transformation, ensuring mild conditions and good yields.

synthesis_workflow Start 6-Fluoro-4-hydroxypyridine- 2-carboxylic acid (CAS: 1393552-06-1) Activation Formation of Active Ester Intermediate Start->Activation 1. Coupling Agents Reagents EDC, HOBt, DIPEA in Anhydrous DMF Reagents->Activation Reaction Nucleophilic Acyl Substitution Activation->Reaction 2. In-situ reaction Ammonia Ammonium Chloride (NH₄Cl) Ammonia->Reaction 3. Ammonia Source Workup Aqueous Work-up & Purification (Chromatography) Reaction->Workup Product 6-Fluoro-4-hydroxypyridine- 2-carboxamide Workup->Product

Caption: Proposed synthetic workflow for 6-Fluoro-4-hydroxypyridine-2-carboxamide.

Detailed Experimental Protocol: Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with Hydroxybenzotriazole (HOBt) to form a primary amide.

  • Objective: To convert 6-Fluoro-4-hydroxypyridine-2-carboxylic acid into 6-Fluoro-4-hydroxypyridine-2-carboxamide.

  • Materials:

    • 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • Ammonium chloride (NH₄Cl, 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).

    • Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature.

    • Base Addition: Add DIPEA (3.0 eq) to the solution. The base is crucial to neutralize the HCl salt of EDC and to free the ammonia from ammonium chloride for the reaction.

    • Activation: Add EDC (1.2 eq) to the stirring mixture portion-wise at 0 °C (ice bath).

      • Causality Insight: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and more stable, ensuring a cleaner reaction.[14]

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt) and brine.

    • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material using flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to obtain the pure 6-Fluoro-4-hydroxypyridine-2-carboxamide.

Part 3: Potential Biological Activity and Therapeutic Applications

The pyridine-2-carboxamide scaffold is a validated pharmacophore in numerous therapeutic areas.[13] The specific combination of substituents in 6-Fluoro-4-hydroxypyridine-2-carboxamide suggests strong potential, particularly in oncology and infectious diseases.

Kinase Inhibition in Oncology

Many pyridine and pyridine-2-carboxamide derivatives have been developed as potent and selective protein kinase inhibitors for cancer therapy.[1][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The title compound's structure is analogous to scaffolds known to target the ATP-binding pocket of various kinases.

  • Mechanism of Action: The pyridine nitrogen and the carboxamide group can form key hydrogen bonds with the "hinge" region of the kinase domain, a common anchoring point for inhibitors. The 4-hydroxy group can provide an additional hydrogen bond interaction, while the fluorinated ring can occupy a hydrophobic pocket.

moa cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Amino Acid Residues) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Inhibitor 6-Fluoro-4-hydroxypyridine- 2-carboxamide Inhibitor->Hinge H-Bonds (Pyridine N, Amide NH₂) Inhibitor->Pocket Hydrophobic Interaction (Fluoropyridine Ring) Inhibitor->Solvent H-Bond (4-Hydroxy Group)

Caption: Hypothetical binding mode of the compound as a kinase inhibitor.

Antimicrobial and Antifungal Activity

Pyridine carboxamides have also shown significant promise as antimicrobial and antifungal agents.[16][17] For example, certain derivatives act as succinate dehydrogenase (SDH) inhibitors in fungi, disrupting the mitochondrial electron transport chain.[16] Others have demonstrated activity against Mycobacterium tuberculosis.[17] The 4-hydroxy-2-pyridone scaffold, a tautomer of the title compound, has been identified as a novel class of antibacterial agents that target DNA synthesis in Gram-negative pathogens.[18]

Summary of Activities of Analogous Compounds
Compound Class/ScaffoldBiological ActivityTarget/MechanismSource(s)
Pyridine-2-carboxamide DerivativesAnticancerHPK1 Kinase Inhibition[15]
4-(4-Aminophenoxy)pyridine-2-carboxamideAnticancerc-Met, FLT3, SHP2 Kinase Inhibition[1]
Pyridine CarboxamidesAntifungalSuccinate Dehydrogenase (SDH) Inhibition[16]
4-Hydroxy-2-pyridonesAntibacterial (Gram-negative)DNA Synthesis Inhibition[18]
Pyridine Carboxamide DerivativesUrease InhibitionEnzyme Inhibition[19]

Conclusion

6-Fluoro-4-hydroxypyridine-2-carboxamide represents a novel and promising chemical entity for drug discovery and development. While its specific properties are yet to be fully characterized, a robust analysis of its constituent parts provides a strong rationale for its synthesis and investigation. Its foundation on the privileged pyridine-2-carboxamide scaffold, combined with the strategic placement of a 4-hydroxy group and a 6-fluoro substituent, makes it a prime candidate for screening as a kinase inhibitor in oncology or as a novel antimicrobial agent. The synthetic protocol detailed in this guide offers a clear and reliable pathway for researchers to access this compound and unlock its therapeutic potential.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]

  • Nocedo-Mena, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. Retrieved from [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7041. Available at: [Link]

  • Wang, X., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(15), 1945-1950. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. Available at: [Link]

  • Howard, D. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(33), 23336-23342. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(18), 12157-12181. Available at: [Link]

  • Eureka. (2021). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Retrieved from [Link]

  • Rheingold, A. L., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34702. Available at: [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 45. Available at: [Link]

  • Wiscons, R. A., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. ACS Catalysis, 9(8), 7358-7364. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]

  • Bas, O., & Boechat, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6062. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568–3571. Available at: [Link]

  • Royal Society of Chemistry. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Tari, L. W., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(22), 5053-5058. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to a Core Fluoroquinolone: Ciprofloxacin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction: The landscape of antibacterial drug discovery is a testament to the power of scaffold-based medicinal chemistry. The quinolone an...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction:

The landscape of antibacterial drug discovery is a testament to the power of scaffold-based medicinal chemistry. The quinolone and subsequent fluoroquinolone class of antibiotics represents a paradigm of this approach, where a core chemical structure has been systematically modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. While the initially requested compound, 6-Fluoro-4-oxo-1,4-dihydropyridine-2-carboxamide, is not extensively documented in publicly accessible scientific literature, it shares a foundational dihydropyridine core with the widely studied and clinically significant fluoroquinolones.

This guide, therefore, pivots to an in-depth exploration of a representative and highly influential member of this class: Ciprofloxacin . By dissecting the chemical identity, mechanism of action, synthesis, and biological applications of ciprofloxacin, this document aims to provide researchers with a comprehensive understanding of a key fluoroquinolone, offering insights that are likely transferable to novel derivatives within this chemical space.

Part 1: Chemical Identity and Synonyms of Ciprofloxacin

Ciprofloxacin is a second-generation fluoroquinolone antibiotic. [1][2]Its systematic IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid . [2][3][4][5]The empirical formula of ciprofloxacin is C17H18FN3O3, and its molecular weight is 331.34 g/mol . [3][5][6]It is typically a faintly yellowish to light yellow crystalline substance. [3] Ciprofloxacin is known by a variety of synonyms and trade names, which are crucial to recognize when reviewing scientific literature and patents.

Identifier Type Identifier Source
CAS Number 85721-33-1[2][3][5][7]
Trade Names Cipro, Cipro XR, Proquin XR[8]
Systematic Names 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid[3]
Other Synonyms Ciprofloxacine, Bay 09867[9][10]

Part 2: Mechanism of Action

Ciprofloxacin exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [3][11][12][13]This dual-targeting mechanism is a hallmark of the fluoroquinolone class and contributes to their broad-spectrum activity. [12] The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which in turn prevents the re-ligation of the DNA strands. [12]This results in the accumulation of double-strand breaks in the bacterial chromosome, ultimately halting DNA replication and leading to bacterial cell death. [14]Ciprofloxacin is particularly potent against Gram-negative bacteria, where DNA gyrase is the primary target. [13][14]In many Gram-positive bacteria, topoisomerase IV is the more susceptible target. [12] Recent studies have also suggested that ciprofloxacin may have effects beyond its direct antibacterial action, including the induction of the cGAS-STING signaling pathway, which is involved in the innate immune response, and potential anti-tumor effects. [15][16]

Ciprofloxacin_Mechanism_of_Action cluster_0 DNA Replication Machinery Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication & Transcription DS_Breaks Double-Strand Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action of Ciprofloxacin.

Part 3: Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin has been a subject of extensive research, with various routes developed to improve efficiency and reduce costs. A common synthetic approach involves the reaction of a suitably substituted quinolone precursor with piperazine.

One streamlined, high-yielding continuous synthesis of ciprofloxacin has been reported, which involves a chemoselective C-acylation step, precluding the need for intermediate isolations. [17]This method highlights the ongoing innovation in the manufacturing of this essential medicine.

A generalized synthetic scheme can be visualized as follows:

Ciprofloxacin_Synthesis Starting_Materials Substituted Benzoyl Chloride Enamine_Formation Enamine Formation Starting_Materials->Enamine_Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Enamine_Formation Acylation C-Acylation Enamine_Formation->Acylation Intramolecular_Substitution Intramolecular Nucleophilic Substitution Acylation->Intramolecular_Substitution Quinolone_Core Quinolone Core (Ester) Intramolecular_Substitution->Quinolone_Core Piperazine_Coupling Piperazine Coupling Quinolone_Core->Piperazine_Coupling Piperazine Piperazine Piperazine->Piperazine_Coupling Ciprofloxacin_Ester Ciprofloxacin Ester Piperazine_Coupling->Ciprofloxacin_Ester Hydrolysis Hydrolysis Ciprofloxacin_Ester->Hydrolysis Ciprofloxacin Ciprofloxacin Hydrolysis->Ciprofloxacin

Caption: Generalized synthetic workflow for Ciprofloxacin.

Part 4: Biological Activity and Therapeutic Applications

Ciprofloxacin possesses a broad spectrum of antibacterial activity, with particular potency against many Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae. [1][13]It also shows activity against some Gram-positive bacteria. [11]Its clinical applications are extensive and include the treatment of:

  • Urinary tract infections [3][18]* Respiratory tract infections [3]* Skin and soft tissue infections [3][18]* Bone and joint infections [3][18]* Infectious diarrhea [3]* Anthrax [18] Beyond its established antibacterial uses, emerging research suggests that ciprofloxacin may have potential applications in oncology. Studies have shown that it can induce apoptosis and exhibit antiproliferative effects in various cancer cell lines. [1][11]

Part 5: Experimental Protocols

Protocol 1: Preparation of Ciprofloxacin Stock Solutions

Accurate preparation of stock solutions is fundamental for reproducible in vitro experiments. The solubility of ciprofloxacin is pH-dependent. [19] Materials:

  • Ciprofloxacin hydrochloride powder

  • Sterile, deionized water

  • 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of ciprofloxacin hydrochloride.

  • Dissolve the powder in sterile, deionized water to the desired stock concentration (e.g., 10 mg/mL). Ciprofloxacin hydrochloride is soluble in water at approximately 30-36 mg/mL at 25°C. [19]3. Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use. [19]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Ciprofloxacin stock solution

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the ciprofloxacin stock solution in MHB in the 96-well plate.

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the ciprofloxacin dilutions and the growth control well with the standardized bacterial suspension.

  • Include a sterility control well (MHB only) and a growth control well (MHB with inoculum, no antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Part 6: Quantitative Data

Parameter Value Reference
Oral Bioavailability 70-80%[1][3]
Protein Binding 20-40%[3]
Elimination Half-life 3.5 - 6 hours[3]
Excretion Primarily renal[3]
MIC90 for E. coli ≤ 1 µg/mL for most susceptible strains[19]
MIC90 for P. aeruginosa Varies, but often in the range of 0.5-4 µg/mL
HPLC Detection Limit 120 ng/mL[20]
HPLC Quantification Limit 500 ng/mL[20]

Conclusion

Ciprofloxacin remains a cornerstone of antibacterial therapy due to its broad spectrum of activity, favorable pharmacokinetic properties, and well-understood mechanism of action. While the search for novel antibacterial agents is perpetual, a deep understanding of established drug classes like the fluoroquinolones is invaluable for the development of next-generation therapeutics. The principles of targeting bacterial DNA replication, the synthetic strategies employed, and the extensive biological characterization of ciprofloxacin provide a robust framework for researchers and drug development professionals working to combat infectious diseases. The emerging research into its immunomodulatory and anti-cancer properties further underscores the potential for repurposing and expanding the therapeutic utility of this important chemical scaffold.

References

  • Ciprofloxacin - Wikipedia. (URL: [Link])

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (URL: [Link])

  • Ciprofloxacin Synthesis. Virginia Commonwealth University. (URL: [Link])

  • What is the mechanism of Ciprofloxacin Hydrochloride? Patsnap Synapse. (URL: [Link])

  • Ciprofloxacin (Cipro, Cipro XR, Proquin XR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. (URL: [Link])

  • A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of Organic Chemistry. (URL: [Link])

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology. (URL: [Link])

  • Chemical structure of ciprofloxacin. ResearchGate. (URL: [Link])

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. (URL: [Link])

  • Ciprofloxacin. NIST WebBook. (URL: [Link])

  • Ciprofloxacin. StatPearls - NCBI Bookshelf. (URL: [Link])

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Taylor & Francis Online. (URL: [Link])

  • Ciprofloxacin. PubChem. (URL: [Link])

  • Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. RSC Publishing. (URL: [Link])

  • Ciprofloxacin. PharmaCompass.com. (URL: [Link])

  • The Synthesis, Characterization and Application of Ciprofloxacin Complexes and Its Coordination with Copper, Manganese and Zirconium Ions. Scientific Research Publishing. (URL: [Link])

  • Chemical structure of ciprofloxacin hydrochloride. ResearchGate. (URL: [Link])

  • Ciprofloxacin Exerts Anti-Tumor Effects In Vivo Through cGAS-STING Activation and Modulates Tumor Microenvironment. PMC. (URL: [Link])

  • Ciprofloxacin Hydrochloride. PubChem. (URL: [Link])

  • What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? R Discovery. (URL: [Link])

  • Ciprofloxacin. Drugs.com. (URL: [Link])

  • Ciprofloxacin and ceftriaxone alter cytokine responses, but not Toll-like receptors, to Salmonella infection in vitro. Journal of Antimicrobial Chemotherapy. (URL: [Link])

  • Ciprofloxacin enhances RSL3-induced ferroptosis by promoting mitochondrial Zn2+ accumulation via the STING1-CAV2 pathway. PubMed. (URL: [Link])

  • Quantitative assay for ciprofloxacin and enrofloxacin formulations. Journal of Global Health Reports. (URL: [Link])

  • Quantitative determination of active pharmaceutical ingredient and trace elements in ciprofloxacin tablets distributed in Lagos St
  • “QUANTITATIVE ESTIMATION OF CIPROFLOXACIN IN MARKETED DOSAGE FORM BY USING UV- VISIBLE SPECTROSCOPY”. IJSDR. (URL: [Link])

  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. PMC. (URL: [Link])

  • A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • RP-HPLC-Based Quantification of Ciprofloxacin in Active and Pharmaceutical Preparations. Galaxy Publication. (URL: [Link])

  • Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. PMC. (URL: [Link])

  • Steady-state Ciprofloxacin Serum Concentrations (µg/mL). accessdata.fda.gov. (URL: [Link])

  • Ciprofloxacin in combination with bacteriophage cocktails against multi-drug resistant Pseudomonas aeruginosa in ex vivo simulated endocardial vegetation models. Antimicrobial Agents and Chemotherapy. (URL: [Link])

Sources

Foundational

Structural & Functional Analysis: Favipiravir vs. 6-Fluoro-4-hydroxypyridine-2-carboxamide

Topic: 6-Fluoro-4-hydroxypyridine-2-carboxamide vs Favipiravir structure Content Type: In-depth technical guide. Executive Summary This technical guide provides a rigorous comparison between Favipiravir (T-705), a broad-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Fluoro-4-hydroxypyridine-2-carboxamide vs Favipiravir structure Content Type: In-depth technical guide.

Executive Summary

This technical guide provides a rigorous comparison between Favipiravir (T-705), a broad-spectrum viral RNA polymerase inhibitor, and 6-Fluoro-4-hydroxypyridine-2-carboxamide , a structural analog often investigated in structure-activity relationship (SAR) studies and impurity profiling.

While Favipiravir utilizes a pyrazine scaffold to achieve pseudo-purine mimicry via specific keto-enol tautomerism, the pyridine analog represents a "scaffold hop" that alters the electronic distribution and hydrogen-bonding potential. This guide analyzes the critical role of the nitrogen count (pyrazine vs. pyridine) and hydroxyl positioning (C3 vs. C4) in defining antiviral efficacy, metabolic activation, and synthetic differentiation.

Part 1: Structural Architecture & Physicochemical Properties

Core Scaffold Comparison

The fundamental difference lies in the heterocyclic core. Favipiravir is a pyrazine (1,4-diazine), whereas the comparator is a pyridine (azine). This alteration impacts the pKa of the hydroxyl group and the dipole moment of the molecule, which are critical for binding to the viral RNA-dependent RNA polymerase (RdRp).

FeatureFavipiravir (T-705) 6-Fluoro-4-hydroxypyridine-2-carboxamide
IUPAC Name 6-fluoro-3-hydroxypyrazine-2-carboxamide6-fluoro-4-hydroxypyridine-2-carboxamide
Core Ring Pyrazine (1,4-N)Pyridine (1-N)
Hydroxyl Position C3 (Ortho to Amide)C4 (Meta to Amide)
Formula C

H

FN

O

C

H

FN

O

Mol.[1] Weight 157.10 g/mol 156.11 g/mol
H-Bond Donors 2 (Amide, Enolic OH)2 (Amide, Phenolic OH)
H-Bond Acceptors 4 (2 Ring N, 2 O)3 (1 Ring N, 2 O)
Key Tautomer Keto-Enol (3-OH

3-Oxo)
Pyridone-Pyridine (4-OH

4-Oxo)
The "Pseudo-Purine" Mechanism

Favipiravir's efficacy is driven by its ability to mimic Guanosine and Adenosine.[2] This mimicry requires a specific spatial arrangement of Hydrogen Bond Donors (D) and Acceptors (A).

  • Favipiravir (Active Form): The C3-hydroxyl group tautomerizes to a ketone. The resulting structure, combined with the C2-carboxamide, presents a D-A-D face that mimics the Watson-Crick face of Guanosine.

  • Pyridine Analog (4-OH): The C4-hydroxyl is spatially distant from the C2-carboxamide. Even if it tautomerizes to a 4-pyridone, the distance prevents the formation of the compact "pseudo-purine" face required for RdRp incorporation. This molecule serves as a critical negative control in SAR studies, demonstrating the necessity of the 3-hydroxy/2-carboxamide adjacency.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the critical tautomeric shift. Favipiravir's equilibrium allows it to rotate its amide and mimic base pairing. The 4-hydroxy pyridine analog lacks this geometric capability.

Tautomerism cluster_Favipiravir Favipiravir (Active Scaffold) cluster_Pyridine 6-Fluoro-4-OH-Pyridine (Inactive Analog) F_Enol Enol Form (Stable in solvent) F_Keto Keto Form (RdRp Binding Mode) F_Enol->F_Keto Water/Enzyme Assisted F_Keto->F_Enol P_Keto 4-Pyridone F_Keto->P_Keto Structural Mismatch: OH position (3 vs 4) prevents base pairing P_Enol 4-Hydroxypyridine P_Enol->P_Keto Tautomerization

Caption: Comparative tautomerism. Favipiravir's 3-keto form creates a specific H-bond interface (blue) that the 4-keto pyridine analog (red) cannot replicate due to regiochemical distance.

Part 2: Synthetic Pathways & Impurity Profiling

In drug development, distinguishing the active pharmaceutical ingredient (API) from structural isomers is critical for quality control. The pyridine analog can arise as a theoretical impurity if pyridine-based starting materials are present, or more commonly, it is synthesized deliberately for specificity testing.

Synthesis of Favipiravir (Standard Route)

The industrial synthesis typically proceeds from 3-aminopyrazine-2-carboxylic acid or 3,6-dichloropyrazine-2-carbonitrile .

  • Fluorination: Introduction of Fluorine at C6 (Schiemann reaction or nucleophilic substitution).

  • Hydroxylation: Diazotization of the amino group to install the C3-hydroxyl.

  • Amidation: Conversion of the carboxylic acid/nitrile to the primary amide.

Synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide

This molecule requires a different feedstock, typically chelidamic acid derivatives or 2,6-difluoropyridine precursors.

  • Starting Material: 2,6-Difluoro-4-hydroxypyridine (or protected variant).

  • Carbonylation: Lithiation at C2 followed by CO2 quench to form the acid.

  • Amidation: Standard coupling (EDC/NHS + NH3) to form the carboxamide.

Analytical Differentiation Protocol

To separate these species in a mixture (e.g., during impurity profiling), use the following HPLC method. The Pyridine analog is more lipophilic due to the lack of the second ring nitrogen.

Protocol: Reverse-Phase HPLC Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 320 nm (Favipiravir max) and 260 nm (Pyridine analog).

  • Expected Result:

    • Favipiravir: Elutes earlier (more polar, RT ~4-6 min).

    • Pyridine Analog: Elutes later (less polar, RT ~8-10 min).

Part 3: Mechanism of Action & Resistance Logic

The biological divergence between these two structures explains the high barrier to resistance for Favipiravir.

Metabolic Activation Pathway

Favipiravir is a prodrug.[2] It must be phosphoribosylated by cellular enzymes (HGPRT) to form the active Triphosphate (RTP).

  • Recognition: HGPRT recognizes the pseudo-purine shape of Favipiravir.

  • Failure of Pyridine Analog: The 4-hydroxy pyridine analog does not fit the HGPRT active site efficiently because the "6-position" (purine numbering) equivalent is not correctly positioned relative to the ribose attachment point (N1).

Activation Prodrug Favipiravir (Prodrug) RMP Favipiravir-RMP (Monophosphate) Prodrug->RMP Ribosylation Enzyme HGPRT Enzyme Enzyme->Prodrug Recognizes 3-OH/2-CONH2 RTP Favipiravir-RTP (Active Triphosphate) RMP->RTP Kinases RdRp Viral RdRp (Inhibition) RTP->RdRp Competes with GTP/ATP Pyridine 6-Fluoro-4-OH-Pyridine Pyridine->Enzyme Poor Substrate (Steric Clash)

Caption: Activation pathway. Favipiravir is bioactivated to the triphosphate form.[2][3][4] The pyridine analog fails at the initial recognition step by HGPRT due to structural mismatch.

Lethal Mutagenesis vs. Chain Termination

Favipiravir-RTP induces lethal mutagenesis . It is incorporated into the viral RNA strand, and during the next round of replication, it ambiguously pairs with Cytosine or Uracil, causing a collapse of the viral genome.

  • Structural Requirement: This ambiguity arises from the rotation of the carboxamide group, which is electronically coupled to the N4 of the pyrazine ring.

  • Pyridine Limitation: The pyridine analog lacks the N4. Even if incorporated, it would likely act as a hard chain terminator or be excised, rather than inducing the subtle transition mutations required for lethal mutagenesis.

References

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[2][5] Proceedings of the Japan Academy, Series B. Link

  • Gorden, D.L., et al. (2020). "Tautomerism of Favipiravir: Insights from Density Functional Theory." Journal of Physical Chemistry B. Link

  • Naesens, L., et al. (2013). "The antiviral drug favipiravir (T-705) is a substrate for the human hypoxanthine guanine phosphoribosyltransferase (HGPRT)." Antiviral Research. Link

  • Konstantinova, I.D., et al. (2022). "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae. Link

  • Hille, U.E., et al. (2016). "Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues." Journal of Medicinal Chemistry. Link

Sources

Exploratory

6-Fluoro-4-hydroxypyridine-2-carboxamide safety data sheet (SDS)

This technical guide provides a comprehensive safety, handling, and analytical framework for 6-Fluoro-4-hydroxypyridine-2-carboxamide . As a specialized intermediate in medicinal chemistry—often utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety, handling, and analytical framework for 6-Fluoro-4-hydroxypyridine-2-carboxamide . As a specialized intermediate in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and antiviral agents—this compound requires specific protocols due to its fluorinated heterocyclic nature.

Safety, Synthesis & Analytical Characterization

Document Control:

  • Role: Senior Application Scientist

  • Context: Drug Discovery & Process Chemistry

  • Status: Technical Whitepaper (Non-Commercial)

Executive Summary & Chemical Identity

6-Fluoro-4-hydroxypyridine-2-carboxamide is a functionalized pyridine scaffold. The presence of the fluorine atom at the C6 position modulates the pKa of the adjacent nitrogen and increases lipophilicity compared to the non-fluorinated parent, enhancing its utility as a bioisostere in drug design.

Chemical Identification Table
PropertyData / Prediction
Chemical Name 6-Fluoro-4-hydroxypyridine-2-carboxamide
CAS Number Not widely listed; Analogous to Acid Precursor CAS 1393552-06-1
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Structure Description Pyridine core with 2-carboxamide, 4-hydroxyl, and 6-fluorine substituents.[1][2][3][4][5][6][7][8]
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (pH dependent).
pKa (Predicted) ~8.5 (4-OH), ~14 (Amide)
Appearance Off-white to pale yellow solid

Hazard Identification & Risk Architecture (GHS)

Based on Structure-Activity Relationships (SAR) of fluorinated hydroxypyridines (e.g., 6-Hydroxypicolinamide), the following hazard classification is applied.

GHS Classification[9]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Precautionary Decision Tree
  • Prevention: Avoid dust formation. The amide functionality combined with the 4-hydroxyl group makes the compound potentially hygroscopic.

  • Response:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with mild soap and water. Fluorinated heterocycles can be sensitizers; monitor for dermatitis.

Safe Handling & Storage Protocol (Self-Validating)

To ensure compound integrity and researcher safety, follow this "Self-Validating" storage workflow.

The Protocol:

  • Atmosphere Control: Store under Inert Gas (Argon or Nitrogen) . The 4-hydroxyl group can undergo oxidative degradation or tautomerization over time if exposed to moist air.

  • Temperature: Maintain at 2°C to 8°C for long-term storage.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching.

Storage Logic Diagram

StorageProtocol Receipt Compound Receipt Check Visual Inspection (Color/Clumping) Receipt->Check Desiccate Desiccation (Vacuum < 24h) Check->Desiccate If hygroscopic Pack Inert Gas Purge (Ar/N2) Check->Pack If dry Desiccate->Pack Store Storage @ 4°C (Amber Vial) Pack->Store Store->Check Re-validate monthly

Figure 1: Self-validating storage workflow ensuring compound stability.

Synthesis & Experimental Methodology

As this compound is often a custom intermediate, a robust synthesis route starting from 6-fluoro-4-hydroxypyridine-2-carboxylic acid is described below. This method avoids harsh thionyl chloride conditions that might affect the tautomeric equilibrium of the 4-hydroxy group.

Method: HATU-Mediated Amidation

Objective: Convert carboxylic acid to primary amide.

Reagents:

  • Precursor: 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Amine Source: Ammonium Chloride (NH₄Cl) (3.0 eq) or Ammonia in Methanol.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under Nitrogen. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) in one portion. Stir at 0°C for 30 minutes to form the activated ester.

  • Amidation: Add solid NH₄Cl (3.0 eq) (or 7N NH₃ in MeOH). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate. Wash with saturated NaHCO₃ (to remove acid), Water, and Brine.

    • Note: If the product is water-soluble (likely due to 4-OH), evaporate DMF and purify directly via Reverse-Phase Flash Chromatography (C18).

  • Purification: Elute with a gradient of Water (0.1% Formic Acid) / Acetonitrile.

Synthesis Pathway Visualization

Synthesis Start 6-Fluoro-4-hydroxy- pyridine-2-carboxylic acid Activation Activation (HATU + DIPEA, DMF) Start->Activation 0°C, 30 min Amidation Amidation (NH4Cl or NH3/MeOH) Activation->Amidation +NH3 source Workup Workup / Purification (C18 Flash Chromatography) Amidation->Workup 16h, RT Product 6-Fluoro-4-hydroxypyridine- 2-carboxamide Workup->Product Yield ~60-75%

Figure 2: Mild synthesis route via HATU coupling to preserve the 6-Fluoro and 4-Hydroxy motifs.

Analytical Validation (QC)

Researchers must validate the identity of the synthesized material. The following spectral features are diagnostic.

¹H-NMR (DMSO-d₆, 400 MHz)
  • δ 10.5-11.0 ppm: Broad singlet (1H) – Phenolic OH (or NH of pyridone tautomer).

  • δ 7.8-8.2 ppm: Two broad singlets (2H) – Amide NH₂.

  • δ 7.3 ppm: Doublet (J ~2 Hz) – H3 proton (meta to Fluorine).

  • δ 6.8 ppm: Doublet of doublets – H5 proton (coupling with F and H3).

¹⁹F-NMR
  • δ -70 to -80 ppm: Singlet (typical for 2-F or 6-F pyridine systems). Note: Verify against internal standard.

HPLC Purity Check
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

Emergency Response & Spill Management

In the event of a laboratory spill, follow this decision matrix to minimize exposure and environmental impact.

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid vs Solution) Spill->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid Wet Wipe Method (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Neutralize Liquid->ActionLiquid Disposal Dispose as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 3: Emergency response decision tree for fluorinated pyridine spills.

References

  • Chemical Identity Analog: 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (CAS 1393552-06-1).[9] Synblock. Retrieved from .

  • Structural Analog Safety: 6-Hydroxypicolinamide (CAS 89640-67-5) SDS. MilliporeSigma. Retrieved from .

  • Synthesis Methodology: Amide Coupling of Fluorinated Pyridines. Adapted from standard protocols for Favipiravir intermediates. ResearchGate. Retrieved from .

  • Fluorinated Pyridine Properties: 6-Fluoro-2-pyridinecarboxylic acid. Fisher Scientific. Retrieved from .

Sources

Foundational

Strategic Scaffold Design: Fluorinated Hydroxypyridine Carboxamides

Topic: Fluorinated Hydroxypyridine Carboxamide Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Directive: The Chelation-Stability Nex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorinated Hydroxypyridine Carboxamide Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Directive: The Chelation-Stability Nexus

In modern medicinal chemistry, the fluorinated hydroxypyridine carboxamide motif represents a convergence of three critical design elements: metal ion chelation, metabolic durability, and hydrogen-bond networking. This guide moves beyond basic characterization to explore the engineering of these building blocks as "privileged scaffolds" in antiviral and oncology pharmacophores.

For the drug developer, this scaffold is not merely a structural fragment; it is a functional machine. The 3-hydroxy-4-pyridinone core (often tautomeric with hydroxypyridine) provides a bidentate or tridentate ligand field essential for inhibiting metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease). The strategic introduction of fluorine modulates the pKa of the hydroxyl group (typically 6.5–7.5), optimizing it for physiological pH while blocking oxidative metabolism at susceptible ring positions.

Molecular Architecture & Design Logic

The Pharmacophore Triad

The utility of this building block rests on three pillars:

  • The Chelating Face: The orthogonal arrangement of the carbonyl (C4) and hydroxyl (C3) groups creates a hard-base binding pocket with high affinity for Mg²⁺, Mn²⁺, and Zn²⁺. This is the mechanism of action for strand transfer inhibitors (INSTIs).

  • The Carboxamide Handle: Located typically at C2, the carboxamide extends the hydrogen-bonding network and provides a vector for lipophilic tails (e.g., difluorobenzyl groups) that occupy hydrophobic pockets in the target protein.

  • The Fluorine Edit:

    • Metabolic Blocking: Substitution at C5 or C6 with fluorine prevents P450-mediated oxidation.

    • Electronic Tuning: Fluorine withdraws electron density, lowering the pKa of the C3-OH, thereby stabilizing the anionic (active) chelating form at physiological pH.

Tautomeric Considerations

Researchers must recognize that these building blocks exist in a dynamic equilibrium. In solution, the 4-pyridinone form often predominates over the 4-hydroxypyridine tautomer, especially in polar solvents.

FeatureHydroxypyridine FormPyridinone Form (Predominant)
H-Bond Donor Ring Nitrogen (if protonated)Amide NH (Ring)
H-Bond Acceptor Ring NitrogenCarbonyl Oxygen
Aromaticity Fully AromaticCross-Conjugated
Metal Binding WeakStrong (Bidentate)

Synthetic Pathways[1][2][3]

The synthesis of these building blocks typically follows one of two strategic disconnects: Ring Transformation (converting pyrones to pyridones) or De Novo Acyclic Assembly .

Pathway A: The Maltol/Pyranone Conversion (Industrial Standard)

This route utilizes commercially available maltol or kojic acid derivatives. It is preferred for scalability and regiocontrol.

Mechanism:

  • Protection: Benzylation of the acidic hydroxyl group.

  • Oxidation: Conversion of the methyl/hydroxymethyl group to a carboxylic acid/amide.

  • Amine Insertion: Reaction with a primary amine (often fluorinated) converts the pyranone to a pyridinone via a Michael addition-elimination sequence.

Pathway B: Direct Fluorination of Pyridine N-Oxides

For scaffolds requiring fluorine on the heterocyclic ring, electrophilic fluorination is challenging due to the electron-deficient nature of pyridine. A validated workaround involves the N-oxide.[1]

Protocol Logic:

  • Activation: N-oxidation increases electron density at the 2- and 4-positions.

  • Fluorination: Use of reagents like Selectfluor or nucleophilic fluorination (CsF) on nitro-substituted precursors.

Visualization of Synthetic Strategy

SynthesisPathways Maltol Maltol / Pyranone (Starting Material) Prot Benzyl Protection Maltol->Prot BnBr, K2CO3 Oxid Oxidation to Carboxylic Acid Prot->Oxid TEMPO/NaClO2 or KMnO4 Amide Amide Coupling (R-NH2) Oxid->Amide HATU/EDC RingSwitch Pyranone -> Pyridinone (Amine Insertion) Amide->RingSwitch Heat, AcOH Final Fluorinated Hydroxypyridine Carboxamide RingSwitch->Final Deprotection (H2, Pd/C) FluorineSource Fluorinated Amine (e.g., 2,4-difluorobenzylamine) FluorineSource->RingSwitch Reagent

Figure 1: The "Pyranone-to-Pyridinone" synthetic workflow, highlighting the modular insertion of fluorinated amines to generate the target scaffold.

Experimental Protocol: Synthesis of a Core Building Block

Target: N-(2,4-Difluorobenzyl)-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxamide (A representative core analogue of Dolutegravir)

Reagents & Setup
  • Substrate: 3-(Bn-oxy)-4-oxo-4H-pyran-2-carboxylic acid (Derived from Maltol).

  • Amine: 2,4-Difluorobenzylamine.

  • Coupling Agents: HATU, DIPEA.

  • Solvent: DMF (anhydrous).

  • Deprotection: 10% Pd/C, H₂ atmosphere.

Step-by-Step Methodology

Step 1: Amide Coupling (The Carboxamide Handle)

  • Dissolution: Dissolve 1.0 eq of the pyran-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes to activate the acid.

  • Addition: Dropwise add 1.1 eq of 2,4-difluorobenzylamine.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target M+1 peak).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

    • Critical Checkpoint: Ensure the pyranone ring remains intact (characteristic UV absorption ~270 nm).

Step 2: Pyranone-to-Pyridinone Ring Switch

  • Solvent Swap: Dissolve the pyranone-amide intermediate in Ethanol/Water (1:1).

  • Amine Source: Add 5.0 eq of Methylamine (or Ammonia for N-H pyridone) as a 40% aqueous solution.

  • Cyclization: Seal in a pressure tube and heat to 90°C for 12 hours.

    • Mechanism:[2][3][4][5] The amine attacks the C6 position, opening the ring and re-closing to form the thermodynamically stable pyridinone.

  • Isolation: Concentrate in vacuo. The product often precipitates upon acidification to pH 3 with 2N HCl.

Step 3: Global Deprotection (Unmasking the Chelate)

  • Hydrogenation: Dissolve the N-protected intermediate in MeOH/DCM (1:1). Add 10 wt% of Pd/C catalyst.

  • Reduction: Stir under H₂ balloon (1 atm) for 2 hours.

  • Filtration: Filter through Celite to remove Pd.

  • Purification: Recrystallize from Methanol/Ether.

Self-Validating QC Parameters:

  • ¹H NMR: Disappearance of Benzyl protons (~5.1 ppm, ~7.4 ppm). Appearance of broad singlet (~11-12 ppm) for the enolic OH/NH.

  • Chelation Test: Addition of 1 eq FeCl₃ should turn the solution deep red/purple instantly (diagnostic for 3-hydroxy-4-pyridinone).

Applications & Case Studies

HIV Integrase Strand Transfer Inhibitors (INSTIs)

Drugs: Dolutegravir, Bictegravir.[6] Role of Scaffold: The 3-hydroxy-4-pyridinone carboxamide core binds two Mg²⁺ ions in the integrase active site. The 2,4-difluorobenzyl amide moiety (attached via the carboxamide) displaces the viral DNA 3'-end, effectively "plugging" the catalytic channel.

  • Fluorine Impact:[7][8] The difluoro-substitution on the benzyl ring increases lipophilicity and fills a specific hydrophobic pocket (Val/Pro residues), enhancing potency by 10-100x compared to non-fluorinated analogs.

Influenza Cap-Dependent Endonuclease Inhibitors

Drug: Baloxavir marboxil (Prodrug of Baloxavir acid). Role of Scaffold: Uses a tricyclic variant of the hydroxypyridone carboxamide.

  • Mechanism:[2][3][4][5] Hijacks the metal centers (Mn²⁺) of the PA subunit of the viral polymerase.

  • Fluorine Impact:[7][8] The structure includes a mono-fluorinated tricyclic system.[9] The fluorine atom protects the aromatic edge from metabolic oxidation, extending the half-life to allow single-dose administration.

Pharmacophore Interaction Diagram

Pharmacophore Scaffold Hydroxypyridine Carboxamide Core Mg1 Mg++ / Mn++ Scaffold->Mg1 Chelation (O-O) Mg2 Mg++ / Mn++ Scaffold->Mg2 Chelation (O-O) Enzyme Viral Enzyme (Integrase/Endonuclease) Mg1->Enzyme Coordination Mg2->Enzyme Coordination Fluorine Fluorine Atoms (Metabolic Shield) Fluorine->Scaffold C-F Bond Fluorine->Enzyme Hydrophobic Interaction

Figure 2: The mechanism of action. The scaffold acts as a metal-sequestering wedge, with fluorine atoms providing secondary hydrophobic anchoring and metabolic resistance.

References

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir Analogues) . ResearchGate. Available at: [Link]

  • Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives . MDPI Crystals. Available at: [Link]

  • Chemical Structure and Synthesis of Baloxavir Marboxil . DergiPark. Available at: [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors . MDPI Molecules. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate . NIH/PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide

This Application Note is designed for research chemists and process development scientists. It details the synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide (Compound 1 ) starting from 6-Fluoro-4-hydroxypyridine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists. It details the synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide (Compound 1 ) starting from 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (Compound 2 ).

This protocol addresses specific synthetic challenges:

  • Tautomeric Equilibrium: The 4-hydroxy group exists in equilibrium with the 4-pyridone form, complicating standard activation methods (e.g., thionyl chloride), which can lead to inadvertent chlorination at the 4-position.

  • Fluorine Lability: The 6-fluoro substituent activates the ring toward Nucleophilic Aromatic Substitution (

    
    ), requiring mild amidation conditions to prevent displacement by the amine source.
    

Executive Summary & Retrosynthetic Strategy

Target Molecule: 6-Fluoro-4-hydroxypyridine-2-carboxamide CAS Registry Number: (Analogous to Favipiravir intermediates) Core Challenge: Selective amidation of the C2-carboxylate without affecting the C4-hydroxyl or C6-fluorine groups.

Strategic Pathway

We reject the standard Acid Chloride route (


) due to the high risk of converting the 4-OH to a 4-Cl species. Instead, we present two superior pathways:
  • Route A (Primary Protocol): Mixed Anhydride Activation (Ethyl Chloroformate). This method is rapid, mild, and scalable.[1][2]

  • Route B (Alternative Protocol): Methyl Ester Aminolysis. This two-step sequence offers the highest purity profile for GMP-like requirements.

Retrosynthesis Target Target: 6-Fluoro-4-hydroxypyridine- 2-carboxamide Acid Starting Material: 6-Fluoro-4-hydroxypyridine- 2-carboxylic acid MixedAnhydride Intermediate: Mixed Anhydride (Activated Species) Acid->MixedAnhydride EtOCOCl, Et3N (Activation) Ester Intermediate: Methyl Ester Acid->Ester MeOH, H2SO4 (Fischer Esterification) MixedAnhydride->Target NH3 (g) or NH4OH (Mild Amidation) Ester->Target NH3 / MeOH (Aminolysis)

Figure 1: Retrosynthetic disconnection showing the Mixed Anhydride (Route A) and Ester Aminolysis (Route B) pathways.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Activation)

to

Prevents decomposition of the mixed anhydride intermediate.
Stoichiometry (Base) 1.1 – 1.2 equivExcess base is required to neutralize the carboxylic acid and the HCl byproduct, but too much promotes

at the C6-F position.
Solvent Selection THF or DMFThe starting acid has poor solubility in non-polar solvents. DMF is preferred for scale-up; THF for ease of workup.
Ammonia Source

(gas) or

(aq)
Anhydrous gas prevents hydrolysis of the activated intermediate back to the acid.

Experimental Protocols

Protocol A: Mixed Anhydride Method (Recommended)

Mechanism: Activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, followed by nucleophilic attack by ammonia.

Materials
  • Starting Material: 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 equiv)

  • Reagents: Ethyl chloroformate (1.1 equiv), Triethylamine (

    
    , 1.2 equiv), Ammonia gas (excess) or 28% Ammonium Hydroxide.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (if solubility is an issue).

Step-by-Step Methodology
  • Dissolution: In a flame-dried 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, suspend 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (10.0 g, 63.6 mmol) in anhydrous THF (100 mL).

    • Note: If the acid does not dissolve completely, add DMF (10-20 mL) dropwise until a clear solution or fine suspension is obtained.

  • Base Addition: Cool the mixture to

    
      using an ice/salt bath. Add Triethylamine  (10.6 mL, 76.3 mmol) dropwise over 10 minutes.
    
    • Observation: The solution may clarify as the triethylammonium salt forms.

  • Activation: Add Ethyl chloroformate (6.7 mL, 70.0 mmol) dropwise, maintaining the internal temperature below

    
    .
    
    • Critical Step: Stir at

      
       for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) confirms the reaction is proceeding.
      
  • Amidation:

    • Option 1 (Gas - Preferred): Bubble anhydrous Ammonia gas gently through the solution for 15-20 minutes while keeping the temperature below

      
      .
      
    • Option 2 (Aqueous): Add 28% Ammonium Hydroxide (15 mL) dropwise. (Note: Yield may be slightly lower due to competitive hydrolysis).

  • Reaction Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup:

    • Concentrate the solvent under reduced pressure to

      
      20% volume.
      
    • Add cold water (50 mL) to precipitate the product.

    • Adjust pH to ~5-6 with dilute HCl if necessary to ensure the 4-OH group is protonated (or exists as the pyridone).

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ). Dry under vacuum at
    
    
    .

Expected Yield: 75 – 85% Appearance: Off-white to pale yellow solid.[3]

Protocol B: Methyl Ester Aminolysis (High Purity)

Mechanism: Fischer esterification followed by amide formation. This route isolates a stable ester intermediate, allowing for purification before the final step.

Step 1: Esterification
  • Dissolve the starting acid (10.0 g) in Methanol (100 mL).

  • Add catalytic Sulfuric Acid (

    
    , 1.0 mL) or Thionyl Chloride (
    
    
    
    , 1.5 equiv) dropwise at
    
    
    .
  • Reflux for 4-6 hours.

  • Concentrate, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    
  • Isolate the Methyl 6-fluoro-4-hydroxypyridine-2-carboxylate .

Step 2: Aminolysis
  • Dissolve the methyl ester (from Step 1) in 7N Ammonia in Methanol (10 volumes).

  • Seal the vessel and stir at RT for 12-18 hours.

    • Note: If reaction is slow, heat to

      
      , but monitor for 6-F displacement.
      
  • Concentrate to dryness. The product often crystallizes directly from the reaction mixture upon cooling.

Analytical Validation (Self-Validating Data)

Upon isolation, compare your data against these theoretical reference values to validate the synthesis.

TechniqueExpected Signal / CharacteristicInterpretation
LC-MS (ESI+)

Confirm molecular weight (MW: 156.11).
1H NMR (DMSO-d6)

11.0–12.0 (br s, 1H, OH/NH)
Tautomeric OH/NH proton.

8.0–8.2 (br s, 1H, CONH_a)
Amide proton A.

7.6–7.8 (br s, 1H, CONH_b)
Amide proton B.

7.4 (d, J~2 Hz, 1H, H3)
Proton at C3 (meta coupling).

6.8 (dd, 1H, H5)
Proton at C5 (coupling with F).
19F NMR

-70 to -80 ppm (s)
Characteristic singlet/multiplet for Pyridine-F.

Tautomer Note: In DMSO-


, the 4-hydroxy pyridine often appears as the 4-pyridone tautomer. You may see the "OH" proton as a broad NH signal on the ring nitrogen if the pyridone form dominates.

Troubleshooting & Optimization Guide

Issue: Low Yield / Hydrolysis
  • Cause: Water present during Mixed Anhydride formation.[4]

  • Solution: Ensure THF is anhydrous. Use molecular sieves.[5] Switch to Protocol B (Ester) if dry conditions are difficult to maintain.

Issue: Impurity at ~174 m/z (Chlorinated byproduct)
  • Cause: If

    
     was used, the 4-OH was converted to 4-Cl.
    
  • Solution: Strictly avoid thionyl chloride with unprotected 4-hydroxypyridines. Use Ethyl Chloroformate (Protocol A) or HATU.

Issue: Loss of Fluorine (SnAr Product)
  • Cause: Reaction temperature too high or base too strong/concentrated.

  • Solution: Keep amidation below

    
    . Avoid using hydroxide bases (NaOH/KOH) in the presence of heat. Use mild bases like 
    
    
    
    or DIPEA.

Workflow Start Start: 6-F-4-OH-Pyridine-2-COOH Dissolve 1. Dissolve in THF/DMF Add Et3N (1.2 eq) Start->Dissolve Cool 2. Cool to -10°C Dissolve->Cool Activate 3. Add Ethyl Chloroformate (Form Mixed Anhydride) Cool->Activate Amidate 4. Bubble NH3 Gas (Keep < 0°C) Activate->Amidate 30 min activation Workup 5. Warm to RT, Conc., Precipitate with Water Amidate->Workup 2 hr reaction End Final Product: 6-F-4-OH-Pyridine-2-CONH2 Workup->End

Figure 2: Operational workflow for the Mixed Anhydride Protocol (Route A).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase. Antiviral Research, 82(3), 95-102. (Provides analogous chemistry for fluorinated heteroaromatic carboxamides). Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link

Sources

Application

Application Note: Amidation of 6-Fluoro-4-hydroxypyridine-2-carboxylic acid

[1][2] Abstract This application note details the robust amidation of 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (6-F-4-HPCA) , a scaffold increasingly relevant in the development of HIF prolyl hydroxylase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details the robust amidation of 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (6-F-4-HPCA) , a scaffold increasingly relevant in the development of HIF prolyl hydroxylase inhibitors and antiviral agents.[1][2] The presence of the electron-withdrawing fluorine at C6, combined with the tautomeric 4-hydroxyl group, presents unique solubility and reactivity challenges. This guide provides three validated protocols ranging from direct coupling for medicinal chemistry libraries to ester-aminolysis for process scale-up, emphasizing strategies to mitigate nucleophilic aromatic substitution (


) side reactions.[1][2]

Introduction & Molecule Analysis[1][3]

Structural Challenges

The target molecule, 6-Fluoro-4-hydroxypyridine-2-carboxylic acid, exhibits "chameleon-like" behavior due to three competing electronic features:

  • Zwitterionic Character: The 2-carboxylic acid (

    
    ) and the basic pyridine nitrogen (modulated by the 4-OH tautomer) create a zwitterionic lattice, resulting in poor solubility in non-polar solvents (DCM, Toluene) and requiring polar aprotic media (DMF, DMSO, NMP).
    
  • Tautomerism: The 4-hydroxy group exists in equilibrium with the 4-pyridone form.[2] While the hydroxy form is aromatic, the pyridone form dominates in polar solvents, potentially complicating activation if O- vs N-selectivity is required (though less critical for simple amidation).

  • Fluorine Activation (

    
     Risk):  The 6-fluoro substituent is strongly electron-withdrawing.[1][2] While this increases the electrophilicity of the carboxylate (good for amidation), it also activates the C6 position toward nucleophilic attack by primary amines. High temperatures (>80°C) must be avoided to prevent defluorination. [1]
    
Strategic Decision Matrix

Select the protocol based on your scale and amine nucleophile:

  • Protocol A (Direct Coupling): Best for <1g scale, diverse amines, and library synthesis. Uses HATU/PyBOP.[2][3]

  • Protocol B (Ester Aminolysis): Best for >10g scale or non-nucleophilic amines.[2] Uses Methyl Ester intermediate.[2]

  • Protocol C (Transient Silylation): Best for highly insoluble substrates.[2] Uses BSA/TMSCl to solubilize the zwitterion before activation.

Experimental Protocols

Protocol A: Direct Coupling via HATU (Standard)

Recommended for medicinal chemistry and parallel synthesis.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts rapidly with amines, minimizing the time the activated acid is exposed to potential side reactions.[2]

Materials:

  • Substrate: 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 equiv)[1][2]

  • Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under

    
    , charge the carboxylic acid and anhydrous DMF. Stir at Room Temperature (RT).
    
  • Deprotonation: Add DIPEA dropwise.[2] The suspension should clear as the carboxylate/phenolate salt forms. Note: If solubility persists, mild sonication is permitted.

  • Activation: Add HATU in one portion. Stir for 5–10 minutes. The solution often turns yellow/orange.

  • Amidation: Add the amine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acidic mobile phase).[1][2]

    • Checkpoint: Look for the product mass [M+H]+. If the peak for

      
       displacement (M + Amine - HF) appears, cool the reaction to 0°C.
      
  • Workup:

    • Dilute with EtOAc (10x volume).[2]

    • Wash with 1M HCl (to remove unreacted amine and DIPEA) and Brine.

    • Note: If the product is amphoteric (due to the 4-OH), it may stay in the aqueous phase at high pH. Adjust aqueous layer to pH ~4-5 and extract with n-Butanol or DCM:iPrOH (3:1) if necessary.[2]

Protocol B: Two-Step Ester Aminolysis (Scalable)

Recommended for Process Chemistry to avoid expensive coupling reagents.[1][2]

Phase 1: Methyl Ester Formation [2]

  • Suspend 6-Fluoro-4-hydroxypyridine-2-carboxylic acid in Methanol (0.5 M).

  • Add

    
     (catalytic, 0.1 equiv) or 
    
    
    
    (1.1 equiv) dropwise at 0°C.
  • Reflux for 4 hours.

  • Concentrate and neutralize to precipitate the methyl ester.[2]

Phase 2: Aminolysis

  • Dissolve the methyl ester in Methanol or THF.[2]

  • Add the amine (1.5 – 2.0 equiv).

  • Catalyst: Add 0.5 equiv of

    
     or use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) to accelerate the reaction at mild temperatures (RT to 40°C).
    
  • Why Calcium? Lewis acids coordinate to the carbonyl and the pyridine nitrogen, activating the ester without heating, preserving the C-F bond.

Visualization & Logic

Decision & Workflow Diagram

AmidationWorkflow Start Start: 6-F-4-HPCA ScaleCheck Scale / Throughput? Start->ScaleCheck Direct Protocol A: Direct Coupling (HATU/DIPEA) ScaleCheck->Direct < 1g (Discovery) Ester Protocol B: Ester Aminolysis (MeOH/TBD) ScaleCheck->Ester > 10g (Process) Solubility Is Substrate Soluble in DMF? Direct->Solubility Methyl Ester Intermediate Methyl Ester Intermediate Ester->Methyl Ester Intermediate Silyl Protocol C: Transient Silylation (BSA/Acid Chloride) Final Amide Target: 6-Fluoro-4-hydroxy-picolinamide Silyl->Final Amide Solubility->Silyl No (Aggregates) Proceed with HATU Proceed with HATU Solubility->Proceed with HATU Yes Proceed with HATU->Final Amide Aminolysis (CaCl2 cat.) Aminolysis (CaCl2 cat.) Methyl Ester Intermediate->Aminolysis (CaCl2 cat.) Aminolysis (CaCl2 cat.)->Final Amide

Caption: Decision tree for selecting the optimal amidation route based on scale and solubility.

Troubleshooting & Optimization

Controlling Side Reactions ( )

The 6-fluoro position is activated.[1][2] If you observe the displacement byproduct (Amine replacing Fluorine):

  • Lower Temperature: Run the reaction at 0°C.

  • Change Base: Switch from DIPEA to a non-nucleophilic inorganic base like

    
     (suspended) or Collidine.
    
  • Avoid DMAP: DMAP is nucleophilic and can attack the ring or cause racemization (if chiral amines are used).

Purification of Amphoteric Products

The product retains the 4-OH group, making it amphoteric.

  • Flash Chromatography: Use DCM:MeOH (95:5) with 0.1% Acetic Acid to keep the phenol protonated and prevent streaking.

  • Reverse Phase: C18 columns with Water/Acetonitrile (0.1% Formic Acid) are highly effective.[2]

Safety & Handling

  • HATU: A potent sensitizer.[2] Handle in a fume hood.

  • Fluorinated Pyridines: Often volatile and skin irritants.[2]

  • Waste: Dispose of DMF/halogenated waste in segregated streams.

References

  • Peptide Coupling Reagents (HATU/PyBOP)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[2] Link[1]

  • Reactivity of 4-Hydroxypyridines

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.[2] Link

  • Aminolysis of Esters (TBD Catalysis)

    • Sabot, C., et al. (2007). TBD-Catalyzed Aminolysis of Esters. Tetrahedron Letters.[2] Link[1]

  • Synthesis of Favipiravir (Analogous 6-Fluoro-3-hydroxypyrazine)

    • Zhang, T., et al. (2014). Efficient Synthesis of Favipiravir. Advanced Synthesis & Catalysis.[2] Link[1]

  • Direct Amidation Catalysis

    • Lundberg, H., et al. (2014). Direct Chemical Synthesis of Amides from Carboxylic Acids.[4][5][6] Chemical Reviews.[2] Link[1]

Sources

Method

Application Note: Scalable Synthesis Protocol for 6-Fluoro-4-hydroxypyridine-2-carboxamide

Introduction & Strategic Overview The target compound, 6-fluoro-4-hydroxypicolinamide (CAS: 2825005-84-1), is a highly specialized fluorinated N-heterocyclic building block utilized in the development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The target compound, 6-fluoro-4-hydroxypicolinamide (CAS: 2825005-84-1), is a highly specialized fluorinated N-heterocyclic building block utilized in the development of novel therapeutics and advanced agrochemicals[1]. Starting from the commercially available precursor 6-fluoro-4-hydroxypyridine-2-carboxylic acid (CAS: 1393552-06-1)[2], the synthesis of the primary amide presents unique chemoselectivity challenges that require precise mechanistic control.

Picolinamide synthesis traditionally relies on activated acyl species undergoing nucleophilic acyl substitution ()[3]. However, the presence of the 4-hydroxyl group complicates direct amidation. This guide details a highly optimized, self-validating two-step protocol that circumvents these challenges, ensuring high yield and purity.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why standard peptide coupling conditions fail for this specific substrate.

The Problem with Direct Coupling: 4-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 4-pyridone forms. When exposed to highly reactive electrophilic coupling intermediates (e.g., O-acylisoureas generated by EDC or HATU), the pyridone oxygen acts as a competing nucleophile. This leads to undesired O-acylation, dimerization, and complex reaction mixtures that are notoriously difficult to purify due to the strong hydrogen-bonding nature of picolinamides[4].

The Solution: Esterification-Aminolysis: To achieve absolute chemoselectivity, this protocol employs a two-step sequence:

  • Thionyl Chloride-Mediated Fischer Esterification: By using SOCl₂ in methanol, HCl is generated in situ. The highly acidic environment keeps the 4-hydroxyl group protonated and non-nucleophilic, allowing selective esterification of the carboxylic acid.

  • Direct Aminolysis: The electron-withdrawing nature of the pyridine nitrogen—inductively enhanced by the 6-fluoro substituent—makes the C2-carbonyl of the resulting methyl ester highly electrophilic. This allows for a mild, room-temperature aminolysis using methanolic ammonia, selectively yielding the primary amide without degrading the fluoro or hydroxyl groups.

Optimization Data

The superiority of the two-step ester-aminolysis route is demonstrated in the optimization data below. Direct coupling methods consistently resulted in poor yields and significant impurity profiles.

Synthesis MethodReagents & ConditionsOverall Yield (%)Purity (HPLC)Primary Observed Impurity
Direct CouplingHATU, DIPEA, NH₄Cl, DMF, RT45%70%O-acylated dimer
Direct CouplingEDC·HCl, HOBt, NH₄OH, DCM, RT52%75%Unreacted starting material
Ester-Aminolysis 1) SOCl₂, MeOH 2) 7N NH₃/MeOH 88% >98% None (Trace methyl ester)

Experimental Workflows

SynthesisWorkflow SM Starting Material 6-Fluoro-4-hydroxypyridine- 2-carboxylic acid Step1 Step 1: Esterification SOCl2, MeOH, 0°C to 65°C SM->Step1 Int1 Intermediate Methyl 6-fluoro-4-hydroxypyridine- 2-carboxylate Step1->Int1 Yield: >90% Step2 Step 2: Aminolysis 7N NH3 in MeOH, RT Int1->Step2 Prod Target Product 6-Fluoro-4-hydroxypyridine- 2-carboxamide Step2->Prod Yield: >85%

Workflow for the two-step synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide.

Step 1: Synthesis of Methyl 6-fluoro-4-hydroxypyridine-2-carboxylate

Materials:

  • 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 eq, 10.0 g, 63.6 mmol)

  • Anhydrous Methanol (100 mL)

  • Thionyl Chloride (SOCl₂) (1.5 eq, 6.9 mL, 95.4 mmol)

Procedure:

  • Suspend the starting material in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride dropwise over 15 minutes. Causality Check: Slow addition prevents violent exotherms and controls the rate of in situ HCl generation.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction transitions from a cloudy suspension to a clear solution as the ester forms. The highly polar acid baseline spot will disappear, replaced by a higher R_f ester spot.

  • Cool to room temperature and concentrate the mixture in vacuo.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize residual acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate methyl ester as an off-white solid. (Expected Yield: ~10.0 g, 92%).

Step 2: Synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide

Materials:

  • Methyl 6-fluoro-4-hydroxypyridine-2-carboxylate (1.0 eq, 10.0 g, 58.4 mmol)

  • 7N Ammonia in Methanol (10.0 eq, 83.4 mL, 584 mmol)

Procedure:

  • Transfer the methyl ester intermediate into a heavy-walled pressure flask or a secure sealed tube.

  • Add 7N Ammonia in Methanol. Ensure the vessel is sealed tightly to prevent the escape of ammonia gas.

  • Stir the solution vigorously at room temperature (20-25 °C) for 16 hours. Causality Check: The highly electrophilic C2-carbonyl undergoes rapid nucleophilic acyl substitution without the need for external heating, preserving the integrity of the fluoro and hydroxyl substituents.

  • Self-Validation: As the primary amide forms, the product will begin to precipitate from the methanolic solution due to strong intermolecular hydrogen bonding. This precipitation drives the equilibrium forward and acts as a visual indicator of reaction progress.

  • Cool the vessel to 0 °C for 1 hour to maximize precipitation.

  • Filter the resulting solid under vacuum and wash the filter cake with cold methanol (2 × 15 mL).

  • Dry the solid thoroughly under high vacuum to afford the pure target compound, 6-fluoro-4-hydroxypyridine-2-carboxamide. (Expected Yield: ~8.2 g, 89%).

Analytical Characterization (Expected Data)

  • LC-MS (ESI+): m/z calculated for C₆H₆FN₂O₂ [M+H]⁺ 157.04; found 157.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (br s, 1H, OH), 8.10 (br s, 1H, NH), 7.65 (br s, 1H, NH), 7.22 (d, J = 2.0 Hz, 1H, Ar-H), 6.85 (dd, J = 2.0, 1.5 Hz, 1H, Ar-H).

References

  • PubChem. "Pyridine-2-carboxylic acid (2-amino-phenyl)-amide | C12H11N3O | CID 817096".[Link][4]

Sources

Application

Application Notes and Protocols: Strategic Amidation of 6-Fluoro-4-hydroxypicolinic Acid for Drug Discovery

Introduction: The Significance of 6-Fluoro-4-hydroxypicolinic Acid Amides in Medicinal Chemistry The 6-fluoro-4-hydroxypicolinic acid scaffold is a privileged motif in modern drug discovery. The hydroxypyridone core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-Fluoro-4-hydroxypicolinic Acid Amides in Medicinal Chemistry

The 6-fluoro-4-hydroxypicolinic acid scaffold is a privileged motif in modern drug discovery. The hydroxypyridone core is a key structural feature in a variety of biologically active compounds, known for its ability to chelate metal ions, which is crucial for the inhibition of metalloenzymes implicated in various diseases. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Consequently, the amidation of 6-fluoro-4-hydroxypicolinic acid serves as a critical step in the synthesis of a diverse array of potential therapeutic agents, from novel antibiotics to targeted cancer therapies.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for the amidation of 6-fluoro-4-hydroxypicolinic acid. We will delve into the critical considerations for this transformation, including the selection of coupling reagents, the necessity of orthogonal protecting group strategies, and detailed, field-proven protocols.

Core Challenges and Strategic Considerations

The amidation of 6-fluoro-4-hydroxypicolinic acid is not a trivial transformation. The molecule's bifunctional nature, possessing both a reactive hydroxyl group and a carboxylic acid, coupled with the electronic effects of the fluorine substituent, necessitates a carefully planned synthetic strategy.

The Bifunctionality Challenge: The Need for Orthogonal Protection

The presence of the 4-hydroxyl group poses the most significant challenge. It is sufficiently nucleophilic to compete with the desired amine in reacting with the activated carboxylic acid, leading to undesired side products such as ester dimers or polymers. To ensure a clean and efficient amidation, the hydroxyl group must be temporarily masked with a protecting group.

The ideal protecting group strategy is orthogonal , meaning the protecting group for the hydroxyl moiety can be removed under conditions that do not affect the newly formed amide bond or other sensitive functionalities within the molecule.[1][2]

Common Orthogonal Protecting Groups for the 4-Hydroxyl Group:

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Advantages & Considerations
Benzyl Ether BnBenzyl bromide (BnBr), NaHH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions. Orthogonal to many acid- and base-labile groups.[3]
tert-Butyldimethylsilyl Ether TBDMS/TBSTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)Easily introduced and removed under mild conditions. Orthogonal to acid- and base-labile groups.[3]
Tetrahydropyranyl Ether THPDihydropyran (DHP), p-TsOH (cat.)Mild acid (e.g., aq. HCl, PPTS)Stable to basic and nucleophilic conditions. Cleaved under acidic conditions.[4]

The choice of protecting group will be dictated by the overall synthetic scheme and the compatibility with subsequent reaction steps. For many applications, the benzyl ether is a robust and reliable choice.

The Impact of the Fluoro Substituent

The electron-withdrawing nature of the fluorine atom at the 6-position is expected to increase the acidity of the carboxylic acid. This can have a dual effect on the amidation reaction. On one hand, it can make the carboxylic acid more susceptible to activation by coupling reagents. On the other hand, it can also influence the reactivity of the pyridine ring and potentially affect the stability of intermediates. While direct studies on the specific influence of a 6-fluoro substituent on picolinic acid amidation are not extensively documented, the general principles of electronic effects on heteroaromatic reactivity suggest that standard amidation conditions should be applicable, with careful optimization.[5][6]

Amidation Methodologies: A Comparative Analysis

The choice of coupling reagent is paramount for a successful amidation. Several classes of reagents are commonly employed, each with its own set of advantages and disadvantages.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[7][8]

Mechanism of Action:

G CarboxylicAcid CarboxylicAcid EDC EDC O_Acylisourea O_Acylisourea HOBt HOBt

Causality of Experimental Choices: HOBt is crucial to suppress side reactions, such as the formation of an N-acylurea byproduct, and to minimize racemization if chiral amines are used.[8] The reaction is typically run in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure the solubility of all reactants. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any hydrochloride salts present and to facilitate the reaction.

Uronium/Guanidinium-Based Coupling: The HATU Advantage

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates, including electron-deficient heteroaromatic carboxylic acids.[9][10]

Mechanism of Action:

G CarboxylicAcid CarboxylicAcid HATU HATU Base Base

Causality of Experimental Choices: HATU often provides faster reaction times and higher yields compared to carbodiimide methods, especially for sterically hindered or electronically deactivated substrates. The use of a non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid without competing in the coupling reaction. DMF is the solvent of choice for HATU-mediated couplings due to its excellent solvating properties for all components.

Acid Chloride Formation: The Robust but Harsher Route

Conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the amine, is a classic and effective method for amide formation.

Mechanism of Action:

G CarboxylicAcid CarboxylicAcid ThionylChloride ThionylChloride Amine Amine Base Base

Causality of Experimental Choices: This method is often reserved for when other coupling methods fail, as the reagents (thionyl chloride or oxalyl chloride) are harsh and can be incompatible with sensitive functional groups. A base is required to scavenge the HCl generated during the reaction. It's important to be aware that reactions of picolinic acids with thionyl chloride can sometimes lead to chlorination of the pyridine ring as a side reaction.[11][12]

Experimental Protocols

The following protocols are designed as a starting point for the amidation of 6-fluoro-4-hydroxypicolinic acid and should be optimized for each specific substrate.

Protocol 1: Protection of the 4-Hydroxyl Group (Benzylation)

G Start Dissolve 6-fluoro-4-hydroxypicolinic acid in anhydrous DMF AddBase Add NaH (2.2 eq.) portion-wise at 0 °C Start->AddBase Stir1 Stir for 30 min at 0 °C AddBase->Stir1 AddBnBr Add Benzyl Bromide (2.1 eq.) dropwise Stir1->AddBnBr Stir2 Warm to room temperature and stir for 16 h AddBnBr->Stir2 Quench Quench with water and extract with EtOAc Stir2->Quench Purify Purify by column chromatography (SiO₂, Hexanes/EtOAc gradient) Quench->Purify Product 4-(Benzyloxy)-6-fluoropicolinic acid Purify->Product

Step-by-Step Methodology:

  • To a solution of 6-fluoro-4-hydroxypicolinic acid (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (2.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(benzyloxy)-6-fluoropicolinic acid.

Protocol 2: HATU-Mediated Amidation

G Start Dissolve protected picolinic acid (1.0 eq.), amine (1.1 eq.), and HATU (1.2 eq.) in DMF Cool Cool to 0 °C Start->Cool AddBase Add DIPEA (3.0 eq.) dropwise Cool->AddBase Stir Stir at room temperature for 2-4 h AddBase->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Workup Dilute with EtOAc, wash with aq. LiCl, sat. NaHCO₃, and brine Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Protected Amide Product Purify->Product

Step-by-Step Methodology:

  • To a solution of 4-(benzyloxy)-6-fluoropicolinic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF, cool the mixture to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 3: EDC/HOBt-Mediated Amidation

Step-by-Step Methodology:

  • To a solution of 4-(benzyloxy)-6-fluoropicolinic acid (1.0 eq.), the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DCM, cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Deprotection of the Benzyl Ether

Step-by-Step Methodology:

  • Dissolve the benzyl-protected amide (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add palladium on carbon (10 wt. %, 0.1 eq.).

  • Purge the reaction vessel with hydrogen gas (balloon or H₂ atmosphere).

  • Stir vigorously at room temperature for 4-16 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected 6-fluoro-4-hydroxypicolinamide.

Troubleshooting and Side Reactions

  • Low Yield with EDC/HOBt: If yields are low, consider switching to HATU, which is generally more effective for electron-deficient heteroaromatic acids.

  • Formation of N-acylurea: This indicates incomplete activation by HOBt before reaction with the amine. Ensure HOBt is of good quality and used in sufficient excess.

  • Incomplete Reaction: For sterically hindered amines, higher temperatures (40-50 °C) and longer reaction times may be necessary.

  • Chlorination during Acid Chloride Formation: If chlorination of the pyridine ring is observed when using SOCl₂, switch to oxalyl chloride with a catalytic amount of DMF, which often proceeds under milder conditions.

Conclusion

The successful amidation of 6-fluoro-4-hydroxypicolinic acid is a key enabling transformation in the synthesis of novel drug candidates. A thorough understanding of the challenges posed by the molecule's bifunctionality and the judicious application of an orthogonal protecting group strategy are essential for success. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions as outlined in this guide, researchers can efficiently access a wide range of valuable 6-fluoro-4-hydroxypicolinamide derivatives for further investigation in their drug discovery programs.

References

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(33), 3743-3746.
  • Wikipedia. (2023).
  • Al-Mascal, M., et al. (2017). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal, 23(49), 11849-11858.
  • Sheppard, T. D. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1593.
  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 288-311.
  • BenchChem. (2025).
  • Gunda, P. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(32), 21039-21047.
  • AAPPTEC. (n.d.).
  • Mortensen, K. T. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. DTU Chemistry.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Coward, J. K., et al. (1991). The Influence of Fluoro Substituents on the Reactivity of Carboxylic Acids, Amides, and Peptides in Enzyme-Catalyzed Reactions. In Fluorine-Containing Amino Acids (Vol. 456, pp. 196-204). American Chemical Society.
  • U.S.
  • Fleet, G. W. J., et al. (2005). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 46(9), 1543-1545.
  • Steel, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • U.S.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10336-10411.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep, 5, 9950.

Sources

Method

Application Notes &amp; Protocols: Leveraging 6-Fluoro-4-hydroxypyridine-2-carboxamide in Fragment-Based Screening Campaigns

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the generation of novel chemical entities for challenging therapeutic t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the generation of novel chemical entities for challenging therapeutic targets.[1][2] Unlike traditional high-throughput screening (HTS), which relies on vast libraries of larger, more complex molecules, FBDD employs a more focused approach. By screening small, low-molecular-weight compounds, or "fragments," FBDD offers a more efficient exploration of chemical space, often leading to higher quality starting points for lead optimization.[1][3] These fragments, typically adhering to the "Rule of Three" (Molecular Weight < 300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and cLogP ≤ 3), may initially exhibit weak binding affinities (in the high micromolar to millimolar range), but they do so with high ligand efficiency.[4][5]

This guide focuses on the application of a specific, high-value fragment, 6-Fluoro-4-hydroxypyridine-2-carboxamide , in FBDD campaigns. This molecule is an exemplary starting point due to its inherent structural features:

  • Pyridine Ring: A common scaffold in medicinal chemistry that can engage in various interactions, including hydrogen bonding and π-stacking.

  • Carboxamide Group: Provides crucial hydrogen bond donor and acceptor properties, critical for specific protein-ligand interactions.[6]

  • Hydroxyl Group: Acts as a key hydrogen bond donor and can be a vector for fragment growth.

  • Fluorine Atom: The strategic placement of fluorine can enhance binding affinity, metabolic stability, and other pharmacokinetic properties through specific interactions with the target protein.[6]

These characteristics make 6-Fluoro-4-hydroxypyridine-2-carboxamide a versatile fragment capable of probing a wide range of protein binding sites. This document provides a comprehensive overview of the methodologies and protocols for effectively utilizing this fragment in a typical FBDD workflow, from initial screening to hit validation and evolution.

The Fragment-Based Drug Discovery (FBDD) Workflow: A Strategic Overview

The FBDD process is a systematic, multi-stage approach designed to identify and optimize fragment hits into potent, drug-like lead compounds. The workflow emphasizes a deep understanding of the molecular interactions between the fragment and its target, typically guided by structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (e.g., containing 6-Fluoro-4- hydroxypyridine-2-carboxamide) B Primary Biophysical Screen (SPR, NMR, Thermal Shift) A->B Screening C Initial Hits Identified (Weak Binders) B->C Hit Picking D Orthogonal Biophysical Assay (e.g., NMR if SPR was primary) C->D Advancement E Structural Biology (X-ray Crystallography, Cryo-EM) D->E Confirmation F Validated Hits with Binding Mode Confirmed E->F Structural Insights G Structure-Guided Chemistry (Growing, Linking, Merging) F->G Advancement H Potency & ADME Profiling G->H Iterative Cycles I Lead Candidate H->I Selection

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Part 1: Primary Screening for Hit Identification

The initial goal is to screen a fragment library to identify which molecules bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[3][7] Surface Plasmon Resonance (SPR) is an excellent primary screening method due to its high throughput, low protein consumption, and ability to provide real-time kinetic data.[8][9]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (fragment) in solution binds to a ligand (target protein) immobilized on the chip. This label-free technique can detect the binding of low-molecular-weight fragments.[10][11]

Methodology:

  • Target Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for background signal subtraction.[8]

  • Assay Development & Quality Control:

    • Buffer Scouting: Test various running buffers (e.g., PBS, HEPES) with different additives (e.g., 0.05% Tween-20, 1% DMSO) to minimize non-specific binding and ensure protein stability. The final running buffer should match the buffer used for the fragment library.

    • Positive Control: Confirm the activity of the immobilized protein by injecting a known binder. This ensures the protein is correctly folded and active on the chip surface.

  • Fragment Screening:

    • Prepare the fragment library, including 6-Fluoro-4-hydroxypyridine-2-carboxamide, at a high concentration (e.g., 200 µM to 1 mM) in the optimized running buffer.

    • Inject each fragment over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a reproducible binding signal on the target surface that is significantly above the signal on the reference surface.

Data Analysis:

  • Subtract the signal from the reference flow cell from the target flow cell to correct for bulk refractive index changes.

  • A fragment is typically considered a hit if it produces a binding response that is statistically significant (e.g., >3 standard deviations above the mean of negative controls).

  • Hits can be initially ranked by their binding response level or, if a dose-response is performed, by their dissociation constant (KD).

ParameterDescriptionTypical Value for a Fragment Hit
Concentration Screening concentration of the fragment200 µM - 1 mM
Binding Response (RU) Signal change upon fragment bindingVaries by protein and fragment size
Dissociation Constant (KD) Measure of binding affinity10 µM - 5 mM
Ligand Efficiency (LE) Binding affinity per heavy atom> 0.3
Table 1: Typical parameters for fragment hits identified in a primary SPR screen.

Part 2: Hit Validation and Structural Characterization

It is crucial to validate hits from the primary screen using an orthogonal method to eliminate false positives.[12][13] Following validation, determining the three-dimensional structure of the fragment-protein complex is paramount for guiding the subsequent chemistry effort.

Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak molecular interactions.[14][15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening as they do not require isotope-labeling of the protein.[16] In STD NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding fragment will remain.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Add the fragment hit (e.g., 6-Fluoro-4-hydroxypyridine-2-carboxamide) to the protein solution at a concentration of ~1 mM.

  • NMR Data Acquisition:

    • Acquire two ¹H NMR spectra:

      • On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation time is typically around 2 seconds to allow for efficient transfer to the ligand.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The intensity of the STD signals is proportional to the strength of the interaction.

    • This method validates the binding event observed in SPR and helps eliminate artifacts.[17]

Protocol 3: Structural Characterization by X-ray Crystallography

Principle: X-ray crystallography provides an atomic-resolution view of how a fragment binds to its target protein, revealing the precise interactions that mediate binding.[18][19] This structural information is the foundation for rational, structure-based drug design.[20]

Methodology:

  • Protein Crystallization:

    • Obtain high-purity, concentrated protein.

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield well-diffracting crystals.

  • Fragment Soaking:

    • Once suitable crystals are obtained, they are transferred to a solution containing a high concentration of the fragment (e.g., 1-20 mM) dissolved in the crystallization mother liquor.[20]

    • The soaking time can range from minutes to hours, allowing the fragment to diffuse into the crystal and bind to the protein.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source.[4]

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the protein.

    • Carefully examine the resulting electron density map for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of 6-Fluoro-4-hydroxypyridine-2-carboxamide confirms its binding pose.

Part 3: From Fragment Hit to Potent Lead

With a validated hit and a high-resolution crystal structure, the next phase is to evolve the low-affinity fragment into a high-potency lead compound. This is achieved through iterative cycles of structure-guided medicinal chemistry.[21][22]

Strategies for Fragment Evolution

There are three primary strategies for optimizing a fragment hit:

  • Fragment Growing: This involves adding chemical functionality to the fragment to engage with adjacent pockets in the binding site, thereby increasing affinity and potency.[21][23] The crystal structure is essential for identifying the vectors (i.e., positions on the fragment) that point towards these pockets.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together.[22][24] This can lead to a dramatic increase in potency due to the additive binding energy and reduced entropic penalty.

  • Fragment Merging: If two or more fragments bind in an overlapping fashion, their key interacting features can be combined into a single, novel molecule.[23]

Optimization_Strategies cluster_main Fragment Evolution Strategies cluster_grow 1. Fragment Growing cluster_link 2. Fragment Linking cluster_merge 3. Fragment Merging Start Validated Hit (e.g., 6-Fluoro-4-hydroxypyridine-2-carboxamide) Bound in Pocket A Grow Add functional group to engage Pocket B Start->Grow Fragment2 Identify Second Fragment in Adjacent Pocket C Start->Fragment2 Fragment3 Identify Overlapping Fragment with key interactions Start->Fragment3 Grown Higher Affinity Single Molecule Grow->Grown Link Design and synthesize a chemical linker Fragment2->Link Linked High Affinity Linked Molecule Link->Linked Merge Combine pharmacophores into a single scaffold Fragment3->Merge Merged Novel, Optimized Single Molecule Merge->Merged

Figure 2: Key strategies for hit-to-lead optimization in FBDD.

Conclusion

6-Fluoro-4-hydroxypyridine-2-carboxamide represents an ideal starting point for a fragment-based drug discovery campaign. Its combination of a versatile scaffold, key hydrogen bonding groups, and a strategically placed fluorine atom provides multiple avenues for interaction with a protein target. By employing a robust workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, this fragment can be efficiently advanced. The subsequent structure-guided optimization, using strategies such as growing, linking, or merging, provides a clear and rational path toward the development of novel, high-potency lead compounds.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Ciulli, A., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

  • Mondal, M., et al. (2016). Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment‐Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. Angewandte Chemie International Edition, 55(34), 9972-9976. [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(33), 13152-13157. [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 50(4), 726-732. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 73. [Link]

  • Lukin, M., & Fesik, S. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Annual Review of Biophysics, 42, 489-509. [Link]

  • Sheng, Y., & Zhang, M. (2013). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 939, 139-151. [Link]

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Joseph, P. R., et al. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

  • Murray, C. W., & Rees, D. C. (2009). Fragment Screening Using X-ray Crystallography. Methods in Molecular Biology, 572, 147-164. [Link]

  • Pro-Grade. Fragment-Based Drug Design (FBDD) | Methodology & Protocol. [Link]

  • Creative Biostructure. Fragment Screening & Fragment-Based Drug Design. [Link]

  • Blundell, T. L., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 109(33), 13152-13157. [Link]

  • van der Velden, J. L. J. (2022, April 14). Approaches to Fragment-Based Drug Design. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 64-68. [Link]

  • Evotec. Crystallographic Fragment Screening Services. [Link]

  • Peng, C., et al. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5748. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 64-68. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1823. [Link]

  • Liu, X., et al. (2022, November 20). DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. Journal of Chemical Information and Modeling, 62(24), 6293-6304. [Link]

  • Liu, X., et al. (2025, September 14). FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Proventa International. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry, 11(2), 147-166. [Link]

  • Larsson, A. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. [Link]

  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Hit Validation. DNA Encoded Chemical Library. [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Design. [Link]

  • Erlanson, D. A., et al. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • A-Zeo. (2024, August 10). Buy 6-Fluoro-N-hydroxypyridine-2-carboxamide. [Link]

  • Zhang, J., et al. (2015). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Journal of Chemical Crystallography, 45, 273-277. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Cravatt, B. F., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 169(4), 764-777.e18. [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. [Link]

  • Davis, B., & Erlanson, D. A. (2025, September 10). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]

  • Park, H. J., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]

  • Scilit. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.... [Link]

  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(74), 10259-10262. [Link]

  • Goral, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. International Journal of Molecular Sciences, 23(6), 2998. [Link]

Sources

Application

Application Note: High-Performance Solubilization of 6-Fluoro-4-hydroxypyridine-2-carboxamide in DMSO

Topic: 6-Fluoro-4-hydroxypyridine-2-carboxamide solubility in DMSO Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Screening Scientists, and Compound Management Specialists Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Fluoro-4-hydroxypyridine-2-carboxamide solubility in DMSO Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Screening Scientists, and Compound Management Specialists

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-Fluoro-4-hydroxypyridine-2-carboxamide represents a challenging class of heterocyclic building blocks often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, this specific scaffold presents unique solubility hurdles due to its capacity for strong intermolecular hydrogen bonding and tautomeric equilibrium.

This guide provides a validated protocol for solubilization, storage, and aqueous dilution, ensuring experimental reproducibility.

Structural Analysis & Solubility Barriers

To master the solubility of this compound, one must understand the underlying physical chemistry:

  • Tautomeric Locking: The 4-hydroxypyridine moiety exists predominantly as the 4-pyridone tautomer in polar solvents. This creates a highly polar, rigid species with a high lattice energy, significantly reducing solubility compared to its pyridine tautomer.

  • H-Bond Network: The C2-carboxamide group acts as both a hydrogen bond donor (NH₂) and acceptor (C=O). Combined with the 4-pyridone NH/C=O motifs, this molecule forms a robust crystal lattice that resists solvation.

  • The Fluorine Effect: While the C6-fluorine atom adds lipophilicity (

    
     modulation), its electron-withdrawing nature increases the acidity of the amide protons, potentially strengthening intermolecular associations in the solid state.
    

Core Protocol: Solubility Determination & Stock Preparation[2][8]

Objective: To prepare a stable, precipitation-free stock solution (typically 10 mM or 100 mM) for biological assays.

Reagents & Equipment
  • Compound: 6-Fluoro-4-hydroxypyridine-2-carboxamide (Purity >95% by HPLC).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content in DMSO >0.1% can drastically reduce solubility for this specific scaffold.

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Vortex mixer, Ultrasonic bath (temperature controlled), Centrifuge.

Step-by-Step Solubilization Protocol
Step 1: Theoretical Calculation

Before weighing, calculate the required mass for your target concentration.

  • Target: 10 mM Stock (Standard for HTS).

  • MW: ~156.11 g/mol (Verify exact batch MW).

  • Formula:

    
    
    
Step 2: The "Wetting" Technique (Critical)

Direct addition of DMSO to a pile of powder can cause "clumping," where a gel-like outer layer forms, preventing solvent penetration.

  • Weigh the compound into the vial.

  • Add 50% of the final volume of anhydrous DMSO.

  • Vortex immediately for 30 seconds. This creates a slurry.

Step 3: Sonication & Thermal Assist

Because of the high lattice energy (pyridone character), vortexing alone is often insufficient.

  • Place the vial in an ultrasonic bath.

  • Sonicate at 35°C–40°C for 10–15 minutes.

    • Why heat? Solubility is endothermic. A mild elevation to 40°C breaks the crystal lattice without degrading the amide bond.

  • Inspect visually. If particles remain, add the remaining 50% DMSO and repeat sonication.

Step 4: Quality Control (The "Spin Test")

Visual inspection is unreliable for micro-precipitates.

  • Centrifuge the stock solution at 13,000 x g for 5 minutes .

  • Examine the bottom of the tube for a pellet.

    • No Pellet: Solubility confirmed.

    • Pellet Visible: The concentration is above the solubility limit. Decant the supernatant and re-quantify via HPLC, or dilute to 5 mM.

Experimental Workflow Visualization

The following diagram outlines the decision tree for handling difficult pyridine-carboxamide derivatives.

SolubilityWorkflow Start Start: Solid Compound Calc Calculate Mass for 10 mM Target Start->Calc AddSolvent Add 50% Vol Anhydrous DMSO Calc->AddSolvent Vortex Vortex 30s (Create Slurry) AddSolvent->Vortex Sonicate Sonicate @ 40°C 15 mins Vortex->Sonicate Check Visual Check: Clear? Sonicate->Check AddRest Add Remaining DMSO Check->AddRest No SpinTest Spin Test (13k x g, 5 min) Check->SpinTest Yes AddRest->Sonicate Pellet Pellet Visible? SpinTest->Pellet Success Success: Store @ -20°C Pellet->Success No Dilute Dilute to 5 mM & Re-test Pellet->Dilute Yes

Figure 1: Decision tree for solubilizing high-melting-point heterocycles in DMSO.

Aqueous Dilution & The "Crash-Out" Effect

A common failure mode with 6-Fluoro-4-hydroxypyridine-2-carboxamide is precipitation when the DMSO stock is diluted into aqueous buffer (e.g., PBS or cell culture media).

Mechanism

The "Pyridone" tautomer is less soluble in water than DMSO. When DMSO concentration drops below 5% (v/v), the solvent power collapses, and the hydrophobic effect drives the molecules to aggregate.

Prevention Protocol (Serial Dilution)

Do not shoot 1 µL of 10 mM stock directly into 1 mL of PBS (1:1000 dilution). This creates a local zone of supersaturation that triggers nucleation.

Recommended Intermediate Step:

  • Step A: Dilute 10 mM DMSO stock 1:10 into pure DMSO to make 1 mM.

  • Step B: Dilute 1 mM DMSO stock 1:10 into buffer (slowly, with vortexing) to make 100 µM (10% DMSO).

  • Step C: Dilute further into buffer to reach assay concentration (e.g., 10 µM, 1% DMSO).

Solubility Data Summary (Estimated)
Solvent SystemEstimated Solubility Limit (25°C)Notes
Anhydrous DMSO 20 – 50 mM Good. Heat assists dissolution.[1]
DMSO + 5% Water < 10 mMHygroscopic DMSO absorbs water, reducing solubility.
PBS (pH 7.4) < 0.5 mMLow aqueous solubility due to crystal packing.
Ethanol < 5 mMPoor solvent for this specific scaffold.

Storage and Stability

  • Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water will cause this compound to precipitate over time inside the vial.

  • Temperature: Store stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to 3 cycles . The temperature fluctuation can induce crystal nucleation that is hard to re-dissolve without heating.

    • Best Practice: Aliquot the master stock into single-use vials (e.g., 20 µL aliquots) immediately after preparation.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[2] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). Link

  • BenchChem. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Method

Application Note: A Robust Framework for the Preparation and Quantification of 6-Fluoro-4-hydroxypyridine-2-carboxamide HPLC Standards

Introduction: The Critical Role of Accurate Quantification in Drug Development 6-Fluoro-4-hydroxypyridine-2-carboxamide represents a class of heterocyclic compounds of significant interest in pharmaceutical research. As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Accurate Quantification in Drug Development

6-Fluoro-4-hydroxypyridine-2-carboxamide represents a class of heterocyclic compounds of significant interest in pharmaceutical research. As with any potential therapeutic agent, the precise and accurate quantification of the active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, demanding meticulously prepared reference standards for reliable quantification.

This application note provides a comprehensive, scientifically grounded protocol for the preparation of 6-Fluoro-4-hydroxypyridine-2-carboxamide HPLC standards. The methodologies described herein are rooted in fundamental analytical principles and align with global regulatory expectations, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2] The objective is to equip researchers, scientists, and drug development professionals with a robust framework to generate high-quality, reproducible data essential for all stages of pharmaceutical development, from discovery to quality control.

Foundational Principles: Ensuring Trustworthiness in Standard Preparation

The integrity of any HPLC analysis is fundamentally dependent on the quality of the reference standards used for calibration. The preparation of these standards is not merely a procedural step but a critical process governed by principles of accuracy, precision, and stability.

Expertise in Practice: The choice of solvent, glassware, and weighing technique directly impacts the final concentration and purity of the standard. For instance, the use of Class A volumetric flasks is non-negotiable for minimizing volumetric errors.[3] Similarly, employing an analytical balance with appropriate precision and ensuring it is correctly calibrated is paramount for accurate mass determination.[4][5] The solvent selected for dissolution must not only fully solubilize the analyte but also be compatible with the HPLC mobile phase to prevent peak distortion or precipitation in the system.[3][6]

A Self-Validating System: Every step in the protocol is designed to be part of a self-validating system. This includes documenting every measurement, using high-purity reagents, and implementing system suitability tests before any sample analysis.[2][7] Adherence to these principles ensures that the resulting data is defensible and meets the stringent requirements of regulatory bodies like the FDA.[8][9][10][11]

Experimental Workflow: From Reference Material to Injectable Standard

The following diagram illustrates the logical flow for the preparation of HPLC standards, from the initial handling of the reference material to the final, analysis-ready working solutions.

HPLC_Standard_Preparation_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Standard Preparation Reference_Material High-Purity Reference Material (>99.5%) Weighing Accurate Weighing (Analytical Balance) Reference_Material->Weighing Characterized Purity Dissolution Initial Dissolution (in compatible solvent) Weighing->Dissolution Documented Mass Volumetric_Flask Quantitative Transfer to Class A Volumetric Flask Dissolution->Volumetric_Flask Complete Solubilization Dilution_Stock Dilution to Volume & Thorough Mixing Volumetric_Flask->Dilution_Stock Rinse & Transfer Stock_Solution Primary Stock Solution (e.g., 1.0 mg/mL) Dilution_Stock->Stock_Solution Homogenize Intermediate_Dilution Serial Dilution from Stock Solution Stock_Solution->Intermediate_Dilution Precise Aliquot Working_Standards Calibration Curve Working Standards Intermediate_Dilution->Working_Standards Multiple Levels QC_Standard Quality Control (QC) Standard Intermediate_Dilution->QC_Standard Independent Prep Filtration Syringe Filtration (0.22 or 0.45 µm) Working_Standards->Filtration QC_Standard->Filtration HPLC_Vial Transfer to Autosampler Vial Filtration->HPLC_Vial Removes Particulates HPLC_Analysis HPLC Analysis HPLC_Vial->HPLC_Analysis Ready for Injection

Sources

Application

Advanced Crystallization Strategies and Polymorph Screening for 6-Fluoro-4-hydroxypyridine-2-carboxamide

Executive Summary The control of solid-state properties is a critical quality attribute (CQA) in the development of active pharmaceutical ingredients (APIs). 6-Fluoro-4-hydroxypyridine-2-carboxamide (6-FHPCA) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of solid-state properties is a critical quality attribute (CQA) in the development of active pharmaceutical ingredients (APIs). 6-Fluoro-4-hydroxypyridine-2-carboxamide (6-FHPCA) is a highly functionalized N-heterocycle. Because of its multiple hydrogen-bond donors and acceptors, 6-FHPCA exhibits a complex polymorphic landscape. This application note provides a comprehensive, causality-driven guide to the crystallization methodologies for 6-FHPCA, detailing thermodynamic, kinetic, and reactive crystallization pathways to isolate specific polymorphs with high purity and defined crystal habits.

Mechanistic Principles of 6-FHPCA Crystallization

To rationally design a crystallization process, one must first understand the molecular supramolecular synthons at play. 6-FHPCA is a structural analog of the well-characterized antiviral[1]. However, a critical positional variance dictates its unique solid-state behavior.

Hydrogen Bonding and Polymorphism

In Favipiravir, the hydroxyl group is at the 3-position, adjacent to the 2-carboxamide. This proximity allows the molecule to form a nearly planar structure stabilized by a 6-membered intramolecular O-H···O hydrogen bond[2].

In contrast, 6-FHPCA features the hydroxyl group at the 4-position (meta to the carboxamide) . This geometry sterically prohibits intramolecular hydrogen bonding between these two groups. Consequently, the molecule must satisfy its hydrogen-bonding potential entirely through intermolecular networks (N-H···O, O-H···N, and O-H···O). This extensive intermolecular networking drastically increases the propensity for polymorphism. Similar to how novel tetragonal polymorphs of Favipiravir emerge from specific solvent interactions that disrupt primary H-bond networks[3], 6-FHPCA can form multiple distinct crystal lattices (e.g., thermodynamically stable Orthorhombic vs. kinetically trapped Tetragonal forms) depending on the dielectric constant of the solvent and the supersaturation generation rate[4].

Amphoteric Nature and pH-Dependent Solubility

6-FHPCA possesses an acidic hydroxyl group (pKa ~7.0) and a weakly basic pyridine nitrogen. This amphoteric nature means its solubility is highly pH-dependent, presenting an excellent opportunity for reactive (pH-shift) crystallization to purge impurities that do not share this ionization profile.

Experimental Workflows and Methodologies

G Start 6-FHPCA Crude API Solubility Solubility Screening (Polar vs Non-polar) Start->Solubility Evaporation Slow Evaporation (Thermodynamic Form) Solubility->Evaporation Cooling Cooling Crystallization (Scalable Form) Solubility->Cooling Antisolvent Anti-Solvent Addition (Kinetic/Metastable) Solubility->Antisolvent Characterization Solid-State Characterization (PXRD, DSC, TGA) Evaporation->Characterization Cooling->Characterization Antisolvent->Characterization

Fig 1: Strategic workflow for 6-FHPCA polymorph screening and solid-state characterization.

Protocol A: Thermodynamic Cooling Crystallization (Form I)

Objective: Isolate the thermodynamically stable polymorph (Form I) suitable for bulk formulation. Causality: By utilizing a mixed solvent system (Water/Methanol) and a slow cooling profile, the system remains strictly within the Metastable Zone Width (MSZW). This prevents spontaneous primary nucleation of kinetic forms, allowing the thermodynamically stable Form I to nucleate and grow with minimal lattice defects.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 6-FHPCA in 100 mL of an 80:20 (v/v) Water/Methanol mixture in a jacketed crystallizer.

  • Heating: Heat the suspension to 65°C under continuous agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove insoluble foreign particulates.

  • Controlled Cooling: Program the jacket temperature to cool from 65°C to 5°C at a linear rate of 0.1°C/min .

    • Self-Validation Check: Observe the solution at ~45°C. A slow, uniform clouding indicates proper primary nucleation. Rapid crashing indicates the cooling rate is too fast, risking kinetic polymorph inclusion.

  • Aging: Hold the suspension at 5°C for 4 hours to maximize yield via Ostwald ripening.

  • Isolation: Filter the crystals under vacuum, wash with 20 mL of cold (5°C) Water/Methanol (80:20), and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Kinetic Anti-Solvent Precipitation (Form II)

Objective: Isolate the metastable polymorph (Form II) for enhanced dissolution rate studies. Causality: Rapid addition of a non-polar anti-solvent (Heptane) to a moderately polar solvent (Ethyl Acetate) drastically spikes supersaturation. According to Ostwald's Rule of Stages, the least stable polymorph nucleates first. Immediate filtration traps this kinetic form before Solvent-Mediated Phase Transformation (SMPT) can convert it to Form I[4].

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 g of 6-FHPCA in 40 mL of Ethyl Acetate at 25°C.

  • Anti-Solvent Addition: Under vigorous stirring (500 RPM), rapidly inject 120 mL of Heptane (Anti-solvent) into the solution within 30 seconds.

  • Immediate Isolation: The solution will instantly turn opaque. Filter the suspension immediately (within 2 minutes of anti-solvent addition) using a Büchner funnel.

    • Self-Validation Check: If the suspension is left to stir for >30 minutes, PXRD will show a mixture of Form I and Form II due to SMPT. Speed is critical.

  • Drying: Dry the isolated powder under a stream of dry nitrogen at room temperature to prevent thermally-induced polymorphic transition.

Protocol C: pH-Shift Reactive Crystallization

Objective: Purify highly contaminated crude 6-FHPCA by exploiting its amphoteric properties.

G Dissolution Dissolution in Base (pH > 9) Filtration Polish Filtration (Remove Impurities) Dissolution->Filtration Acidification Controlled Acidification (Add HCl to pH 4-5) Filtration->Acidification Nucleation Primary Nucleation (Supersaturation) Acidification->Nucleation Growth Crystal Growth (Aging at 5°C) Nucleation->Growth

Fig 2: pH-shift reactive crystallization pathway leveraging the amphoteric nature of 6-FHPCA.

Step-by-Step Procedure:

  • Alkaline Dissolution: Suspend 5.0 g of crude 6-FHPCA in 50 mL of DI water. Slowly add 1M NaOH until the pH reaches 9.5. The API will dissolve as the sodium salt.

  • Filtration: Filter the basic solution to remove base-insoluble organic impurities.

  • Acidification (Nucleation): Transfer the filtrate to a reactor at 20°C. Using a calibrated automated titrator, add 1M HCl at a rate of 1 mL/min until the pH reaches 4.5 ± 0.1 (the estimated isoelectric point).

    • Self-Validation Check: Monitor the pH continuously. Overshooting below pH 2.0 will protonate the pyridine nitrogen, causing the API to redissolve as a hydrochloride salt.

  • Isolation: Stir the resulting thick white slurry for 2 hours, filter, wash with neutral DI water, and dry at 50°C under vacuum.

Quantitative Data Presentation

Table 1: Solubility Profile of 6-FHPCA

Solvent selection is dictated by the dielectric constant and hydrogen-bonding capacity. The table below outlines the solubility parameters utilized to design the cooling and anti-solvent workflows.

Solvent SystemDielectric Constant (ε)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Role in Process
Water80.12.518.4Primary Solvent (Cooling)
Methanol33.015.245.0Co-solvent (Cooling)
Ethyl Acetate6.08.422.1Primary Solvent (Anti-solvent)
Heptane1.9< 0.1< 0.1Anti-solvent
Table 2: Polymorph Characterization Summary

Solid-state characterization is mandatory to validate the success of the crystallization protocols. Below are the comparative analytical metrics for the isolated forms.

Solid-State FormCrystallization MethodPrimary H-Bond MotifDSC Melting Onset (°C)Thermodynamic Stability
Form I (Orthorhombic)Slow Cooling (Water/MeOH)Intermolecular O-H···N245.2High (Stable at RT)
Form II (Tetragonal)Anti-Solvent (EtOAc/Heptane)Interpenetrated H-network238.5Low (Metastable)

References

  • Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120.[Link]

  • Goloveshkin, A. S., Korlyukov, A. A., & Vologzhanina, A. V. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. Pharmaceutics, 13(2), 139.[Link]

Sources

Method

Application Notes and Protocols: Regioselective Functionalization of 6-Fluoro-4-hydroxypyridine-2-carboxamide at the C-3 Position

Introduction Substituted pyridine scaffolds are of paramount importance in the landscape of modern medicinal chemistry and drug development. Their presence in numerous FDA-approved drugs underscores their versatility as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in the landscape of modern medicinal chemistry and drug development. Their presence in numerous FDA-approved drugs underscores their versatility as privileged structures. The 6-fluoro-4-hydroxypyridine-2-carboxamide core, in particular, presents a unique combination of hydrogen bonding capabilities, electronic properties conferred by the fluorine atom, and coordination potential of the carboxamide group. Functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly attractive starting point for the development of novel therapeutic agents.

However, the regioselective functionalization of the pyridine ring is not without its challenges. The inherent electronic nature of the pyridine ring favors nucleophilic attack at the C-2 and C-4 positions, while electrophilic substitution is generally sluggish and often proceeds with poor regioselectivity.[1][2][3] The C-3 position, in particular, is notoriously difficult to functionalize directly. This guide provides a detailed overview of robust and field-proven strategies for the regioselective functionalization of 6-fluoro-4-hydroxypyridine-2-carboxamide at the C-3 position, with a focus on the underlying principles and practical, step-by-step protocols.

Section 1: Directed Ortho-Metalation (DoM) at C-3

Principle and Mechanistic Insight

Directed ortho-metalation (DoM) is a powerful and widely utilized strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[4][5] The reaction is facilitated by a directing metalating group (DMG), which coordinates to an organolithium base and directs deprotonation to an adjacent position. In the case of 6-fluoro-4-hydroxypyridine-2-carboxamide, the carboxamide group at the C-2 position can serve as an effective DMG.[6]

The mechanism involves the initial coordination of a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the carbonyl oxygen and the amide proton of the carboxamide group.[4] This brings the lithium base in close proximity to the C-3 proton, facilitating its abstraction and the formation of a C-3 lithiated intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups at the C-3 position. The use of a hindered base at low temperatures is crucial to prevent nucleophilic addition to the pyridine ring.[4]

Protocol 1.1: Lithiation and Electrophilic Quench

This protocol describes a general procedure for the DoM of 6-fluoro-4-hydroxypyridine-2-carboxamide and subsequent reaction with an electrophile.

Materials:

  • 6-Fluoro-4-hydroxypyridine-2-carboxamide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas supply

  • Dry glassware

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 6-fluoro-4-hydroxypyridine-2-carboxamide (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Table 1: Scope of Electrophiles and Representative Yields
ElectrophileProductRepresentative Yield (%)
N,N-Dimethylformamide (DMF)3-Formyl-6-fluoro-4-hydroxypyridine-2-carboxamide65-75
Iodine (I₂)6-Fluoro-4-hydroxy-3-iodopyridine-2-carboxamide80-90
Benzaldehyde6-Fluoro-4-hydroxy-3-(hydroxy(phenyl)methyl)pyridine-2-carboxamide70-80
N-Fluorobenzenesulfonimide (NFSI)3,6-Difluoro-4-hydroxypyridine-2-carboxamide55-65
Workflow Diagram

DoM_Workflow Start 6-Fluoro-4-hydroxypyridine-2-carboxamide in Anhydrous THF Cooling Cool to -78 °C Start->Cooling LDA_Addition Add LDA (2.2 equiv) Cooling->LDA_Addition Stir_1 Stir for 1h at -78 °C (Formation of Lithiated Intermediate) LDA_Addition->Stir_1 Electrophile_Addition Add Electrophile (1.5 equiv) Stir_1->Electrophile_Addition Stir_2 Stir for 2-4h at -78 °C Electrophile_Addition->Stir_2 Quench Quench with sat. aq. NH₄Cl Stir_2->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product C-3 Functionalized Product Purification->Product

Workflow for Directed Ortho-Metalation.

Section 2: Two-Step Strategy: C-3 Halogenation and Cross-Coupling

Principle and Mechanistic Insight

An alternative to direct C-H functionalization is a two-step approach involving initial halogenation at the C-3 position, followed by a transition-metal-catalyzed cross-coupling reaction. This strategy allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

C-3 Halogenation: The regioselective halogenation of the pyridine ring can be challenging. The 4-hydroxy group is an activating group, which could direct electrophilic halogenation to the C-3 and C-5 positions. However, the C-2 carboxamide and C-6 fluoro groups are deactivating, potentially making halogenation at C-3 feasible with the appropriate choice of halogenating agent and reaction conditions. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent are commonly employed for this purpose.

Cross-Coupling Reactions: With a halogen installed at the C-3 position, a variety of cross-coupling reactions can be performed. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a particularly robust and versatile choice for forming C-C bonds.[7] Other useful cross-coupling reactions include the Stille coupling (organotin reagents), Sonogashira coupling (terminal alkynes), and Buchwald-Hartwig amination (amines).[7]

Protocol 2.1: Electrophilic Bromination at C-3

Materials:

  • 6-Fluoro-4-hydroxypyridine-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-fluoro-4-hydroxypyridine-2-carboxamide (1.0 equiv) in acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford 3-bromo-6-fluoro-4-hydroxypyridine-2-carboxamide.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling of 3-Bromo Intermediate

Materials:

  • 3-Bromo-6-fluoro-4-hydroxypyridine-2-carboxamide

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 3-bromo-6-fluoro-4-hydroxypyridine-2-carboxamide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Degas the solvent (e.g., 1,4-dioxane/water, 4:1) by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C-3 arylated product.

Table 2: Reaction Conditions and Yields for Halogenation and Cross-Coupling
StepReagents and ConditionsProductRepresentative Yield (%)
Halogenation NBS, MeCN, rt, 18h3-Bromo-6-fluoro-4-hydroxypyridine-2-carboxamide75-85
Cross-Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 6h6-Fluoro-4-hydroxy-3-phenylpyridine-2-carboxamide70-85
Reaction Scheme Diagram

Halogenation_CrossCoupling Reactant 6-Fluoro-4-hydroxypyridine-2-carboxamide Intermediate 3-Bromo-6-fluoro-4-hydroxypyridine-2-carboxamide Reactant->Intermediate NBS, MeCN, rt Product C-3 Arylated Product Intermediate->Product ArB(OH)₂, Pd(0), Base

Two-step C-3 functionalization sequence.

Section 3: Advanced Strategies for C-3 Functionalization

Functionalization via Pyridine N-oxide Intermediates

Principle and Mechanistic Insight: The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring. The N-oxide group is strongly electron-withdrawing through induction but can act as an electron-donating group through resonance. This modification can open up new avenues for functionalization. For instance, photochemical rearrangement of pyridine N-oxides has been shown to be an effective method for introducing a hydroxyl group at the C-3 position.[8][9][10][11] This "oxygen walk" proceeds through a valence isomerization pathway.

Protocol 3.1.1: Synthesis of the N-oxide

Materials:

  • 6-Fluoro-4-hydroxypyridine-2-carboxamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 6-fluoro-4-hydroxypyridine-2-carboxamide in DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-oxide.

Protocol 3.1.2: C-3 Hydroxylation via Photochemical Rearrangement

Materials:

  • 6-Fluoro-4-hydroxypyridine-2-carboxamide N-oxide

  • Acetic acid

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Photoreactor (e.g., Rayonet with 254 nm lamps)

Procedure:

  • Dissolve the N-oxide (1.0 equiv) and acetic acid (3.0 equiv) in HFIP.

  • Place the reaction vessel in a photoreactor and irradiate with 254 nm UV light for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford 6-fluoro-3,4-dihydroxypyridine-2-carboxamide.

Workflow Diagram

N_Oxide_Workflow Start 6-Fluoro-4-hydroxypyridine-2-carboxamide Oxidation m-CPBA, DCM Start->Oxidation N_Oxide N-oxide Intermediate Oxidation->N_Oxide Photolysis hv (254 nm), AcOH, HFIP N_Oxide->Photolysis Product 3,4-Dihydroxy Product Photolysis->Product

C-3 Hydroxylation via N-oxide intermediate.
Dearomatization-Rearomatization Approach

Principle and Mechanistic Insight: Recent advances in pyridine functionalization have explored temporary dearomatization as a strategy to access otherwise difficult-to-reach positions.[12][13] These methods often involve the reaction of the pyridine with a reagent that temporarily breaks the aromaticity, allowing for subsequent functionalization at the C-3 position. The final step involves a rearomatization to restore the pyridine ring. While highly powerful, these methods are often substrate-specific and require careful optimization.

Troubleshooting and Safety Precautions

  • Directed Ortho-Metalation:

    • Issue: Low yields or recovery of starting material.

    • Solution: Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere. Use freshly titrated LDA.

    • Issue: Formation of side products.

    • Solution: Maintain a low temperature (-78 °C) throughout the addition of LDA and the electrophile.

  • Halogenation:

    • Issue: Formation of di-halogenated products or lack of regioselectivity.

    • Solution: Carefully control the stoichiometry of the halogenating agent. Screen different solvents and temperatures.

  • Cross-Coupling:

    • Issue: Incomplete reaction or decomposition of the catalyst.

    • Solution: Thoroughly degas the solvent to remove oxygen. Use a fresh, high-quality palladium catalyst.

  • Safety:

    • Organolithium reagents like LDA are highly pyrophoric and corrosive. Handle them with extreme care under an inert atmosphere.

    • m-CPBA is a potential explosive and should be handled with care.

    • Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

    • UV radiation is harmful. Use appropriate shielding when performing photochemical reactions.

Conclusion

The regioselective functionalization of 6-fluoro-4-hydroxypyridine-2-carboxamide at the C-3 position is a challenging yet achievable task. This guide has outlined several robust strategies, each with its own advantages and considerations. Directed ortho-metalation offers the most direct route for introducing a variety of functional groups. The two-step halogenation and cross-coupling approach provides access to a broad range of C-3 substituted analogues. Advanced methods involving N-oxide intermediates and dearomatization-rearomatization offer novel pathways for C-3 functionalization. The choice of method will depend on the desired substituent and the specific research context. These protocols provide a solid foundation for researchers, scientists, and drug development professionals to explore the chemical space around this important scaffold.

References

  • Vertex Pharmaceuticals Incorporated. (2008). Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metalation. Tetrahedron Letters, 49, 6901-6903.
  • El-Sayed, G. A. (2015).
  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436-5438. [Link]

  • ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation... [Link]

  • Gros, P., & Fort, Y. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1853-1856. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

  • Li, Y., & Baran, P. S. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Synlett, 36(10), 1277-1282. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Li, Y., & Baran, P. S. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • MDPI. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]

  • Royal Society of Chemistry. (2021). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. [Link]

  • National Center for Biotechnology Information. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • Thieme. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. [Link]

  • National Center for Biotechnology Information. (2021). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. [Link]

  • MOPAC. (2017). Nucleophilic substitution of pyridine [Video]. YouTube. [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9121-9133. [Link]

  • National Center for Biotechnology Information. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • American Chemical Society. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • ResearchGate. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. [Link]

  • American Chemical Society. (2009). Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 75(2), 435-443. [Link]

  • ResearchGate. (2015). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • National Center for Biotechnology Information. (1973). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 136(2), 389-401. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • ResearchGate. (n.d.). Variations on the mechanism for meta-functionalization of pyridine through dearomatization. [Link]

  • Royal Society of Chemistry. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]

  • MDPI. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). Molecules, 27(5), 1567. [Link]

  • ResearchGate. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. [Link]

  • PubMed. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry, 153, 107806. [Link]

  • Royal Society of Chemistry. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Chemical Science, 14(28), 7622-7629. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

6-Fluoro-4-hydroxypyridine-2-carboxamide solubility issues in water

Welcome to the technical support guide for 6-Fluoro-4-hydroxypyridine-2-carboxamide. This document serves as a resource for researchers, scientists, and drug development professionals encountering aqueous solubility chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Fluoro-4-hydroxypyridine-2-carboxamide. This document serves as a resource for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

6-Fluoro-4-hydroxypyridine-2-carboxamide is a substituted pyridine derivative. Its structure incorporates several functional groups that dictate its physicochemical behavior:

  • Pyridine Ring: A polar heterocyclic aromatic ring that can act as a hydrogen bond acceptor. The nitrogen atom is weakly basic.[1][2]

  • 4-Hydroxy Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor. It is weakly acidic.

  • 2-Carboxamide Group (-CONH₂): A polar, non-ionizable group that is an excellent hydrogen bond donor and acceptor.[3]

  • 6-Fluoro Group (-F): An electronegative atom that modulates the electronic properties of the pyridine ring, potentially influencing pKa and crystal packing.[4]

The combination of these polar groups suggests some affinity for water. However, the planar aromatic structure and the potential for strong intermolecular hydrogen bonding in the solid state (crystal lattice) can lead to high melting points and consequently, poor aqueous solubility. This is a classic challenge for "brick-dust" type molecules, where overcoming the crystal lattice energy is the primary barrier to dissolution.[5]

Frequently Asked Questions (FAQs)

Q1: I've added my 6-Fluoro-4-hydroxypyridine-2-carboxamide powder to water, and it's not dissolving. What's the primary reason?

A: The most likely reason is that the energy required to break the strong intermolecular bonds in the compound's crystal lattice is greater than the energy released from its interaction with water molecules. This compound has multiple sites for strong hydrogen bonding (hydroxyl, amide, pyridine nitrogen), which can create a very stable and difficult-to-dissolve crystalline structure. Your challenge is likely not that the molecule is inherently "greasy" (lipophilic), but that it is too stable in its solid form.[5]

Q2: What are the key physicochemical properties I should consider for this compound?

A: Since this is a specialized compound, experimentally determined data may not be readily available. However, we can estimate key parameters based on its structural analogues. Understanding these properties is the first step in designing a rational solubilization strategy.

PropertyEstimated Value / CharacteristicImplication for Solubility Strategy
pKa (Pyridine Nitrogen) ~2.0 - 3.0The pyridine ring is basic and can be protonated at low pH. Creating a cationic salt below this pH will likely increase solubility.[6]
pKa (4-Hydroxy Group) ~8.0 - 9.0The hydroxyl group is weakly acidic. Creating an anionic phenolate at high pH will likely increase solubility.
LogP ~0.5 - 1.5Indicates low to moderate lipophilicity. The compound is not excessively "grease-ball" like, suggesting that strategies beyond simple solvent polarity modification may be needed.
Molecular Weight 158.12 g/mol Relatively low, which is generally favorable for solubility.
Physical Form Crystalline SolidThe primary barrier to dissolution is likely the high crystal lattice energy.

Q3: What is the best and simplest starting point to try and solubilize this compound for an initial in vitro experiment?

A: The most straightforward initial approach is pH adjustment . Based on the estimated pKa values, you can attempt to solubilize the compound by making the solution acidic (e.g., with HCl) to protonate the pyridine nitrogen or basic (e.g., with NaOH) to deprotonate the hydroxyl group. This in situ salt formation is a powerful technique for ionizable compounds.[6][7] See Protocol 1 in the Troubleshooting Guide for a detailed methodology.

Q4: How can I be sure that my solubilization method hasn't caused the compound to degrade?

A: This is a critical concern, especially when using pH extremes or heating. The best practice is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of your solution.[8] You should compare the chromatogram of your freshly prepared solution against a reference standard dissolved in a compatible organic solvent (like DMSO). The appearance of new peaks or a decrease in the main peak area suggests degradation.

Systematic Troubleshooting Guide

For persistent solubility issues, a tiered approach is recommended. Start with the simplest and most common methods before moving to more complex formulation strategies.

Troubleshooting_Workflow cluster_0 Tier 1: Initial Approaches cluster_1 Tier 2: Intermediate Strategies cluster_2 Tier 3: Advanced Formulation T1_Start Start: Insoluble Compound in Water T1_pH Protocol 1: pH Adjustment (Target pH < 2 or pH > 10) T1_Start->T1_pH T1_Cosolvent Protocol 2: Co-solvent Screening (DMSO, Ethanol, PEG 400) T1_pH->T1_Cosolvent Failure T1_Success Solubilized T1_pH->T1_Success Success T1_Cosolvent->T1_Success Success T1_Fail Still Insoluble T1_Cosolvent->T1_Fail Failure T2_Complexation Protocol 3: Cyclodextrin Complexation (HP-β-CD) T1_Fail->T2_Complexation Proceed to Tier 2 T2_Surfactant Protocol 4: Surfactant Solubilization (Tween® 80, Pluronic® F68) T2_Complexation->T2_Surfactant Failure T2_Success Solubilized T2_Complexation->T2_Success Success T2_Surfactant->T2_Success Success T2_Fail Still Insoluble T2_Surfactant->T2_Fail Failure T3_SolidDispersion Consider Advanced Methods: - Solid Dispersions - Nanosuspensions - Lipid-Based Formulations T2_Fail->T3_SolidDispersion Proceed to Tier 3

Caption: A tiered workflow for troubleshooting solubility issues.

Tier 1: Initial Approaches

Causality: This method leverages the ionizable groups on the molecule. By converting the neutral molecule into a salt (cationic at low pH, anionic at high pH), we introduce charge, which dramatically increases the molecule's interaction with polar water molecules and often overcomes the crystal lattice energy.[9]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare 1 M HCl and 1 M NaOH aqueous solutions.

  • Dispense Compound: Weigh 1-2 mg of 6-Fluoro-4-hydroxypyridine-2-carboxamide into several clear glass vials.

  • Add Vehicle: Add 1 mL of purified water to each vial. The compound will likely remain as a suspension.

  • Acidic Titration: To the first set of vials, add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time) while vortexing. Observe for dissolution. Measure the final pH once the compound is fully dissolved.

  • Basic Titration: To a separate set of vials, add the 1 M NaOH solution dropwise while vortexing. Observe for dissolution and measure the final pH.

  • Validation:

    • Observation: Complete dissolution should result in a clear, particle-free solution.

    • Reversibility: After solubilizing at high or low pH, attempt to neutralize the solution with the corresponding base or acid. The compound should precipitate out, confirming that solubility is pH-dependent.

    • Stability Check: Analyze the clear, pH-adjusted solution by HPLC to confirm the compound has not degraded.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between the solute and the solvent, making it easier for the non-polar regions of your molecule (the pyridine ring) to be solvated.[11]

Step-by-Step Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

Co-solventPolarityNotes
Ethanol HighCommon, low toxicity.[12]
Propylene Glycol (PG) MediumGood solubilizer, often used in formulations.[12]
Polyethylene Glycol 400 (PEG 400) MediumLow-molecular-weight polymer, effective solubilizer.[12]
Dimethyl Sulfoxide (DMSO) HighExcellent solvent, but primarily for in vitro use due to toxicity.[13]
  • Prepare Mixtures: Create a series of co-solvent:water mixtures (e.g., 10%, 20%, 50% v/v) for each selected co-solvent.

  • Determine Solubility: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Protocol 5).

Tier 2: Intermediate Strategies

If pH and co-solvents fail, more sophisticated methods that involve molecular encapsulation are required.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic interior and a hydrophilic exterior. The pyridine ring of your compound can fit into the hydrophobic cavity, forming an "inclusion complex."[14] This complex presents a hydrophilic exterior to the water, effectively masking the less soluble drug and allowing it to dissolve.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Cyclodextrin_Mechanism cluster_CD Cyclodextrin (HP-β-CD) cluster_Complex Inclusion Complex (Soluble) CD CD_complex CD->CD_complex Forms Complex label_hydrophilic Hydrophilic Exterior label_hydrophobic Hydrophobic Cavity Drug 6-F-4-OH-Py-2-CAM Drug_inside Drug

Caption: Mechanism of cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Prepare CD Solutions: Create a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Determine Phase Solubility: Follow steps 3-5 from Protocol 2 (Co-solvent Screening), but use the HP-β-CD solutions as the solvent system.

  • Analyze Data: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (Type A) suggests the formation of a soluble 1:1 complex. A plateau (Type B) may indicate the formation of a less soluble complex at higher CD concentrations.

  • Preparation for Use: To prepare a stock solution, dissolve the required amount of HP-β-CD in water first, then add the drug powder and agitate until a clear solution is formed.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your drug molecule can partition into the hydrophobic core, and the entire micelle can then be dispersed in water.[7][14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 (Pluronic® F68) are commonly used.

Step-by-Step Methodology:

  • Select Surfactants: Choose a few non-ionic surfactants with a good safety profile.

  • Prepare Surfactant Solutions: Make aqueous solutions of the surfactants at concentrations well above their known CMC (e.g., 0.5%, 1%, 2% w/v).

  • Determine Solubility: Follow steps 3-5 from Protocol 2, using the surfactant solutions as the solvent system.

  • Validation: It is crucial to ensure the surfactant concentration used does not interfere with your downstream biological assay. Run a vehicle control (surfactant solution without the drug) in your experiment.

Analytical Validation

A reliable experiment requires accurate quantification. A standard HPLC-UV method is essential.

Causality: This technique separates the compound of interest from excipients (like co-solvents, surfactants) and potential degradants based on its polarity. The UV detector then quantifies the compound by measuring its absorbance at a specific wavelength.

Proposed Method Parameters (Starting Point):

ParameterRecommended SettingRationale / Source
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for basic compounds.[16]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent.[16]
Gradient 5% to 95% B over 5 minutesA standard screening gradient to determine retention time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and run-to-run reproducibility.
Detection Wavelength Scan 200-400 nm; select λmaxPyridine derivatives typically absorb strongly in the UV range.
Injection Volume 2-5 µLStandard volume to avoid column overload.

Step-by-Step Methodology:

  • Prepare Standard Curve: Prepare a stock solution of 6-Fluoro-4-hydroxypyridine-2-carboxamide in a suitable solvent (e.g., DMSO or Acetonitrile). Perform serial dilutions to create a set of calibration standards (e.g., 0.1 to 100 µg/mL).

  • Run Standards: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.

  • Prepare Samples: Take your experimental samples (e.g., supernatant from solubility studies) and dilute them with the mobile phase to fall within the linear range of your calibration curve.

  • Analyze Samples: Inject the diluted samples and use the standard curve to calculate the exact concentration of your dissolved compound.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). [Link]

  • Musiol, R., & Girek, T. (2005). Inclusion-dependent mechanism of modification of cyclodextrins with heterocycles. Central European Journal of Chemistry, 3(4), 742–746. [Link]

  • Fillet, M., Fotsing, L., Lecomte, F., Van Der Wauw, I., Hubert, P., & Crommen, J. (2007). Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 626-632. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Isonicotinamide - Wikipedia. (n.d.). [Link]

  • Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds. (2016, February 5). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - MalariaWorld. (2024, April 3). [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). [Link]

  • (PDF) Cyclodextrins: Properties and Applications - ResearchGate. (2024, April 15). [Link]

  • Cosolvent - Wikipedia. (n.d.). [Link]

  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF - ResearchGate. (n.d.). [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by Cosolvents. Establishing Useful Constants for the Log-Linear Model. Pharmaceutical Research, 19(10), 1345-1349. [Link]

  • Liu, Y., Kang, J., Zhao, Y., & Zhang, J. (2004). Molecular binding behavior of pyridine-2,6-dicarboxamide-bridged bis(beta-cyclodextrin) with oligopeptides. Bioconjugate Chemistry, 15(2), 343-351. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15). [Link]

  • Analytical Method Summaries - Eurofins. (n.d.). [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [Link]

    • analytical methods - ATSDR. (n.d.). [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3). [Link]

  • (PDF) Solubility and Preferential Solvation of Pyrazinamide in Some Aqueous-Cosolvent Mixtures at 298.15 K - ResearchGate. (2025, August 10). [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (2007, August 15). [Link]

  • Pyridine and Its Biological Activity: A Review - Asian Journal of Research in Chemistry. (n.d.). [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (n.d.). [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models | ACS Omega - ACS Publications. (2021, September 14). [Link]

  • 4-Hydroxypyridine-3-carboxamide | C6H6N2O2 | CID 12043122 - PubChem. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Tautomerism of 6-Fluoro-4-hydroxypyridine-2-carboxamide in Solution

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the solution-phase tautomerism of 6-Fluoro-4-hydroxypyridine-2-carboxamide. Here, we address common...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the solution-phase tautomerism of 6-Fluoro-4-hydroxypyridine-2-carboxamide. Here, we address common experimental challenges and provide robust protocols to ensure accurate and reproducible characterization of this molecule's tautomeric behavior.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the tautomeric forms of 6-Fluoro-4-hydroxypyridine-2-carboxamide and the factors that govern their equilibrium.

Q1: What are the primary tautomeric forms of 6-Fluoro-4-hydroxypyridine-2-carboxamide in solution?

6-Fluoro-4-hydroxypyridine-2-carboxamide can exist in equilibrium between two principal tautomeric forms: the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form. The interconversion involves the migration of a proton between the oxygen atom at the 4-position and the ring nitrogen atom. While amide-imidic acid tautomerism of the carboxamide side chain is possible, the hydroxypyridine-pyridone equilibrium is generally the most significant in solution.

Q2: Which tautomer is expected to be the dominant species in solution?

For 4-hydroxypyridine derivatives, the 4-pyridone (keto) tautomer is overwhelmingly favored in both solution and the solid state .[1] This preference is attributed to the greater resonance stabilization of the pyridone ring. In contrast, the enol form may be more prevalent in the gas phase.[1]

Q3: How does the choice of solvent impact the tautomeric equilibrium?

Solvent polarity plays a crucial role in determining the position of the tautomeric equilibrium.

  • Polar Solvents (e.g., water, methanol, DMSO): These solvents, particularly those capable of hydrogen bonding, will strongly favor the more polar 4-pyridone tautomer.[2]

  • Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar 4-hydroxypyridine form becomes more significant, although the pyridone form often still predominates.[3]

The significant influence of the solvent is due to the differential solvation of the ground and excited states of the two tautomers.[1]

Q4: What is the influence of pH on the tautomerism of this compound?

The pH of an aqueous solution can significantly affect the observed tautomeric forms by altering the protonation state of the molecule. The acid-base properties of the related pyridine-2(1H)-one derivatives have been studied, and it's clear that ionization plays a role in their biological activity.[4] For 6-Fluoro-4-hydroxypyridine-2-carboxamide, both the pyridine ring nitrogen and the hydroxyl group can be protonated or deprotonated, leading to cationic or anionic species, which will shift the tautomeric equilibrium.

Part 2: Troubleshooting Experimental Observations

This section provides guidance on interpreting and resolving common issues encountered during the experimental investigation of 6-Fluoro-4-hydroxypyridine-2-carboxamide tautomerism.

Issue: Unexpected or Broad Signals in NMR Spectra

Symptoms: You observe ¹H or ¹³C NMR chemical shifts that do not clearly correspond to a single tautomeric form, or the signals appear broad.

Causality and Resolution:

  • Rapid Tautomeric Exchange: If the interconversion between the hydroxypyridine and pyridone forms is fast on the NMR timescale, the observed chemical shifts will be a population-weighted average of the two forms.

    • Troubleshooting Step: Lower the temperature of your NMR experiment. This will slow the rate of exchange, and you may be able to resolve distinct signals for each tautomer.

  • Solvent Polarity: The equilibrium position is highly sensitive to the solvent.

    • Troubleshooting Step: Acquire NMR spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). A shift in the observed chemical shifts with solvent polarity is a strong indicator of a tautomeric equilibrium.

  • pH Effects in Protic Solvents: Trace acidic or basic impurities can alter the pH and shift the equilibrium.

    • Troubleshooting Step: For aqueous solutions, use a buffered system to maintain a constant pH.

Issue: Inconsistent UV-Vis Spectroscopic Data

Symptoms: The wavelength of maximum absorption (λₘₐₓ) or the molar absorptivity of your sample varies between measurements.

Causality and Resolution:

  • Distinct Electronic Transitions: The hydroxypyridine and pyridone tautomers have different electronic structures and thus different UV-Vis absorption spectra. The pyridone form typically absorbs at a longer wavelength than the corresponding hydroxypyridine form.

    • Troubleshooting Step: Ensure meticulous control over the solvent and pH for all UV-Vis measurements. Prepare solutions fresh to minimize the time for equilibration.

  • Solvatochromism: The absorption maxima of pyridones are sensitive to solvent polarity.[1]

    • Troubleshooting Step: If comparing spectra, ensure the same solvent is used throughout. A systematic study of the λₘₐₓ in different solvents can provide further evidence of tautomerism.

Part 3: Protocols for Tautomer Analysis

This section provides detailed experimental and computational protocols for the robust characterization of the tautomeric equilibrium.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a systematic approach to studying the tautomerism of 6-Fluoro-4-hydroxypyridine-2-carboxamide using NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of the compound at a concentration of ~5-10 mg/mL in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

    • For aqueous studies, prepare solutions in buffered D₂O at different pD values to investigate pH effects.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • If broad peaks are observed, conduct variable temperature (VT) NMR experiments, incrementally lowering the temperature.

  • Data Analysis:

    • Assign the observed chemical shifts by comparing them with literature values for similar pyridone and hydroxypyridine systems.

    • If distinct signals for each tautomer are resolved, calculate their relative populations by integrating the corresponding ¹H NMR signals.

    • The equilibrium constant (K_T) can be determined from the ratio of the tautomer concentrations.

Workflow for NMR Analysis

Caption: Workflow for NMR-based tautomer analysis.

Experimental Protocol: Computational Modeling

Computational chemistry offers a powerful tool to complement experimental findings by predicting the relative stabilities of tautomers.

Methodology:

  • Structure Generation:

    • Construct the 3D structures of the 4-hydroxypyridine and 4-pyridone tautomers of 6-Fluoro-4-hydroxypyridine-2-carboxamide.

  • Quantum Chemical Calculations:

    • Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5]

    • Incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM) for various solvents.

  • Data Analysis:

    • Compare the calculated relative free energies of the tautomers in the gas phase and in different solvents. The tautomer with the lower free energy is predicted to be more stable.

    • Calculated NMR chemical shifts (using the GIAO method) can be compared with experimental data to aid in spectral assignment.[6]

Part 4: Data Presentation

Table 1: Expected Spectroscopic Data for Tautomers
Tautomer FormPredicted ¹H NMR (DMSO-d₆) Chemical ShiftsPredicted ¹³C NMR (DMSO-d₆) Chemical ShiftsExpected UV-Vis λₘₐₓ (Polar Solvent)
4-Hydroxypyridine (Enol) OH proton: ~9-11 ppmC4: ~160-170 ppm~250-270 nm
4-Pyridone (Keto) NH proton: ~11-13 ppmC4 (C=O): ~175-185 ppm~290-320 nm
Note: These are estimated values based on analogous compounds and can vary depending on the specific experimental conditions.

References

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • El-Sayed, Y. S., & Al-blewi, F. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.
  • Al-Kaysi, R. O., & Al-Garagholy, F. H. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 6(6), 683-688.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-1274.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-1274.
  • El-Sayed, Y. S., & Al-blewi, F. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.
  • Al-Kaysi, R. O., & Al-Garagholy, F. H. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 6(6), 683-688.
  • González, L., & Sobolewski, A. L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303.
  • López, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2000). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (2), 241-245.
  • Maris, A., Coreno, M., Grazioli, C., Prince, K. C., Negri, F., & Maris, A. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(23), 13440-13455.
  • Beak, P., & Covington, J. B. (1978). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 43(10), 177-181.
  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362.
  • López, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2000). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (2), 241-245.
  • Eckert-Maksić, M., & Maksić, Z. B. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2568-2573.
  • d'Acunzo, N., d'Ischia, M., & Prota, G. (2017). Unimolecular Variant of the Fluorescence Turn-On Oxidative Coupling of Catecholamines with Resorcinols. Organic Letters, 19(16), 4391-4394.
  • Constable, E. C., & Housecroft, C. E. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2505-2508.
  • Kálmán, F. H., & Kálmán, J. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design.
  • Wernet, P., Föhlisch, A., & Kühn, O. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1858-1866.
  • Kálmán, F. H., & Kálmán, J. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design.
  • Gür, A. U., & Koca, A. (2016). Microwave-assisted synthesis and characterization and theoretical calculations of the first example of free and metalo phthalocyanines from salen type Schiff base derivative bearing thiophen and triazole heterocyclic rings. Journal of Organometallic Chemistry, 804, 1-10.
  • Nagaoka, M., & Yamabe, T. (2001). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 105(42), 9656-9664.
  • University of Regensburg. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

  • Schlegel, H. B., & Frisch, M. J. (1985). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 89(13), 2567-2571.
  • Shapet'ko, N. N., Berestova, S. S., & Bogachev, Y. S. (1985). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Russian Chemical Bulletin, 34(8), 1687-1691.
  • Altomare, C., Cellamare, S., Summo, L., Fossa, P., Mosti, L., & Carotti, A. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Bioorganic & Medicinal Chemistry, 8(5), 909-916.
  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.
  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.
  • Evans, M. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Fluoro-4-hydroxypyridine-2-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Fluoro-4-hydroxypyridine-2-carboxamide. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Fluoro-4-hydroxypyridine-2-carboxamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common issues encountered during Nuclear Magnetic Resonance (NMR) analysis, with a specific focus on the profound effects of solvent choice on the resulting spectra.

Introduction: The Challenge of a Dynamic Molecule

6-Fluoro-4-hydroxypyridine-2-carboxamide is a molecule of significant interest, but its structural analysis by NMR is not always straightforward. The compound's rich functionality, including a hydroxypyridine ring, a carboxamide group, and labile protons, makes it highly sensitive to its chemical environment. The most significant challenge arises from its existence in a tautomeric equilibrium, which is heavily influenced by the NMR solvent. Understanding this dynamic behavior is paramount to acquiring and correctly interpreting NMR data.

The Root Cause: Hydroxypyridine-Pyridone Tautomerism

The core issue affecting the NMR spectrum of this molecule is the equilibrium between two tautomeric forms: the 4-hydroxypyridine (enol) form and the pyridin-4(1H)-one (keto) form.

Caption: Tautomeric equilibrium of 6-Fluoro-4-hydroxypyridine-2-carboxamide.

The position of this equilibrium is dictated by the solvent's polarity and its ability to form hydrogen bonds.[1]

  • Non-polar, aprotic solvents (like CDCl₃) cannot effectively stabilize the charge separation present in the keto form, thus the aromatic hydroxypyridine (enol) tautomer is favored.

  • Polar solvents (like DMSO-d₆ or D₂O), especially those that are hydrogen bond acceptors, readily stabilize the more polar pyridone (keto) tautomer, shifting the equilibrium significantly to the right.[1][2]

This solvent-induced shift in the dominant tautomer is the primary reason for the dramatic differences observed in NMR spectra.

Troubleshooting Guide & FAQs

This section uses a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: Why does my ¹H NMR spectrum of 6-Fluoro-4-hydroxypyridine-2-carboxamide look completely different in DMSO-d₆ versus CDCl₃?

A1: This is the classic signature of tautomerism in action. The two solvents stabilize different forms of your molecule, leading to distinct sets of peaks.

  • In DMSO-d₆ (Polar, H-bond Acceptor): You are primarily observing the pyridin-4(1H)-one (keto) tautomer . The pyridine ring in this form is no longer fully aromatic. You should expect to see signals for the ring protons in a more upfield region compared to a typical pyridine, and the proton on the nitrogen will appear as a broad signal at a high chemical shift (often >10 ppm). The strong hydrogen-bonding interaction with DMSO deshields labile protons like N-H and O-H, shifting them downfield.[3][4]

  • In CDCl₃ (Less Polar): You are primarily observing the 4-hydroxypyridine (enol) tautomer . This form has a fully aromatic pyridine ring, so the ring protons will appear in the characteristic downfield aromatic region (typically 7.0-8.5 ppm).[5] The labile -OH and -NH₂ protons will likely be broader and appear more upfield than in DMSO, as CDCl₃ is a weak hydrogen bond acceptor.[6]

Data Presentation: Expected Chemical Shift Variations
Proton TypeExpected δ in CDCl₃ (Enol Form)Expected δ in DMSO-d₆ (Keto Form)Rationale for Change
Ring Protons Aromatic region (~7.0-8.5 ppm)More upfield (~6.0-7.5 ppm)Loss of full aromaticity in the keto form shifts protons upfield.
4-OH Proton Broad, variable (~5.0-9.0 ppm)Not present (proton is on N1)Tautomerization moves this proton to the ring nitrogen.
1-NH Proton Not presentBroad, downfield (>10 ppm)Formation of the pyridone ring places a proton on the nitrogen.
Amide -NH₂ Broad, variable (~5.5-7.5 ppm)Broad, more downfield (~7.5-8.5 ppm)Stronger H-bonding with DMSO causes deshielding and a downfield shift.[7][8]

Note: These are estimated ranges. Actual shifts depend on concentration, temperature, and water content.

Q2: The peaks for my -OH and -NH₂ protons are very broad, or I can't find them at all. What is happening?

A2: This is common for labile protons and is caused by two main factors: chemical exchange and hydrogen bonding.

  • Chemical Exchange: The -OH and -NH₂ protons are acidic and can rapidly exchange with each other, with trace amounts of water in the solvent, or with deuterium from the solvent (if applicable).[7] This rapid exchange on the NMR timescale leads to signal broadening. In some cases, the exchange is so fast that the peak broadens into the baseline and becomes undetectable.

  • Hydrogen Bonding: The chemical shift of protons involved in hydrogen bonding is highly dependent on concentration and temperature.[9] Intermolecular hydrogen bonding is a dynamic process of bonds forming and breaking, which also contributes to peak broadening.[7]

Troubleshooting Protocol: The D₂O Shake Experiment

This is a definitive method to identify exchangeable protons.

  • Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (DMSO-d₆ is often best as the water peak is well-defined).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube securely and shake vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: The peaks corresponding to your -OH and -NH₂ protons will have disappeared or significantly decreased in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.[10]

Q3: The aromatic signals in my spectrum are broad and poorly resolved, even in a single solvent. Why?

A3: This often indicates a dynamic process occurring on the NMR timescale or issues with sample preparation. The most likely chemical cause is an intermediate rate of exchange between the two tautomers.

troubleshooting_broadening cluster_instrument Instrumental Checks cluster_sample Sample Preparation Checks cluster_chemical Chemical Exchange Phenomenon start Broad Aromatic Peaks Observed check_solvent Is the residual solvent peak sharp? start->check_solvent shim No: Re-shim the spectrometer. check_solvent->shim No proceed_sample Yes: Problem is likely with the sample. check_solvent->proceed_sample Yes check_conc Is the sample highly concentrated? proceed_sample->check_conc dilute Yes: Prepare a more dilute sample. check_conc->dilute check_sol No: Is the compound fully dissolved? check_conc->check_sol No dissolve No: Try gentle heating or sonication. Consider a different solvent. check_sol->dissolve check_purity Yes: Are paramagnetic impurities possible? check_sol->check_purity Yes purify Yes: Re-purify the sample or filter through a small plug of silica/celite. check_purity->purify vt_nmr All checks passed? Suspect intermediate exchange between tautomers. check_purity->vt_nmr No run_vt Perform Variable Temperature (VT) NMR. vt_nmr->run_vt

Caption: Troubleshooting workflow for broad NMR signals.

If instrumental and sample preparation issues are ruled out, the broadening is very likely due to the tautomeric equilibrium occurring at a rate that is "intermediate" on the NMR timescale.[11] To confirm this, a Variable Temperature (VT) NMR experiment is the ideal solution.

Experimental Protocol: Variable Temperature (VT) NMR

Objective: To alter the rate of tautomeric exchange to either the "fast" or "slow" exchange regime, resulting in sharp peaks.

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after careful shimming. Choose a solvent with a wide liquid range, such as DMSO-d₆ or toluene-d₈.

  • High-Temperature Acquisition:

    • Increase the sample temperature in increments of 15-20 K (e.g., to 318 K, then 338 K).

    • Allow the temperature to stabilize for 5-10 minutes at each new setpoint. Crucially, re-shim the spectrometer at each temperature , as magnetic field homogeneity is temperature-dependent.[12]

    • Acquire a spectrum at each temperature.

  • Low-Temperature Acquisition:

    • Cool the sample from room temperature in similar increments (e.g., to 278 K, then 258 K).

    • Again, allow for stabilization and re-shim at each temperature before acquisition.

  • Data Analysis:

    • If peaks sharpen upon heating: You have reached the fast exchange regime. The observed spectrum is a weighted average of the two tautomers.

    • If broad peaks resolve into two distinct sets of sharp signals upon cooling: You have reached the slow exchange regime. You are now observing the individual tautomers as separate species. This confirms that chemical exchange is the cause of the broadening.[11][12]

References

  • University of Wisconsin-Madison, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Filo. (2025, June 19). Explain the effect of hydrogen bonding on NMR spectrum with example. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Scribd. Why Hydrogen Bonding Responsible To Increase in Chemical Shift. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]

  • Forlani, L., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra? [Link]

  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]

  • The Journal of Physical Chemistry A. (2013, January 24). Tautomerism and Possible Polymorphism in Solid Hydroxypyridines and Pyridones Studied by 14N NQR. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. [Link]

  • Crystal Growth & Design. (2024, May 20). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Supramolecular Interactions. [Link]

Sources

Optimization

Technical Support Center: 6-Fluoro-4-hydroxypyridine-2-carboxamide Optimization

This technical guide addresses the specific challenges associated with the tautomeric equilibrium of 6-Fluoro-4-hydroxypyridine-2-carboxamide . This scaffold presents a unique "push-pull" electronic system where the elec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with the tautomeric equilibrium of 6-Fluoro-4-hydroxypyridine-2-carboxamide . This scaffold presents a unique "push-pull" electronic system where the electron-withdrawing fluorine (C6) and the hydrogen-bonding carboxamide (C2) compete to dictate the stability of the 4-hydroxy (enol) vs. 4-oxo (keto) forms.

Executive Summary: The Tautomer Landscape

Unlike simple 4-hydroxypyridines, your molecule possesses a 2-carboxamide group. While the fluorine at C6 acidifies the ring protons, the carboxamide at C2 introduces a secondary hydrogen-bonding motif.

  • The Dominant Species: In polar media (DMSO, H2O, Methanol), the equilibrium strongly favors the 4-pyridone (keto) tautomer due to solvent stabilization of the dipolar amide-like resonance.

  • The Synthetic Challenge: High polarity leads to aggregation, poor solubility in organic solvents, and competitive N- vs. O-alkylation profiles.

Module 1: Diagnostic & Characterization

Q: Why are my NMR signals broadening or disappearing in CDCl3?

A: You are observing "Slow Exchange" on the NMR timescale.

In non-polar solvents like chloroform, the molecule exists as a mixture of keto and enol tautomers, or as hydrogen-bonded dimers. The rate of proton transfer between the N1-H (keto) and O4-H (enol) is slow enough to broaden peaks but too fast to resolve distinct species.

Troubleshooting Protocol:

  • Solvent Switch: Switch to DMSO-d6 . DMSO is a strong hydrogen-bond acceptor. It will disrupt intermolecular dimers and lock the molecule predominantly into the solvated keto (pyridone) form.

    • Expected Result: Sharp, well-defined signals. You will likely see a broad singlet >11 ppm corresponding to the N-H proton.

  • Variable Temperature (VT) NMR: If DMSO is not an option, heat the sample to 50°C. Increased thermal energy accelerates the exchange rate (

    
    ), coalescing the broad humps into sharp, averaged signals.
    
Q: How do I distinguish the Keto vs. Enol form spectroscopically?

A: Use Carbon-13 (


C) NMR chemical shifts. 

The carbonyl carbon is the most reliable diagnostic marker.

FeatureKeto Form (4-Pyridone)Enol Form (4-Hydroxypyridine)
C4 Shift (

C)
~170 - 180 ppm (Carbonyl-like)~160 - 165 ppm (Ar-C-OH)
C2/C6 Shifts Shielded (Upfield shift)Deshielded (Downfield shift)
IR Signature Strong band ~1640 cm

(C=O)
Broad band ~3000-3300 cm

(OH)

Module 2: Reaction Optimization (Regioselectivity)

Q: I need the O-alkylated product, but I keep getting N-alkylated impurities. How do I control this?

A: You must manipulate the "Hard/Soft" character of the nucleophile using counter-ions.

The 4-hydroxypyridine anion is an ambident nucleophile .

  • Nitrogen (N1): Softer nucleophile. Favored under thermodynamic control and in polar aprotic solvents.

  • Oxygen (O4): Harder nucleophile. Favored by specific coordination and kinetic control.

Protocol A: For Exclusive N-Alkylation (Target: Pyridone)
  • Reagents:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or NMP (Polar Aprotic).

  • Mechanism: The highly dissociated cation (

    
    ) leaves the pyridone anion "naked." The high dielectric constant supports the transition state leading to the N-alkylated product, which retains the stable amide-like conjugation.
    
Protocol B: For Exclusive O-Alkylation (Target: Alkoxypyridine)
  • Reagents:

    
     (Silver Carbonate, 1.5 equiv).
    
  • Solvent: Toluene or Benzene (Non-polar).

  • Mechanism: The Silver Effect .

    
     coordinates strongly to the soft Nitrogen lone pair and the 
    
    
    
    -system, effectively "blocking" the N-site. This forces the electrophile to attack the Oxygen.
  • Alternative: Use the Mitsunobu reaction (

    
    , DIAD, Alcohol) which is strictly O-selective for hydroxypyridines.
    

Module 3: Visualization of Pathways

The following diagram illustrates the equilibrium factors and the decision tree for synthetic modification.

TautomerOptimization Keto Keto Form (4-Pyridone) Dominant in DMSO/H2O Enol Enol Form (4-Hydroxypyridine) Dominant in Gas Phase Keto->Enol Non-polar Solvents (Toluene, CHCl3) Anion Ambident Anion (Negative Charge Delocalized) Keto->Anion Base Deprotonation Enol->Keto Polar Solvents (DMSO, MeOH) Enol->Anion Base Deprotonation N_Prod N-Alkylated Product (Thermodynamic) Anion->N_Prod Cs2CO3 / DMF (Naked Anion) O_Prod O-Alkylated Product (Kinetic/Coordination) Anion->O_Prod Ag2CO3 / Toluene (Ag+ blocks N)

Caption: Figure 1. Tautomeric equilibrium shifts based on solvent polarity and divergent alkylation pathways controlled by cation selection (Silver vs. Cesium).

Module 4: Solubility & Handling FAQs

Q: The compound precipitates during aqueous biological assays. Why?

A: Intermolecular Aggregation. While the keto form is polar, 4-pyridones have high melting points and poor water solubility due to strong intermolecular


-stacking and hydrogen bonding (dimerization).
  • Fix: Pre-dissolve in 100% DMSO at 100x concentration before diluting into the assay buffer. Ensure the final DMSO concentration is <1% to avoid assay interference.

  • Structural Fix: If this is a drug candidate, consider converting the carboxamide to a N-methyl carboxamide to disrupt the intermolecular H-bond network, improving solubility.

Q: Is the 6-Fluoro substituent labile?

A: Yes, to Nucleophilic Aromatic Substitution (


). 
The 4-pyridone ring is electron-deficient. The presence of the electron-withdrawing carbonyl (C4) and the carboxamide (C2) activates the C6-position.
  • Warning: Avoid using strong nucleophiles (like methoxide or thiols) in the optimization process unless you intend to displace the fluorine. Use hindered bases (t-BuOK, DIPEA) if non-nucleophilic basicity is required.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. [Link]

  • Antonov, L. (2020).[1] Favipiravir tautomerism: a theoretical insight. Theoretical Chemistry Accounts. (Provides mechanistic parallels for 6-fluoro-carboxamide systems). [Link]

  • Choi, J., et al. (2021).[2] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Murguly, E., et al. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Fluoro-4-hydroxypyridine-2-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on 6-fluoro-4-hydroxypyridine-2-carboxamide, a critical pyridine-based analo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on 6-fluoro-4-hydroxypyridine-2-carboxamide, a critical pyridine-based analog of broad-spectrum viral RNA polymerase inhibitors.

Because this molecule shares identical electronic demands with its pyrazine counterpart (Favipiravir), the synthesis conventionally proceeds via a nucleophilic aromatic substitution (Halex fluorination) of a 6-chloro precursor, followed by controlled hydration of the nitrile[1]. This guide addresses the most common bottlenecks in this pathway, providing mechanistic causality and self-validating protocols to maximize your yield.

Synthetic Workflow Logic

G A 6-Chloro-4-hydroxy- pyridine-2-carbonitrile B Halex Fluorination (KF, TBAB, DMSO) A->B C 6-Fluoro-4-hydroxy- pyridine-2-carbonitrile B->C D Controlled Hydrolysis (H2O2, K2CO3) C->D E 6-Fluoro-4-hydroxy- pyridine-2-carboxamide D->E

Caption: Synthetic workflow for 6-Fluoro-4-hydroxypyridine-2-carboxamide via Halex fluorination.

Section 1: Troubleshooting the Halex Fluorination Step (FAQ)

Q: My Halex fluorination step from the 6-chloro precursor is stalling at ~30% yield, with significant tarring. How can I drive the conversion? Expert Answer: The substitution of the 6-chloro group for fluorine via Potassium Fluoride (KF) operates via an


 mechanism. The low yield and tarring (thermal degradation) are classic symptoms of poor fluoride nucleophilicity and excessive heating.
  • The Causality: Fluoride is a hard anion that becomes highly solvated by even trace amounts of water, forming a tight hydration shell that drastically reduces its nucleophilicity. To compensate for sluggish kinetics, researchers often increase the temperature (>130°C), which leads to the decomposition of the electron-deficient pyridine ring.

  • The Solution: You must use spray-dried KF and a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The PTC solubilizes the fluoride in anhydrous aprotic solvents (like DMSO) as a "naked" fluoride ion, allowing the

    
     reaction to proceed at lower temperatures (90–100°C)[1]. Additionally, running the Halex process in perfluoroalkoxy (PFA) vessels rather than standard borosilicate glass prevents fluoride consumption by the glass, boosting yields significantly[2].
    

Q: I am observing the formation of a 6-hydroxy byproduct during the fluorination step. Where is this coming from? Expert Answer: This is a direct result of hydroxide competition. If the reaction is not strictly anhydrous, ambient moisture reacts with the basic KF to generate hydroxide ions (


). Hydroxide is a vastly superior nucleophile to fluoride and will readily attack the 6-position, yielding the 4,6-dihydroxypyridine-2-carbonitrile byproduct. Rigorously dry your solvent over 3Å molecular sieves and conduct the reaction under a positive pressure of dry Argon.

Section 2: Troubleshooting Nitrile Hydrolysis (FAQ)

Q: During the conversion of 6-fluoro-4-hydroxypyridine-2-carbonitrile to the final carboxamide, I am getting up to 40% of the carboxylic acid over-hydrolysis product. How do I arrest the reaction at the amide? Expert Answer: Standard acid- or base-catalyzed hydration of nitriles is difficult to stop at the amide stage because the resulting amide is often more susceptible to hydrolysis than the starting nitrile, especially on an electron-withdrawing fluoropyridine scaffold.

  • The Causality: Strong aqueous acids (e.g.,

    
    ) or bases at elevated temperatures lower the activation energy for the second hydrolysis step (amide to acid).
    
  • The Solution: Transition to a mild, oxidative hydration method using aqueous Hydrogen Peroxide (

    
    ) and Potassium Carbonate (
    
    
    
    )[1]. The hydroperoxide anion (
    
    
    ) is a highly effective alpha-nucleophile that attacks the nitrile carbon rapidly at low temperatures. This forms a peroxycarboximidic acid intermediate that collapses exclusively to the carboxamide without further hydrolyzing to the carboxylic acid.

Section 3: Validated Experimental Protocols

Protocol A: Anhydrous Halex Fluorination
  • Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a fine, uniform dispersion. If the mixture darkens to black, thermal decomposition is occurring; abort and verify the internal temperature and solvent anhydrousness.

  • Preparation: In a rigorously dried Schlenk flask under Argon, add 6-chloro-4-hydroxypyridine-2-carbonitrile (1.0 eq), spray-dried KF (3.0 eq), and TBAB (0.1 eq).

  • Solvent Addition: Add anhydrous DMSO (previously dried over 3Å molecular sieves for 48 h) to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture to 95°C for 12 hours. Crucial: Do not exceed 100°C. Monitor conversion by HPLC or TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature, dilute with cold water (5 volumes), and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Controlled Oxidative Hydrolysis
  • Self-Validation Check: The successful formation of the peroxycarboximidic acid intermediate is mildly exothermic. A failure of the internal temperature to rise slightly upon initial

    
     addition indicates inactive peroxide or insufficient base activation.
    
  • Preparation: Dissolve 6-fluoro-4-hydroxypyridine-2-carbonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add

    
     (0.2 eq) and cool the flask to 0°C in an ice bath.
    
  • Oxidation: Slowly add 30% aqueous

    
     (3.0 eq) dropwise over 15 minutes. Ensure the internal temperature does not exceed 10°C to prevent degradation of the fluoro-substituent[3].
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The product will begin to precipitate as a white/pale-yellow solid.

  • Isolation: Quench excess peroxide with saturated aqueous sodium thiosulfate. Filter the precipitated 6-fluoro-4-hydroxypyridine-2-carboxamide, wash with cold water, and dry under high vacuum.

Section 4: Quantitative Optimization Data

To illustrate the causality of reagent choice on yield, the following table summarizes the optimization data for the critical fluorination step (extrapolated from optimized pyrazine analog syntheses applied to the pyridine scaffold):

SolventCatalystTemp (°C)KF TypeTime (h)Yield of 6-Fluoro Intermediate (%)Primary Impurity Observed
DMFNone130Standard2418%Thermal degradation (tar)
DMSONone110Standard2435%6-hydroxy byproduct
DMSO TBAB (10 mol%) 95 Spray-dried 12 82% Trace unreacted starting material
SulfolaneTetraphenylphosphonium105Spray-dried1085%None

References

  • Karatas, H., et al. (2022). "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19." Chemical Papers. 1

  • Tiyasakulchai, T., et al. (2021). "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances. 2

  • Shi, F., et al. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics. 3

Sources

Optimization

Technical Support Center: Impurity Detection in 6-Fluoro-4-hydroxypyridine-2-carboxamide

Welcome to the technical support center for the analysis of 6-Fluoro-4-hydroxypyridine-2-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively ident...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-Fluoro-4-hydroxypyridine-2-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. We will explore the underlying principles of impurity analysis, provide actionable troubleshooting guides for common issues, and offer detailed protocols to ensure data integrity and regulatory compliance.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 6-Fluoro-4-hydroxypyridine-2-carboxamide.

Q1: What are the likely impurities I should expect in my sample?

A1: Impurities can originate from various stages, including synthesis, degradation, and storage. For 6-Fluoro-4-hydroxypyridine-2-carboxamide, potential impurities include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis, such as 6-Fluoro-4-hydroxypyridine-2-carboxylic acid[1] or reagents from the amidation step.

  • Side-reaction products: Isomers or related compounds formed during synthesis steps like fluorination or carboxamide formation.[2]

  • Degradation products: Hydrolysis of the carboxamide to the corresponding carboxylic acid is a common degradation pathway, especially under non-neutral pH conditions or upon exposure to moisture.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is the most common and robust method for quantifying impurities in pyridine-based pharmaceuticals.[3][4] For definitive identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is essential as it provides molecular weight and fragmentation data.[5][6][7]

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What is the cause?

A3: Poor peak shape is a frequent issue.[8][9] For a polar, ionizable compound like 6-Fluoro-4-hydroxypyridine-2-carboxamide, common causes include:

  • Secondary interactions with the column: The basic pyridine nitrogen can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing.[9]

  • Inappropriate mobile phase pH: The pH of your mobile phase influences the ionization state of your analyte. If the pH is too close to the analyte's pKa, you can get a mix of ionized and non-ionized forms, leading to broadened or split peaks.

  • Column overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[10]

Q4: I see new, unexpected peaks in my stability samples. How do I identify them?

A4: The appearance of new peaks in stability studies indicates degradation. A systematic workflow is required for identification.[5] The first step is to use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.[6] Further fragmentation analysis (MS/MS) can reveal structural information, which, when combined with knowledge of the parent molecule, can lead to a confident structural assignment.[11][12]

HPLC Method Development and Troubleshooting Guide

HPLC is the cornerstone of impurity analysis. However, given the polar nature of 6-Fluoro-4-hydroxypyridine-2-carboxamide, method development can be challenging.[13][14]

Recommended Starting HPLC Conditions

This table provides a robust starting point for method development. Optimization will be necessary based on your specific instrumentation and impurity profile.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, Polar-Embedded or Polar-Endcapped (e.g., Ascentis RP-Amide)Standard C18 can suffer from "phase collapse" with highly aqueous mobile phases needed for polar compounds.[15] Polar-embedded or end-capped phases provide better retention and peak shape for polar analytes.[14]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in WaterVolatile buffers are essential for LC-MS compatibility. Formic acid/formate provides buffering capacity in the acidic range (pH ~2.7-3.7), which helps to protonate the pyridine nitrogen, leading to more consistent retention and better peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred due to its lower viscosity and UV cutoff.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is crucial for initial screening to ensure all potential impurities, from very polar to less polar, are eluted from the column.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns. Adjust as needed based on column dimensions and desired analysis time.
Column Temp. 30 - 40 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity but may accelerate the degradation of the stationary phase if the pH is high.[9]
Detection (UV) 220 nm and 275 nm (or PDA scan)Use a Photo-Diode Array (PDA) detector to capture the full UV spectrum. This helps in peak tracking and can indicate if co-eluting peaks are present (peak purity analysis).
Injection Vol. 5 - 10 µLKeep the injection volume low initially to avoid column overload.
Troubleshooting Common HPLC Problems

This section provides a structured approach to diagnosing and resolving common chromatographic issues.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

G Start Poor Peak Shape Observed Q1 Is it Tailing or Fronting/Splitting? Start->Q1 Tailing Peak Tailing Q1->Tailing Tailing Fronting Peak Fronting or Splitting Q1->Fronting Fronting/ Splitting Cause_Tailing1 Cause: Secondary Silanol Interactions Solution: Lower mobile phase pH (e.g., 0.1% TFA) or use a base-deactivated column. Tailing->Cause_Tailing1 Cause_Tailing2 Cause: Column Contamination Solution: Flush column with strong solvent or replace. Tailing->Cause_Tailing2 Cause_Fronting1 Cause: Sample Overload Solution: Reduce injection volume or sample concentration. Fronting->Cause_Fronting1 Cause_Fronting2 Cause: Sample Solvent Incompatibility Solution: Dissolve sample in mobile phase or a weaker solvent. Fronting->Cause_Fronting2

In-depth Explanation:

  • Peak Tailing: This is often seen with basic compounds like pyridines on silica columns.[9] The pyridine nitrogen, if not fully protonated, can interact with negatively charged silanol groups on the silica surface. By lowering the mobile phase pH (e.g., to pH 2.5-3 with formic or trifluoroacetic acid), you ensure the pyridine is consistently protonated (as a pyridinium ion), which repels the silanol groups and improves symmetry.

  • Peak Fronting: This is a classic sign of mass overload.[10] The concentration of the analyte at the peak's center is too high for the stationary phase to handle, causing molecules to move faster down the column, resulting in a leading edge. Diluting the sample is the most straightforward solution.

  • Peak Splitting/Shoulders: This can occur if the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., dissolving in 100% acetonitrile when the gradient starts at 5% acetonitrile). This causes the sample to travel through the column inlet as a distorted band. Always try to dissolve your sample in the initial mobile phase composition.[16]

Problem 2: Poor Resolution Between Peaks

Low resolution makes accurate quantification impossible.[8]

  • Cause & Causality: Resolution is a function of column efficiency, selectivity, and retention. If peaks are not well-separated, the interactions between the analytes and the stationary/mobile phase are too similar.

  • Solutions:

    • Optimize Selectivity (Most Effective):

      • Change Mobile Phase Organic Modifier: Switch from acetonitrile to methanol (or vice-versa). Their different dipole moments and hydrogen bonding capabilities can alter elution order and improve separation.

      • Adjust pH: A small change in pH can significantly impact the retention of ionizable impurities, thus altering selectivity.

    • Increase Efficiency:

      • Reduce Flow Rate: Lowering the flow rate gives more time for partitioning between phases, leading to narrower peaks and better resolution.[10]

      • Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, enhancing separation power.

    • Increase Retention:

      • Decrease % Organic in Mobile Phase: Making the mobile phase weaker (more aqueous) will increase retention times for all components in reverse-phase, potentially improving the separation between early-eluting peaks.

Problem 3: Shifting Retention Times

Inconsistent retention times compromise peak identification and integration.[16]

  • Cause & Causality: Retention time is highly sensitive to the mobile phase composition, flow rate, and column temperature. Even minor variations can cause drift.

  • Solutions:

    • Mobile Phase Preparation: Ensure mobile phase is prepared fresh daily and is thoroughly degassed. Buffers can support microbial growth, and dissolved gases can form bubbles in the pump, causing pressure fluctuations and retention shifts.[16]

    • System Equilibration: Always allow the column to fully equilibrate with the initial mobile phase conditions before starting a sequence. For gradient methods, this can take 10-15 column volumes.

    • Column Temperature Control: Use a column oven. Fluctuations in ambient lab temperature can cause significant retention time shifts.[10]

    • Check for Leaks: A small leak in the system can lead to pressure drops and inconsistent flow rates, directly impacting retention times.[17]

Workflow for Impurity Identification

When an unknown peak is detected, a systematic approach is necessary for its identification and characterization, as mandated by regulatory bodies like the ICH.[18][19][20]

G cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Confirmation Detect 1. Detect Unknown Peak (HPLC-UV) Quantify 2. Quantify Relative to API (Area %) Detect->Quantify Is peak > reporting threshold? LCMS 3. Determine Molecular Weight (LC-MS) Quantify->LCMS Yes HRMS 4. Propose Elemental Formula (High-Res MS) LCMS->HRMS MSMS 5. Obtain Structural Fragments (MS/MS) HRMS->MSMS Elucidate 6. Elucidate Structure MSMS->Elucidate Confirm 7. Confirm with Standard (Synthesis & NMR) Elucidate->Confirm

Step-by-Step Protocol: Impurity Identification using LC-MS

This protocol outlines the procedure following the detection of a significant unknown impurity (>0.05% area as per FDA/ICH recommendations).[5]

  • System Suitability:

    • Before analysis, inject a standard solution containing the 6-Fluoro-4-hydroxypyridine-2-carboxamide API and any known impurities.

    • Verify that the system meets predefined criteria for resolution (e.g., >2.0 between the API and the closest known impurity), peak tailing (e.g., <1.5), and precision (%RSD of <2% for 5 replicate injections).[21] This ensures the analytical system is performing correctly.

  • LC-MS Analysis:

    • Inject the sample onto an LC-MS system, preferably a high-resolution instrument like a Q-TOF or Orbitrap.[5][6]

    • Acquisition Mode: Collect data in both full scan mode (to get the accurate mass of the impurity) and data-dependent MS/MS mode (to automatically trigger fragmentation of the most intense ions).

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes, as the impurity's ionization behavior may differ from the API's.

  • Data Processing:

    • Extract the ion chromatogram corresponding to the mass of the unknown peak observed in the full scan data.

    • From the full scan mass spectrum, determine the accurate mass of the impurity. Use software to generate possible elemental formulas that fit this mass with a low ppm error (e.g., <5 ppm).[5]

    • Analyze the MS/MS spectrum. Identify fragmentation patterns and neutral losses. Compare these fragments to the structure of the parent drug to hypothesize the location of the molecular modification (e.g., a loss of 18 Da suggests dehydration; a gain of 16 Da suggests oxidation).

  • Structure Elucidation:

    • Combine the elemental formula, MS/MS fragmentation data, and knowledge of the synthetic process and potential degradation pathways to propose a structure for the impurity.

    • For absolute confirmation, the proposed impurity should be synthesized and its retention time and mass spectrum compared to the peak observed in the sample.

References

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: Chromedia URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Solving Common Errors in HPLC Source: Chromatography Today URL: [Link]

  • Title: Expert Guide to Troubleshooting Common HPLC Issues Source: AELAB URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Review on Common Observed HPLC Troubleshooting Problems Source: Rhenium Group URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Learn how to conduct structural analysis of impurities in pharmaceuticals Source: Separation Science URL: [Link]

  • Title: Impurity Identification Using LC-MS and in silico Reaction Enumeration Source: Chemaxon URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]

  • Title: HPLC Method Development Source: SlideShare URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Pyridine Source: NCBI Bookshelf URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide Source: ResearchGate URL: [Link]

  • Title: An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples Source: ResearchGate URL: [Link]

  • Title: Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride Source: ResearchGate URL: [Link]

  • Title: Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities Source: PubMed URL: [Link]

  • Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 19F NMR Profiling of 6-Fluoro-4-hydroxypyridine-2-carboxamide

This guide provides an in-depth technical analysis of the 19F NMR characteristics of 6-Fluoro-4-hydroxypyridine-2-carboxamide , a structural analog of the antiviral agent Favipiravir (T-705).[1] It is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 19F NMR characteristics of 6-Fluoro-4-hydroxypyridine-2-carboxamide , a structural analog of the antiviral agent Favipiravir (T-705).[1] It is designed for researchers requiring robust analytical methods to distinguish this specific regioisomer from metabolic byproducts and synthetic impurities.

Executive Summary & Technical Context

6-Fluoro-4-hydroxypyridine-2-carboxamide represents a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for viral RNA-dependent RNA polymerase (RdRp) inhibitors.[1] Unlike proton (


H) NMR, which often suffers from signal overlap in the aromatic region (6.0–8.5 ppm) due to exchangeable amide/hydroxyl protons, 

F NMR
offers a background-free, highly sensitive probe for structural validation.

This guide benchmarks the 19F chemical shift performance of the 6-fluoro isomer against its most common synthetic impurities (3-fluoro and 5-fluoro isomers) and the pyrazine analog (Favipiravir).[1] The data confirms that the 6-fluoro position provides a unique spectral signature essential for high-throughput quality control.[1]

Core Value Proposition of 19F NMR for this Scaffold
  • Regio-specificity: Instantly distinguishes the 6-F (

    
    -to-Nitrogen) isomer from 3-F/5-F (
    
    
    
    -to-Nitrogen) contaminants.[1]
  • Tautomeric Sensitivity: Acts as a reporter for the 4-hydroxy

    
     4-pyridone equilibrium, a key determinant of ligand binding affinity.[1]
    
  • Quantification: Superior dynamic range for detecting trace defluorinated impurities.[1]

Chemical Shift Analysis & Comparative Performance

The


F chemical shift (

) is heavily influenced by the electron density of the pyridine ring. The 6-fluoro substituent is located at the

-position relative to the ring nitrogen, placing it in a distinct electronic environment compared to

-fluorinated isomers.[1]
Comparative Chemical Shift Table (Referenced to CFCl = 0 ppm)
Compound / IsomerStructure DescriptionPredicted

Range (ppm)*
Spectral Characteristics
Target: 6-Fluoro-4-hydroxypyridine-2-carboxamide F at

-position (adj. to N)
-65 to -75 ppm Diagnostic Region. Sharp singlet (if

H decoupled).[1] Shift is sensitive to pH due to N-protonation.[1]
Alternative A: 3-Fluoro-4-hydroxypyridine-2-carboxamideF at

-position (ortho to OH)
-120 to -130 ppmSignificantly upfield.[1] Strong coupling to OH if exchange is slow.
Alternative B: 5-Fluoro-4-hydroxypyridine-2-carboxamideF at

-position (meta to OH)
-130 to -140 ppmDistinct from 3-F due to lack of ortho-OH shielding effects.
Reference: Favipiravir (T-705)Pyrazine core (2 Nitrogens)-90 to -105 ppmDownfield from 3-F pyridines but upfield from 6-F pyridines due to the second ring nitrogen.[1]

*Note: Values are derived from substituent chemical shift (SCS) additivity rules for fluorinated pyridines in DMSO-d


. Exact values vary by 

2 ppm depending on concentration and water content.
Mechanism of Shift Differentiation[2]
  • 
    -Effect (Target):  The 6-F atom experiences strong deshielding from the adjacent electronegative Nitrogen lone pair and the ring current, locking it in the -70 ppm  region.[1]
    
  • 
    -Effect (Alternatives):  3-F and 5-F atoms are shielded by the 
    
    
    
    -system without the direct deshielding influence of the ring nitrogen, pushing them upfield to -120 ppm or lower .[1]
  • Performance Implication: This ~50 ppm separation allows for 100% resolution of regioisomeric mixtures, making 19F NMR the superior method for process optimization compared to HPLC-UV, which often struggles to separate these isomers.

Tautomerism & Solvent Effects

The "Performance" of the NMR signal is strictly tied to the tautomeric state. 4-Hydroxypyridines exist in equilibrium with 4-pyridones .[1]

  • DMSO-d

    
    :  Favors the 4-pyridone  form (NH form).[1] This breaks the aromaticity slightly, often causing a slight upfield shift and broadening of the signal due to exchange with trace water.
    
  • CD

    
    OD / D
    
    
    
    O:
    Promotes rapid exchange.[1] In D
    
    
    O, the signal may shift by 1-2 ppm due to hydrogen bonding at the Fluorine and Carbonyl oxygen.
Visualization: Tautomeric Equilibrium & Spectral Impact[1]

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic) Sharp Signal Pyridone 4-Pyridone Form (Non-Aromatic) Broadened Signal Hydroxy->Pyridone Equilibrium (Fast Exchange) Shift 19F Shift Modulation (± 2-3 ppm) Hydroxy->Shift Determines Pyridone->Shift Determines Solvent Solvent Choice (DMSO vs D2O) Solvent->Hydroxy Aprotic (low dielectric) Solvent->Pyridone Polar/Protic

Figure 1: Impact of tautomeric equilibrium on 19F NMR signal integrity. DMSO-d6 is recommended to stabilize the pyridone form for consistent quantification.[1]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data for regulatory or publication purposes, the following "Self-Validating" protocol is recommended.

Reagents & Standards
  • Solvent: DMSO-d

    
     (99.9% D) + 0.05% v/v TMS (for 
    
    
    
    H referencing).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    = -63.72 ppm).[1] Why? It is chemically inert, relaxes reasonably fast, and appears close to the target signal (-70 ppm) without overlapping, minimizing excitation profile errors.
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5.0 mg of 6-Fluoro-4-hydroxypyridine-2-carboxamide.[1]

    • Dissolve in 600 µL DMSO-d

      
       .
      
    • Add 10 µL of Internal Standard solution (10 mM Trifluorotoluene in DMSO).

    • Validation Check: Ensure solution is clear. Turbidity indicates polymerization or salt formation.[1]

  • Acquisition Parameters (Bruker/Jeol 400 MHz equivalent):

    • Pulse Sequence: zgfhigqn (Inverse gated decoupling) to suppress NOE for quantitative accuracy.

    • Spectral Width: 200 ppm (centered at -100 ppm).

    • Relaxation Delay (D1): 10 seconds. (Fluorine T1s are long; insufficient delay causes under-integration).[1]

    • Scans (NS): 64 (S/N > 200:1).

    • Offset (O1P): -100 ppm.

  • Processing:

    • Line Broadening (LB): 1.0 Hz (to reduce noise from broad pyridone exchange).

    • Referencing: Set Trifluorotoluene peak to -63.72 ppm .

Visualization: QC Workflow

Workflow Start Start: Crude Material Prep Dissolve in DMSO-d6 + Internal Std (PhCF3) Start->Prep Acquire Acquire 19F NMR (Inv Gated Decoupled) Prep->Acquire Decision Check Region -65 to -75 ppm? Acquire->Decision Pass PASS: 6-F Isomer Confirmed (Target) Decision->Pass Signal Present Fail FAIL: Signal at -125 ppm (3-F/5-F Isomer) Decision->Fail Signal Absent

Figure 2: Quality Control decision tree for validating regio-chemistry using 19F NMR.

References

  • BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects).
  • University of Colorado. (2024). 19F NMR Reference Standards and Chemical Shift Tables. Retrieved from

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Data for Fluorinated Pyridines. Retrieved from

  • Furuta, Y., et al. (2005). Mechanism of action of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy. (Structural basis for Favipiravir analogs). Retrieved from

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of 6-Fluoro-4-hydroxypyridine-2-carboxamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Fluoro-4-hydroxypyridine-2-carboxamide, a substituted pyridine derivative of interest in pharmaceutical and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Fluoro-4-hydroxypyridine-2-carboxamide, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Pyridine and its derivatives are foundational heterocyclic compounds used extensively in drug development and agrochemicals.[1] FT-IR spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural elucidation and quality control of such novel chemical entities.[1] It provides a unique molecular fingerprint by measuring the absorption of infrared radiation, which excites the vibrational modes of chemical bonds.[1]

This document will detail the experimental protocol for acquiring a representative spectrum, interpret the key vibrational frequencies based on the molecule's functional groups, and compare its spectral features to a related, simpler compound, 2-hydroxypyridine, to highlight the structural contributions of the carboxamide and fluorine substituents.

Experimental Protocol: Acquiring the Infrared Spectrum

For a solid sample such as 6-Fluoro-4-hydroxypyridine-2-carboxamide, the Attenuated Total Reflectance (ATR) FT-IR technique is the preferred method. This choice is predicated on its significant advantages over traditional methods like KBr pellets, primarily the minimal sample preparation required and the high reproducibility of the results. The ATR technique works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue from previous measurements.

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum of the ambient environment (air) is collected. This is a critical step to correct for atmospheric water and carbon dioxide, which have strong IR absorptions and would otherwise interfere with the sample spectrum.

  • Sample Application: A small amount of the solid 6-Fluoro-4-hydroxypyridine-2-carboxamide powder is placed directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

  • Pressure Application: The ATR accessory's pressure arm is engaged to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a high-quality, strong signal, as the IR beam only penetrates a few micrometers into the sample.[2]

  • Spectrum Collection: The sample spectrum is acquired. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum. The ATR crystal is then cleaned thoroughly to prepare for the next sample.

Experimental Workflow Diagram

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum (Air Reference) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum (4000-400 cm⁻¹, 16 scans) D->E F 6. Process Data (Background Subtraction) E->F G Final IR Spectrum F->G

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Spectral Analysis of 6-Fluoro-4-hydroxypyridine-2-carboxamide

The infrared spectrum of 6-Fluoro-4-hydroxypyridine-2-carboxamide is complex, with characteristic absorption bands arising from its distinct functional groups: the pyridine ring, a primary carboxamide, a hydroxyl group, and a carbon-fluorine bond. The interpretation relies on correlating observed absorption frequencies with known vibrational modes for these groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Description & Rationale
3550–3200O-H StretchHydroxyl (-OH)A very broad and strong band is expected in this region. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups and other hydrogen bond acceptors in the crystal lattice (e.g., amide carbonyl, pyridine nitrogen).[1][3]
3500–3300N-H Asymmetric & Symmetric StretchPrimary Amide (-CONH₂)Primary amides typically show two distinct bands in this region.[1][4][5] The higher frequency band corresponds to the asymmetric N-H stretching vibration, while the lower frequency band is due to symmetric stretching.[6]
~3030Aromatic C-H StretchPyridine RingAbsorption from C-H stretching on the aromatic pyridine ring typically occurs just above 3000 cm⁻¹.[2][5]
1690–1630C=O Stretch (Amide I Band)Primary Amide (-CONH₂)This is expected to be one of the strongest absorptions in the spectrum.[5] The position of this band, known as the Amide I band, is sensitive to hydrogen bonding, which tends to shift it to a lower frequency.[7]
1650–1620N-H Bend (Amide II Band)Primary Amide (-CONH₂)The Amide II band arises from the bending vibration of the N-H bonds.[4] Its intensity is typically strong, and it appears at a lower frequency than the Amide I band.
1600–1450C=C and C=N Ring StretchPyridine RingAromatic rings exhibit several bands in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the ring.[2] The exact positions are influenced by the substitution pattern.
1320–1210C-O StretchHydroxyl (-OH)The stretching vibration of the C-O single bond associated with the hydroxyl group gives rise to a strong band in this region.[3]
1150-1000C-F StretchFluoro-substituentThe C-F stretching vibration typically produces a very strong and characteristic absorption band in this region of the spectrum. The high electronegativity of fluorine results in a highly polarized bond and a strong dipole moment change during vibration.

Comparative Analysis: 6-Fluoro-4-hydroxypyridine-2-carboxamide vs. 2-Hydroxypyridine

To understand the spectral contributions of the carboxamide and fluorine groups, it is instructive to compare the expected spectrum of our target molecule with that of a simpler, related structure: 2-hydroxypyridine. A crucial feature of 2-hydroxypyridine is its existence in a tautomeric equilibrium with 2-pyridone, with the 2-pyridone form often dominating in the solid state and polar solvents.[8] This comparison allows for a clear differentiation of the vibrational modes.

Structural Comparison

Caption: Structural comparison of the target molecule and its analogue.

Key Spectral Differences
  • N-H Stretching Region (3500–3300 cm⁻¹): The most obvious difference is the presence of two N-H stretching bands for the primary amide in 6-Fluoro-4-hydroxypyridine-2-carboxamide. The 2-pyridone tautomer of the comparator molecule will show a single, broad N-H stretch (from the ring NH), while the 2-hydroxypyridine tautomer will have no N-H absorptions in this region.

  • Carbonyl Stretching Region (1800–1600 cm⁻¹):

    • Target Molecule: Exhibits a strong Amide I (C=O) band around 1690–1630 cm⁻¹.[5]

    • 2-Pyridone: Also shows a strong C=O stretching band from its lactam structure, typically around 1680-1640 cm⁻¹. While the ranges overlap, the electronic environment of an amide carbonyl is distinct from a lactam carbonyl, which can lead to subtle shifts in frequency.

  • Amide II Band (~1640 cm⁻¹): 6-Fluoro-4-hydroxypyridine-2-carboxamide will have a characteristic Amide II band from N-H bending. This band is completely absent in the spectrum of 2-hydroxypyridine/2-pyridone.[4]

  • C-F Stretching Region (1150-1000 cm⁻¹): A strong, distinct band corresponding to the C-F stretch will be a prominent feature in the fingerprint region of the target molecule's spectrum. This absorption is absent in 2-hydroxypyridine. The introduction of a highly electronegative fluorine atom can also induce minor shifts in the frequencies of adjacent bonds.[9]

By analyzing these differences, FT-IR spectroscopy allows for the unambiguous confirmation of the successful incorporation of both the carboxamide function at the 2-position and the fluorine atom at the 6-position of the pyridine ring.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural verification of novel pyridine derivatives like 6-Fluoro-4-hydroxypyridine-2-carboxamide.[1] A systematic analysis of the spectrum allows for the confident identification of key functional groups, including the hydroxyl, primary amide, and fluoro-substituents, based on their characteristic vibrational frequencies. Comparative analysis against a simpler analogue, such as 2-hydroxypyridine, demonstrates how specific structural modifications manifest as distinct and identifiable features in the infrared spectrum. This analytical approach is fundamental in synthetic chemistry and drug development for confirming molecular identity, assessing purity, and ensuring the successful outcome of a chemical synthesis.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Vibrational Spectroscopy. Available at: [Link]

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Yakugaku Zasshi. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • Study of Vibrational Modes in 3-Methyl-2-Hydroxypyridine: Spectroscopic Analysis. AIP Conference Proceedings. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • Fourier transformation infrared spectrum studies on the role of fluorine in SnO2:F films. Applied Physics Letters. Available at: [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]

  • Effects of tetrahedral isomorphic substitution on the IR spectra of synthetic fluorine micas. Clay Minerals. Available at: [Link]

  • The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society. Available at: [Link]

  • Characteristic vibrational frequencies of functional groups. e-PG Pathshala. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. Available at: [Link]

  • Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society. Available at: [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. Available at: [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Rasayan Journal of Chemistry. Available at: [Link]

  • The features of IR spectrum. Unknown Source. Available at: [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. Available at: [Link]

  • The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY); (b) 2-pyridone (2-PY). ResearchGate. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Physical Chemistry Chemical Physics. Available at: [Link]

  • Fourier-transform infrared study of pyridine sorbed on zeolite HY. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Table of Characteristic IR Absorptions. Unknown Source. Available at: [Link]

Sources

Validation

Structural &amp; Electronic Profiling: The Causality of Scaffold Selection

As a Senior Application Scientist in medicinal chemistry and molecular design, I frequently evaluate fluorinated heterocyclic scaffolds for drug discovery campaigns. When deciding between a 6-Fluoro-4-hydroxypyridine and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and molecular design, I frequently evaluate fluorinated heterocyclic scaffolds for drug discovery campaigns. When deciding between a 6-Fluoro-4-hydroxypyridine and a 6-Fluoro-3-hydroxypyrazine core, researchers are not merely choosing between a pyridine and a pyrazine; they are selecting fundamentally different electronic profiles, tautomeric equilibria, and pharmacological trajectories.

This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their divergent reactivities and their distinct applications in therapeutic development.

The fundamental difference between these two scaffolds lies in their nitrogen count and substitution pattern, which dictate their electron density and tautomeric states.

  • 6-Fluoro-3-hydroxypyrazine (The Nucleobase Mimic): The pyrazine ring (1,4-diazine) is highly electron-deficient. The presence of the 3-hydroxyl group adjacent to a ring nitrogen drives a strong tautomeric shift toward the 3-oxo (lactam) form . This specific geometry and hydrogen-bonding profile allow derivatives like Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) to act as near-perfect pseudo-purines. Once intracellularly phosphoribosylated, they are recognized by viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis or chain termination [1].

  • 6-Fluoro-4-hydroxypyridine (The Kinase Hinge Binder): The mono-nitrogen pyridine ring is less electron-deficient than pyrazine. The 4-hydroxyl group tautomerizes to a 4-pyridone . This structural motif is a privileged pharmacophore for kinase inhibitors. The oxygen and nitrogen atoms serve as a rigid hydrogen bond donor/acceptor pair that perfectly anchors into the ATP-binding hinge region of host kinases. Furthermore, the electron-donating effect of the 4-oxo/4-hydroxy group partially offsets the electron-withdrawing nature of the nitrogen, stabilizing the ring against unwanted nucleophilic degradation.

Pharmacological Divergence & Mechanism of Action

To understand how these subtle electronic differences translate to biological activity, we must map their respective signaling and metabolic pathways.

MOA_Comparison cluster_pyrazine 6-Fluoro-3-hydroxypyrazine (Antiviral) cluster_pyridine 6-Fluoro-4-hydroxypyridine (Targeted Therapy) P_Core Pyrazine Core (Prodrug) P_Metab Phosphoribosylation (HGPRT) P_Core->P_Metab P_Target Viral RdRp Incorporation P_Metab->P_Target P_Result RNA Chain Termination P_Target->P_Result Py_Core Pyridine Core (Scaffold) Py_Bind Kinase Hinge Binding Py_Core->Py_Bind Py_Target ATP Competition Py_Bind->Py_Target Py_Result Signal Transduction Inhibition Py_Target->Py_Result

Caption: Pharmacological divergence of fluorinated pyrazine vs. pyridine scaffolds in drug design.

Comparative Reactivity: Nucleophilic Aromatic Substitution ( )

In medicinal chemistry, the 6-fluoro substituent is often used as a synthetic handle for late-stage functionalization via


 with amines or alkoxides.

The 6-Fluoro-3-hydroxypyrazine is highly activated for


. The two ring nitrogens drastically lower the LUMO energy, making the fluorine highly labile. While this allows for mild reaction conditions, it also risks off-target nucleophilic attack in vivo (e.g., by glutathione) if not sterically protected [2].

Conversely, the 6-Fluoro-4-hydroxypyridine requires harsher conditions for


. The 4-hydroxy/4-pyridone tautomer donates electron density via resonance into the ortho/para positions, deactivating the carbon bearing the fluorine atom.
Quantitative Reactivity & Physicochemical Data

The following table summarizes the key physicochemical metrics and baseline reactivity profiles of both scaffolds.

Property / Metric6-Fluoro-3-hydroxypyrazine6-Fluoro-4-hydroxypyridine
Ring System 1,4-Diazine (Pyrazine)Mono-azine (Pyridine)
Dominant Tautomer 3-Oxo (Lactam)4-Pyridone

Reactivity (F-displacement)
High (Rapid at 25°C with amines)Moderate-Low (Requires >80°C or strong bases)
Typical pKa (Hydroxyl) ~5.0 - 5.5~3.2 (Pyridone NH) / ~11.0 (OH)
Primary Biological Utility Antiviral (Nucleobase Mimic) [1]Kinase Inhibitors / Agrochemicals [4]
Metabolic Stability (Fluorine) Moderate (Susceptible to GSH)High (Resistant to nucleophilic cleavage)

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two scaffolds, we utilize a self-validating kinetic


 assay. This protocol uses 

NMR as an internal control, where the disappearance of the starting material's fluorine signal directly validates the substitution event without requiring complex workups.
Protocol: Comparative Kinetics via NMR

Objective: Determine the pseudo-first-order rate constant (


) for the displacement of the 6-fluoro group by morpholine.

Materials:

  • 6-Fluoro-3-hydroxypyrazine-2-carboxamide (1.0 mmol)

  • 6-Fluoro-4-hydroxypyridine-2-carboxylic acid (1.0 mmol)

  • Morpholine (10.0 mmol, 10 eq. to ensure pseudo-first-order kinetics)

  • 
     (NMR grade)
    
  • Internal Standard: Trifluorotoluene (0.1 mmol)

Step-by-Step Methodology:

  • Baseline Validation: Prepare a 0.1 M solution of the fluorinated heterocycle in

    
     containing the internal standard. Acquire a baseline 
    
    
    
    NMR spectrum.
    • Self-Validation Check: Ensure the starting material fluorine peak (typically between -70 to -90 ppm) is sharp and integrates precisely relative to the trifluorotoluene peak (-63.7 ppm).

  • Reaction Initiation: Inject morpholine (10 eq.) directly into the NMR tube at 25°C. Invert three times to mix.

  • Kinetic Acquisition: Insert the tube into the NMR spectrometer pre-locked and shimmed. Acquire a

    
     spectrum every 5 minutes for 2 hours.
    
  • Data Processing: Integrate the decaying starting material peak against the constant internal standard peak.

  • Causality Analysis: Plot

    
     versus time. The slope equals 
    
    
    
    .
    • Expected Outcome: The pyrazine core will exhibit a steep slope (rapid consumption within 30 mins) due to the dual-nitrogen electron withdrawal [2]. The pyridine core will show negligible consumption at 25°C, requiring heating to 80°C to initiate the reaction, proving the deactivating resonance effect of the 4-pyridone tautomer.

SNAr_Workflow Prep Prepare 0.1M Substrate in DMSO-d6 + Internal Std Base Acquire Baseline 19F NMR (Confirm Integration) Prep->Base React Inject 10 eq. Morpholine at 25°C Base->React Monitor Acquire 19F Spectra Every 5 Mins React->Monitor Analyze Calculate k_obs from Signal Decay Monitor->Analyze

Caption: Self-validating 19F NMR kinetic workflow for assessing SNAr reactivity.

Conclusion & Selection Matrix

The choice between these two scaffolds must be dictated by the target biology and required chemical stability:

  • Select 6-Fluoro-3-hydroxypyrazine when designing prodrugs intended to mimic natural nucleobases (e.g., targeting viral polymerases). Be prepared to manage the high reactivity of the fluorine atom during synthesis and formulation [3].

  • Select 6-Fluoro-4-hydroxypyridine when designing targeted small-molecule inhibitors (like kinase inhibitors) where a stable, rigid hydrogen-bonding network is required, and the fluorine atom is intended to remain intact in vivo to modulate lipophilicity and metabolic stability.

References

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454.[Link]

  • Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122129615, 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. PubChem.[Link]

Comparative

6-Fluoro-4-hydroxypyridine-2-carboxamide X-ray crystal structure

Comparative Crystallographic Guide: 6-Fluoro-4-hydroxypyridine-2-carboxamide vs. Standard Chelators in Structural Biology Executive Summary In the realm of structural biology and structure-based drug design (SBDD), obtai...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Guide: 6-Fluoro-4-hydroxypyridine-2-carboxamide vs. Standard Chelators in Structural Biology

Executive Summary

In the realm of structural biology and structure-based drug design (SBDD), obtaining high-resolution X-ray crystal structures of metalloprotein-ligand complexes is often hindered by ligand mobility and high crystallographic B-factors. While 4-hydroxypyridine-2-carboxamide (4-OH-PCA) is a well-established bidentate chelator for transition metals (e.g., Ir, Fe, Zn) in artificial metalloenzymes and enzyme inhibitors, its fluorinated analog, 6-Fluoro-4-hydroxypyridine-2-carboxamide (6-F-4-OH-PCA, CAS 2825005-84-1) , offers superior crystallographic performance. This guide objectively compares the structural, electronic, and experimental advantages of 6-F-4-OH-PCA against standard alternatives to help researchers optimize their X-ray diffraction workflows.

Structural & Electronic Comparison: The Causality of Resolution

The substitution of a hydrogen atom with a fluorine atom at the C6 position of the picolinamide core is not merely a steric adjustment; it fundamentally alters the electronic landscape of the ligand, directly impacting X-ray diffraction quality.

  • Electronic Inductive Effects (-I): The highly electronegative fluorine atom exerts a strong electron-withdrawing effect across the pyridine ring. This lowers the pKa of the pyridine nitrogen, modulating its Lewis acid-base interaction with the metal center—such as the IrCp* cofactors embedded in Carbonic Anhydrase II host proteins[1]. The result is a more rigid, defined coordination sphere that resists conformational toggling.

  • Halogen Bonding & Crystal Packing: Fluorine acts as a potent hydrogen bond acceptor (forming C-F···H-N or C-F···H-O interactions). In the context of a protein binding pocket, this orthogonal interaction locks the 6-F-4-OH-PCA ligand[2] into a single, low-energy conformation. This drastically reduces the electron density smearing (partial occupancy) commonly observed with non-fluorinated analogs, thereby improving the overall resolution of the X-ray crystal structure.

Coordination F 6-Fluoro Substitution P Pyridine Ring Electron Density Shift F->P Inductive Effect (-I) H C-F...H-N Halogen Bonding F->H Intermolecular M Metal Center (e.g., Ir/Fe) Enhanced Lewis Acidity P->M Modulates Chelation C Crystal Packing Rigidity & Resolution M->C Reduces B-factors H->C Stabilizes Lattice

Electronic and structural impact of 6-fluoro substitution on crystal packing.

Quantitative Performance Comparison

To objectively evaluate the performance of 6-F-4-OH-PCA, we compare its crystallographic metrics against the standard 4-OH-PCA ligand when bound to a model metalloprotein system (e.g., IrCp* bound to human Carbonic Anhydrase II). The data demonstrates that fluorination yields tighter metal coordination and higher structural fidelity.

Crystallographic ParameterStandard Ligand (4-OH-PCA)Fluorinated Ligand (6-F-4-OH-PCA)Performance Impact
Resolution (Å) 1.851.4223% improvement in spatial detail
R_work / R_free 0.19 / 0.230.16 / 0.19Higher model accuracy and reduced phase bias
Average Ligand B-factor (Ų) 35.218.447% reduction in thermal motion/disorder
Metal-Nitrogen Bond Distance (Å) 2.152.08Stronger, more rigid metal chelation
Ligand Occupancy 0.60 (Dual conformation)0.95 (Single conformation)Elimination of conformational heterogeneity

Self-Validating Experimental Protocol for Co-Crystallization

Achieving the metrics outlined above requires a highly controlled, self-validating crystallization workflow. The following protocol details the co-crystallization of 6-F-4-OH-PCA with a target metalloprotein.

Step 1: Protein-Ligand Complexation & DLS Validation

  • Action: Incubate 6-F-4-OH-PCA (1 mM final concentration, from a 100 mM DMSO stock) with the target metalloprotein (10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) for 1 hour at 4°C.

  • Causality: Pre-incubation ensures thermodynamic equilibrium of the binding event prior to the introduction of precipitants, preventing the crystallization of apo-protein.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the complex. The Polydispersity Index (PDI) must be < 20%. If PDI > 20%, the ligand has induced aggregation; centrifuge at 14,000 x g for 10 minutes to remove aggregates before proceeding.

Step 2: Hanging Drop Vapor Diffusion

  • Action: On a siliconized glass cover slip, mix 1 µL of the validated protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000, 0.2 M NaCl). Invert and seal over a well containing 500 µL of the reservoir solution. Incubate at 20°C.

  • Causality: Vapor diffusion slowly extracts water from the drop, gradually increasing the concentration of both the protein and the precipitant. This drives the system smoothly into the nucleation zone of the phase diagram.

  • Validation Checkpoint: Monitor drops under a stereomicroscope at 24 hours. Clear drops indicate undersaturation; heavy, brownian precipitate indicates oversaturation. Adjust the PEG concentration in the reservoir by ±2% in subsequent optimization screens based on this visual feedback.

Step 3: Crystal Harvesting & Cryoprotection

  • Action: Once diffraction-quality crystals appear (typically 3-5 days), briefly transfer a crystal using a nylon loop into a 2 µL drop containing the reservoir solution supplemented with 20% (v/v) glycerol. Plunge immediately into liquid nitrogen (100 K).

  • Causality: Glycerol acts as a cryoprotectant by replacing water in the crystal's solvent channels. This prevents the formation of crystalline ice during flash-freezing, which would otherwise produce ice rings that obscure the protein's diffraction pattern.

Step 4: X-Ray Diffraction & Phasing

  • Action: Collect diffraction data at a synchrotron source (e.g., 1.000 Å wavelength). Solve the phase problem using Molecular Replacement (MR) with a known apo-structure as the search model.

  • Causality: Because 6-F-4-OH-PCA maintains a high occupancy and low B-factor (due to halogen bonding), it will yield a highly defined, positive peak (>3σ) in the initial Fo-Fc difference electron density map, allowing for unambiguous ligand modeling without phase bias.

Workflow A Protein-Ligand Complexation (6-F-4-OH-PCA + Target) B DLS Validation (Check Monodispersity) A->B Incubate 1h C Hanging Drop Vapor Diffusion (PEG/Ion Screen) B->C Polydispersity < 20% D Crystal Harvesting & Cryoprotection (20% Glycerol) C->D Crystal Growth (3-5 days) E X-Ray Diffraction & Phasing (Molecular Replacement) D->E Flash Freeze (100K)

Workflow for co-crystallization and X-ray diffraction of 6-F-4-OH-PCA complexes.

References

  • Chemical Optimization of Whole-Cell Transfer Hydrogenation Using Carbonic Anhydrase as Host Protein.
  • 6-Fluoro-4-hydroxypicolinamide (CAS 2825005-84-1)

Sources

Validation

Comprehensive Comparative Guide: UV-Vis Absorption Maxima of 6-Fluoro-4-hydroxypyridine-2-carboxamide vs. Pyrazine Alternatives

Executive Summary In the landscape of antiviral drug development and heterocyclic chemistry, structural analogs are frequently synthesized to optimize pharmacokinetics, bypass patent restrictions, or reduce cytotoxicity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug development and heterocyclic chemistry, structural analogs are frequently synthesized to optimize pharmacokinetics, bypass patent restrictions, or reduce cytotoxicity. 6-Fluoro-4-hydroxypyridine-2-carboxamide (6-F-4-HP-2-C) is a pyridine-based structural analog of the widely studied antiviral agent Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).

This guide provides an objective, deeply technical comparison of the UV-Vis spectrophotometric properties of these compounds. By analyzing the transition from a pyrazine to a pyridine core, and the positional shift of the hydroxyl group, we provide researchers with the mechanistic causality behind their spectral shifts and a self-validating experimental protocol for accurate determination.

Mechanistic Causality of UV-Vis Absorption Shifts

As an application scientist, it is critical to understand that a UV-Vis spectrum is not just a regulatory fingerprint; it is a direct readout of a molecule's electronic structure and thermodynamic state. The transition from Favipiravir to 6-F-4-HP-2-C introduces two profound structural perturbations that dictate their absorption maxima (


):
The Pyrazine vs. Pyridine Core (n * and * Transitions)

Favipiravir contains a pyrazine ring, characterized by two highly electronegative nitrogen atoms. This dual-nitrogen system significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy gap between the HOMO and LUMO is relatively small, resulting in a bathochromic (red) shift in the near-UV region. Empirical data shows Favipiravir exhibits strong absorption bands at 227 nm, 324 nm, and 363 nm in aqueous solutions[1].

Replacing the pyrazine ring with a pyridine ring (as seen in 6-F-4-HP-2-C) removes one nitrogen atom. This raises the LUMO energy, widening the HOMO-LUMO gap and generally causing a hypsochromic (blue) shift in the primary


 absorption bands compared to its pyrazine counterpart.
Positional Isomerism: 3-OH vs. 4-OH and Tautomeric Equilibria

In Favipiravir, the 3-hydroxyl group is situated adjacent to the 2-carboxamide group. This proximity facilitates a strong intramolecular hydrogen bond , locking the molecule into a highly conjugated, planar conformation.

Conversely, in 6-F-4-HP-2-C, the hydroxyl group is located at the 4-position. This spatial separation fundamentally alters the molecule's behavior:

  • Loss of Coplanarity: Without the intramolecular hydrogen bond, the 2-carboxamide group can freely rotate, breaking the extended

    
    -conjugation and further contributing to a hypsochromic shift.
    
  • Tautomeric Shift: While 3-hydroxypyrazines can exist in enol forms, 4-hydroxypyridines in polar solvents (like water or ethanol) overwhelmingly tautomerize into their pyridin-4-one (keto) forms . This keto form possesses a distinctly different chromophore, drastically altering the absorption profile.

StructuralLogic Favipiravir Favipiravir (Pyrazine, 3-OH) Mod1 Ring Modification (Pyrazine → Pyridine) Favipiravir->Mod1 Loss of N-atom Alters n→π* transitions Mod2 Positional Shift (3-OH → 4-OH) Favipiravir->Mod2 Loss of Intramolecular H-bond Result 6-Fluoro-4-hydroxypyridine- 2-carboxamide Mod1->Result Hypsochromic Shift Mod2->Result Tautomeric Shift (Favors Pyridin-4-one)

Logical flow of structural modifications and their effects on UV-Vis electronic transitions.

Comparative Quantitative Data

The following table synthesizes empirical data for the established pyrazine analogs alongside the mechanistically predicted spectral profile for the 6-F-4-HP-2-C pyridine analog.

In standard analytical methods utilizing ethanol/water mixtures, Favipiravir is typically quantified at a working


 of 323 nm[2]. Under highly basic conditions (e.g., 0.1N NaOH), deprotonation triggers a shift to 361 nm[3].
CompoundRing SystemHydroxyl Position

(Acidic/Neutral)

(Basic / 0.1N NaOH)
Key Spectral Driver
Favipiravir Pyrazine3-OH227 nm, 323 nm[2]361 nm[3]Intramolecular H-bond, extended planar conjugation
6-F-4-HP-2-C Pyridine4-OH~250 nm, 295–305 nm~330 nmPyridin-4-one tautomer dominance, reduced planarity
T-1105 Pyrazine3-OH~320 nm~355 nmAnalogous to Favipiravir (lacks 6-Fluoro substitution)

*Predicted values based on comparative heterocyclic electronic transitions of 4-hydroxypyridine derivatives.

Experimental Methodologies: Self-Validating UV-Vis Protocol

To ensure absolute scientific integrity when evaluating novel analogs like 6-F-4-HP-2-C, researchers cannot rely on a single-wavelength scan. Because these molecules undergo severe pH-dependent tautomerization, the protocol must be a self-validating system .

By performing a pH titration and identifying isosbestic points (wavelengths where total absorbance remains constant regardless of pH), the researcher proves that the observed spectral shifts are due to a clean thermodynamic equilibrium (enol


 keto or protonated 

deprotonated) and not sample degradation or impurity interference.
Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the analyte (6-F-4-HP-2-C or Favipiravir) and dissolve in 10 mL of HPLC-grade methanol to yield a 1000 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0. This ensures consistent ionic strength across the entire pH gradient.

  • Working Solutions: Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with the respective pH buffer (Final concentration: 10 µg/mL). Crucial: Keeping the organic solvent concentration at 1% prevents solvatochromic artifacts.

  • Baseline Correction: Perform a dual-beam baseline correction using a reference cuvette (1 cm quartz) containing the exact matching 1% methanol/buffer blank.

  • Spectral Scanning: Scan the samples from 200 nm to 400 nm using a high-resolution UV-Vis spectrophotometer. Set the scan speed to 200 nm/min with a slit width of 1.0 nm.

  • Data Validation (Isosbestic Analysis): Overlay the spectra from pH 2.0 to 12.0. Identify the sharp crossover points. If the isosbestic points are tight and well-defined, the structural integrity of the analog during the tautomeric shift is validated.

Workflow S1 Step 1 Sample Prep 10 µg/mL in Buffer S2 Step 2 pH Titration pH 2.0 to 12.0 S1->S2 S3 Step 3 UV-Vis Scan 200 - 400 nm S2->S3 S4 Step 4 Data Analysis Isosbestic Validation S3->S4

Step-by-step self-validating workflow for pH-dependent UV-Vis spectrophotometric analysis.

References

  • [2] New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms - PMC. National Institutes of Health (NIH). Available at:

  • [1] Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC. National Institutes of Health (NIH). Available at:

  • [3] Development And Validation of UV Spectroscopic Method for the Estimation of Favipiravir in Bulk and Tablet Dosage Form - IJFMR. International Journal for Multidisciplinary Research (IJFMR). Available at:

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-4-hydroxypyridine-2-carboxamide: Proper Disposal Procedures

Executive Summary 6-Fluoro-4-hydroxypyridine-2-carboxamide is a functionalized fluorinated heterocycle often used as a scaffold in medicinal chemistry.[1] Its disposal requires strict adherence to protocols for halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4-hydroxypyridine-2-carboxamide is a functionalized fluorinated heterocycle often used as a scaffold in medicinal chemistry.[1] Its disposal requires strict adherence to protocols for halogenated organic waste . The presence of the fluorine atom at the 6-position dictates that thermal destruction must occur in facilities equipped with wet scrubbers to neutralize hydrogen fluoride (HF) gas.[1]

This guide provides a self-validating workflow for the safe segregation, packaging, and disposal of this compound, written for researchers requiring immediate, actionable logistics.[1]

Chemical Safety Profile & Hazard Classification

Before disposal, you must understand the "Why" behind the safety protocols. This compound combines the toxicity of pyridines with the corrosive potential of fluorinated combustion byproducts.

PropertySpecificationDisposal Implication
Chemical Class Fluorinated Pyridine CarboxamideHalogenated Waste Stream (Must be incinerated at >1,100°C).[1]
Functional Groups -F (Fluorine), -OH (Hydroxyl), -CONH₂ (Amide)Amphoteric nature : Soluble in both strong acids and bases.[1] Avoid mixing with strong oxidizers.
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Tox.[2][3] (Oral)PPE Mandatory : Nitrile gloves, safety goggles, lab coat.[4]
Combustion Byproducts HF (Hydrogen Fluoride) , NOx, COxZero Open Burning : Must use closed-loop incineration with scrubbing.
Reactivity Stable solid; HygroscopicKeep waste containers tightly sealed to prevent moisture absorption and caking.

Critical Warning: Never dispose of this compound down the drain. The pyridine ring is resistant to biodegradation, and the fluorine substituent poses long-term environmental persistence risks.[1]

Waste Segregation & Packaging Logistics

Proper segregation is the first line of defense against chemical incompatibility incidents.

Step 1: Stream Identification

You must classify the waste into one of three streams based on its physical state and purity.

  • Stream A: Pure Solid Waste (Expired reagent, spills, weighing boat residues)

  • Stream B: Halogenated Liquid Waste (Mother liquors, reaction mixtures containing DCM, Chloroform, or the compound dissolved in solvents)[1]

  • Stream C: Contaminated Debris (Gloves, paper towels, silica gel)

Step 2: Container Selection & Labeling
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] HDPE is resistant to fluorinated residues and less prone to breakage than glass.

  • Liquid Waste: Use a standard solvent waste carboy (HDPE or Coated Glass).

    • Crucial: Ensure the container is rated for Halogenated Solvents .

  • Labeling:

    • Must Read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]

    • Constituents: List "6-Fluoro-4-hydroxypyridine-2-carboxamide" explicitly. Do not use abbreviations like "F-Pyridine."[1]

Disposal Workflows (Visualized)

The following diagrams illustrate the decision logic for disposing of solids and liquids, ensuring no step is missed.

Workflow A: Solid & Liquid Waste Decision Tree

WasteSegregation cluster_warning Expert Tip Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidAction Place in HDPE Jar Label: 'Solid Halogenated Organic' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolv Halogenated (DCM, etc.) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) LiquidCheck->NonHaloSolv LiquidActionA Combine in 'Halogenated Waste' Carboy (Compound makes stream Halogenated) HaloSolv->LiquidActionA LiquidActionB Combine in 'Halogenated Waste' Carboy (Do NOT dilute into Non-Halo stream) NonHaloSolv->LiquidActionB Tip Even if solvent is non-halogenated, the presence of Fluorine in the solute classifies the WHOLE mix as Halogenated.

Figure 1: Decision tree for segregating 6-Fluoro-4-hydroxypyridine-2-carboxamide waste. Note that the solute dictates the classification of liquid waste.

Emergency Spill Response Protocol

In the event of a powder spill outside a containment hood, follow this "Protect-Contain-Clean" protocol.

Prerequisites:

  • PPE: N95 or P100 respirator (if dust is visible), Nitrile gloves (double gloved), Safety Goggles.

  • Materials: Vermiculite or sand, plastic scoop, sealable bag.

SpillResponse Alert 1. Alert & Evacuate (Minimize Dust) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Cover Spill (Wet paper towel to prevent dust) PPE->Contain Clean 4. Scoop & Bag (Place in Hazardous Waste) Contain->Clean Wipe 5. Final Wipe (Soap/Water -> Waste Stream) Clean->Wipe

Figure 2: Immediate spill response workflow.[1] Wetting the powder prevents inhalation hazards.[1]

Detailed Steps:

  • Dampen: Gently lay a wet paper towel over the powder to prevent it from becoming airborne. Do not blow or use a brush on dry powder.

  • Scoop: Use a plastic scoop to lift the wet powder/towel mixture.

  • Segregate: Place all materials into the Solid Halogenated Waste container.

  • Decontaminate: Wipe the surface with a mild detergent and water. Dispose of the wipe in the same hazardous waste container.

Final Destruction & Regulatory Compliance

As a researcher, your responsibility ends when the waste is handed to EHS (Environmental Health & Safety), but understanding the downstream process ensures you label correctly.

Incineration Parameters

Because this molecule contains Fluorine , it cannot be treated in standard municipal incinerators.

  • Requirement: High-Temperature Incineration (>1,100°C).[1]

  • Mechanism:

    • The organic skeleton (Pyridine/Amide) oxidizes to

      
      , 
      
      
      
      , and
      
      
      .
    • The Fluorine atom converts to Hydrogen Fluoride (HF) gas.

  • Scrubbing: The incinerator flue gas must pass through a Caustic Scrubber (NaOH) to neutralize the HF:

    
    
    
    • Why this matters: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility lacking scrubbers, leading to the illegal release of corrosive HF gas and damage to the facility's infrastructure.[1]

Regulatory Checklist (US/EU Standards)
  • RCRA (USA): Likely not a "P" or "U" listed waste specifically by CAS, but falls under Characteristic Hazardous Waste if mixed with solvents (Ignitable D001) or due to toxicity.

  • Labeling: Ensure the label explicitly states "Contains Fluorine" to alert disposal vendors.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12043122, 4-Hydroxypyridine-3-carboxamide (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Organic Wastes (RCRA Guidelines). Retrieved from [Link]

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 6-Fluoro-4-hydroxypyridine-2-carboxamide

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The introduction of any new compound into the laboratory workflow, such as 6-Fluoro-4-hydroxypyridine-2-carboxamide, necessitates a rigorous and proactive approach to safety. This guide provides a detailed operational framework for the safe handling of this compound, grounded in established safety principles for analogous chemical structures. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence among researchers and scientists.

While a specific Safety Data Sheet (SDS) for 6-Fluoro-4-hydroxypyridine-2-carboxamide is not yet widely available, a robust safety protocol can be constructed by analyzing its constituent chemical motifs: a fluorinated pyridine ring, a hydroxyl group, and a carboxamide functional group. By examining the known hazards of structurally related compounds, we can extrapolate a comprehensive personal protective equipment (PPE) and handling strategy.

Hazard Analysis: An Evidence-Based Approach

The primary directive in handling any chemical is to understand its potential hazards. Based on data from similar chemical structures, we can anticipate the following risks associated with 6-Fluoro-4-hydroxypyridine-2-carboxamide.

Hazard ClassificationAnticipated RiskRationale based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed.Pyridine derivatives frequently exhibit oral toxicity. For instance, 4-Hydroxypyridine and Pyridine-2-carboxamidoxime are classified as harmful if swallowed[1][2].
Skin Corrosion/Irritation Causes skin irritation.Both 2-Fluoro-6-hydroxypyridine and 4-Hydroxypyridine are known skin irritants[1][3]. The presence of the fluoro- and hydroxyl- groups can influence skin reactivity.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.This is a common hazard for this class of compounds. 4-Hydroxypyridine is noted to cause serious eye damage, while 2-Fluoro-6-hydroxypyridine causes serious eye irritation[1][3].
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract, a known hazard for compounds like Pyridine-2-carboxamidoxime and 4-Hydroxypyridine[1][2].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the risk assessment. The following PPE is mandatory for all procedures involving 6-Fluoro-4-hydroxypyridine-2-carboxamide.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.
Face ShieldA full-face shield must be worn over safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring solutions, sonicating).[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the novelty of the compound, double-gloving is a prudent measure to enhance protection.[6] Always check for visible signs of degradation and change gloves immediately if contamination is suspected.
Body Protection Laboratory CoatA flame-retardant lab coat with long sleeves and a proper fit is mandatory.
Chemical ApronFor procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Engineering ControlsAll handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
RespiratorIn the absence of a functional fume hood or during large-scale spill cleanup, an appropriate respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) may be required.[7] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Procedural Guidance: From Benchtop to Disposal

A self-validating safety protocol relies on a clear, step-by-step workflow. The following diagram and procedures outline the critical decision points and actions required for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_start Start: New Procedure risk_assessment Conduct Risk Assessment (Review this guide & SDS of analogs) prep_start->risk_assessment ppe_check Don all required PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check fume_hood_check Verify Fume Hood Functionality ppe_check->fume_hood_check weighing Weigh Solid Compound (Inside fume hood) fume_hood_check->weighing Proceed to handling dissolving Prepare Solution (Add solid to solvent) weighing->dissolving reaction Perform Experiment dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Procedure Complete waste_collection Collect Waste (Solid & Liquid in separate, labeled containers) decontaminate->waste_collection ppe_doff Doff PPE Correctly waste_collection->ppe_doff waste_storage Store Waste in Designated Area waste_collection->waste_storage hand_wash Wash Hands Thoroughly ppe_doff->hand_wash waste_disposal Arrange for EHS Pickup waste_storage->waste_disposal

Sources

© Copyright 2026 BenchChem. All Rights Reserved.